molecular formula C35H60N2O4+2 B099182 Pancuronium CAS No. 16974-53-1

Pancuronium

Número de catálogo: B099182
Número CAS: 16974-53-1
Peso molecular: 572.9 g/mol
Clave InChI: GVEAYVLWDAFXET-XGHATYIMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Pancuronium is a bis-quaternary aminosteroid and a competitive nicotinic antagonist that functions as a long-acting, non-depolarizing neuromuscular blocking agent (NMBA) . Its primary research applications involve its use as a skeletal muscle relaxant to facilitate mechanical ventilation and to provide optimal surgical conditions by blocking neuromuscular transmission . The mechanism of action involves competitive inhibition of the postjunctional nicotinic acetylcholine (ACh) receptor at the neuromuscular junction. By preventing ACh from binding, this compound inhibits depolarization of the motor endplate, ultimately leading to skeletal muscle paralysis . Pharmacokinetically, this compound is characterized by a volume of distribution of approximately 0.2-0.28 L/kg and high protein binding (77-91%) . It is primarily eliminated by renal excretion (80-90%), with a smaller hepatic component, resulting in an elimination half-life of 1.5 to 2.7 hours . Researchers should note that this compound possesses significant vagolytic properties due to its blockade of muscarinic receptors, which can lead to tachycardia and increased cardiac output; this distinguishes it from other NMBAs with less cardiovascular effect . The effects of this compound can be reversed by anticholinesterase agents such as neostigmine . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Propiedades

Key on ui mechanism of action

Nondepolarizing neuromuscular blocking agents inhibit neuromuscular transmission by competing with acetylcholine for the cholinergic receptors of the motor end plate, thereby reducing the response of the end plate to acetylcholine. This type of neuromuscular block is usually antagonized by anticholinesterase agents.
LOW CONCN OF PANCURONIUM BROMIDE (5X10-8 G/ML OR LESS), HAD NO PRESYNAPTIC EFFECT ON MURINE PHRENIC NERVE-DIAPHRAGM PREPN. AT HIGH CONCN (5X10-7 G/ML), PANCURONIUM BROMIDE DEPRESSED QUANTAL RELEASE TO 26% OF CONTROL IN CUT-FIBER PREPN & 40% OF CONTROL IN HIGH-MAGNESIUM PREPN. POSTSYNAPTIC EFFECTS REVEALED DEPRESSION TO 16 & 22% OF CONTROL, RESPECTIVELY, AT A CONCN OF 5X10-7 G/ML. PANCURONIUM BROMIDE HAD NO EFFECT ON DIRECTLY ELICITED ACTION POTENTIALS & ELECTRIC MEMBRANE CONSTANTS. THUS, PRESYNAPTIC AS WELL AS POSTSYNAPTIC EFFECTS OF PANCURONIUM BROMIDE IN PARALYTIC DOSES ARE ESSENTIAL IN CONTRIBUTING TO THE TOTAL EFFICACY OF NEUROMUSCULAR DEPRESSION.
THE PHARMACODYNAMICS OF D-TUBOCURARINE (D-TC), PANCURONIUM BROMIDE, METOCURINE, & GALLAMINE WERE STUDIED IN RAT PHRENIC NERVE-HEMIDIAPHRAGM PREPN WITH VASCULAR PERFUSION AT 25, 31, & 37 °C. D-TC, METOCURINE, & GALLAMINE EACH DEMONSTRATED A NEAR 2-FOLD INCREASE IN ED50 AT 25 °C COMPARED WITH 37 °C. NO SUCH RELATIONSHIP WAS APPARENT WITH PANCURONIUM BROMIDE. SLOPES OF THE DOSE-RESPONSE CURVES WERE NOT INFLUENCED BY TEMP;  HOWEVER, THE SLOPES FOR METOCURINE & D-TC WERE LOWER THAN THOSE FOR PANCURONIUM BROMIDE & GALLAMINE. THUS, IN THE RAT, PANCURONIUM BROMIDE RETAINS POTENCY AT HYPOTHERMIA, WHEREAS THE OTHER RELAXANTS DECREASE POTENCY. IN ADDITION, METOCURINE & D-TC EXHIBIT LESS STEEP DOSE-RESPONSE CURVES UNDER THESE EXPTL CONDITIONS.

Número CAS

16974-53-1

Fórmula molecular

C35H60N2O4+2

Peso molecular

572.9 g/mol

Nombre IUPAC

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C35H60N2O4/c1-24(38)40-32-21-26-13-14-27-28(35(26,4)23-31(32)37(6)19-11-8-12-20-37)15-16-34(3)29(27)22-30(33(34)41-25(2)39)36(5)17-9-7-10-18-36/h26-33H,7-23H2,1-6H3/q+2/t26-,27+,28-,29-,30-,31-,32-,33-,34-,35-/m0/s1

Clave InChI

GVEAYVLWDAFXET-XGHATYIMSA-N

SMILES

CC(=O)OC1CC2CCC3C(C2(CC1[N+]4(CCCCC4)C)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCCC6)C)C

SMILES isomérico

CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1[N+]4(CCCCC4)C)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5OC(=O)C)[N+]6(CCCCC6)C)C

SMILES canónico

CC(=O)OC1CC2CCC3C(C2(CC1[N+]4(CCCCC4)C)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCCC6)C)C

Color/Form

Crystals
WHITE POWDER

melting_point

215 °C

Otros números CAS

16974-53-1
15500-66-0

Descripción física

Solid

Pictogramas

Acute Toxic

Vida útil

SENSITIVE TO HEAT
... The manufacturer indicates that the drug is stable for 6 mos at room temperature.

Solubilidad

1 g sol in 30 parts chloroform, 1 part water (20 °C)
SOL IN ALCOHOL
Very soluble in water.
3.08e-06 g/L

Sinónimos

Bromide, Pancuronium
Pancuronium
Pancuronium Bromide
Pancuronium Curamed
Pancuronium Organon
Pavulon

Origen del producto

United States

Foundational & Exploratory

The Genesis of a Groundbreaking Muscle Relaxant: The Discovery and Synthesis of Pancuronium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the origins of pancuronium bromide, this technical guide chronicles its journey from conceptualization to its pioneering synthesis and initial pharmacological evaluation. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive historical and technical overview of a molecule that reshaped the landscape of neuromuscular blocking agents.

The story of this compound bromide begins in the 1960s, a period of significant advancement in anesthetic practice. The quest for a potent, non-depolarizing neuromuscular blocking agent with a more favorable side-effect profile than the existing options, such as d-tubocurarine, led researchers at Organon Laboratories in Scotland to explore a novel class of compounds: aminosteroids.[1]

The inspiration for this innovative approach stemmed from the structure of the naturally occurring aminosteroid alkaloid, malouetine. Scientists hypothesized that a rigid steroid nucleus could serve as a scaffold to hold two quaternary ammonium groups at a specific distance, mimicking the structure of acetylcholine and thereby effectively blocking the nicotinic acetylcholine receptors at the neuromuscular junction. This led to the rational design and synthesis of a series of aminosteroid compounds, culminating in the creation of this compound bromide in 1964 by a team of researchers led by David S. Savage and Claud L. Hewett.[1] The subsequent pharmacological evaluation, spearheaded by W.R. Buckett, confirmed its potent neuromuscular blocking activity and its superiority over existing agents in terms of cardiovascular stability.

Key Milestones in the Discovery and Development

YearMilestoneKey Individuals/Groups
1960s Inspiration from the aminosteroid alkaloid malouetine for the design of new neuromuscular blockers.Organon Laboratories
1964 First successful synthesis of this compound bromide.D.S. Savage, C.L. Hewett
1967 First pilot study in humans demonstrating its neuromuscular blocking properties.[2]W.L.M. Baird, A.M. Reid
1968 Detailed pharmacological properties published, highlighting its potency and cardiovascular stability.W.R. Buckett and colleagues
1973 Publication of the detailed synthesis of this compound bromide and related steroidal neuromuscular blocking agents.W.R. Buckett, C.L. Hewett, D.S. Savage

Chemical Synthesis

The original synthesis of this compound bromide, a bis-quaternary aminosteroid with the chemical name 2β,16β-dipiperidino-5α-androstane-3α,17β-diol diacetate dimethobromide, was a multi-step process starting from an androstane steroid precursor. The key steps involved the introduction of piperidino groups at the 2 and 16 positions of the steroid nucleus, followed by acetylation of the hydroxyl groups at the 3 and 17 positions, and finally, quaternization of the nitrogen atoms with methyl bromide.

Logical Workflow of this compound Bromide Synthesis

G Start Androstane Precursor Step1 Introduction of Piperidino Groups (2β, 16β) Start->Step1 Step2 Diol Formation (3α, 17β) Step1->Step2 Step3 Diacetylation (3α, 17β) Step2->Step3 Step4 Quaternization with Methyl Bromide Step3->Step4 End This compound Bromide Step4->End

Caption: A high-level overview of the key stages in the chemical synthesis of this compound bromide.

Experimental Protocols

The following are summaries of the key experimental protocols from the original publications.

Original Synthesis of this compound Bromide
  • Starting Material: A suitable 5α-androstane derivative.

  • Step 1: Introduction of Piperidino Groups: The steroidal starting material was subjected to a reaction sequence to introduce piperidino groups at the 2β and 16β positions. This was a critical step in establishing the bis-quaternary ammonium structure.

  • Step 2: Formation of the 3α,17β-diol: The intermediate from the previous step was then processed to yield the 3α,17β-diol derivative.

  • Step 3: Acetylation: The diol was acetylated using acetic anhydride in pyridine to form the diacetate ester.

  • Step 4: Quaternization: The resulting diacetoxy-dipiperidino-androstane was dissolved in a suitable solvent (e.g., acetone or acetonitrile) and treated with an excess of methyl bromide. The reaction mixture was typically stirred at room temperature for several days to ensure complete quaternization of both piperidino nitrogen atoms.

  • Purification: The crude this compound bromide was purified by recrystallization from a suitable solvent system, such as acetone-ether, to yield a white crystalline solid.

Pharmacological Evaluation in Animals (Cat Tibialis Anterior Muscle Preparation)
  • Animal Model: Cats anesthetized with chloralose.

  • Experimental Setup: The sciatic nerve was stimulated supramaximally with square-wave pulses of 0.5 msec duration at a frequency of 0.1 Hz. The contractions of the tibialis anterior muscle were recorded isometrically.

  • Drug Administration: this compound bromide and other neuromuscular blocking agents were administered intravenously.

  • Measurement: The percentage reduction in twitch height was measured to determine the neuromuscular blocking potency (ED95). The duration of action was also recorded.

Initial Clinical Evaluation in Humans
  • Subjects: Adult patients undergoing surgery.

  • Anesthesia: General anesthesia was induced and maintained with standard anesthetic agents of the era.

  • Monitoring: Neuromuscular function was monitored by observing the response of a hand muscle to ulnar nerve stimulation.

  • Drug Administration: this compound bromide was administered intravenously in varying doses.

  • Parameters Measured: The dose required to produce adequate muscle relaxation for tracheal intubation and surgery was determined. The onset of action, duration of action, and any cardiovascular side effects were recorded.

Pharmacological Properties: A Quantitative Comparison

The initial studies on this compound bromide focused on quantifying its potency, duration of action, and cardiovascular side-effect profile, often in comparison to the then-standard neuromuscular blocking agent, d-tubocurarine.

ParameterThis compound Bromided-TubocurarineGallamineReference
ED95 (mg/kg) 0.069Not directly compared in this study2.38[3]
Onset of Action (Time to 80% twitch depression in seconds) 222 ± 18178 ± 25136 ± 14[3]
Potency Ratio (vs. d-tubocurarine) ~5-6 times more potent1-[4]

Mechanism of Action: Competitive Antagonism

This compound bromide exerts its muscle relaxant effect by acting as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane of the neuromuscular junction. By binding to these receptors, it prevents acetylcholine from binding and depolarizing the muscle cell membrane, thus inhibiting muscle contraction.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Membrane ACh Acetylcholine nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds & Activates This compound This compound Bromide This compound->nAChR Binds & Blocks Muscle Muscle Fiber nAChR->Muscle Depolarization & Contraction

Caption: Competitive antagonism of this compound bromide at the neuromuscular junction.

Conclusion

The discovery and synthesis of this compound bromide marked a pivotal moment in the history of anesthesia. Its rational design, based on the structure of a natural product, and its subsequent development provided clinicians with a potent and more hemodynamically stable alternative to existing neuromuscular blocking agents. The foundational research by Savage, Hewett, and Buckett laid the groundwork for the development of a new class of aminosteroid muscle relaxants that continue to be refined and utilized in modern medical practice. This in-depth guide has provided a technical overview of this landmark achievement in pharmaceutical research and development.

References

Pancuronium: A Comprehensive Technical Guide on its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancuronium bromide is a long-acting, non-depolarizing neuromuscular blocking agent. Since its introduction into clinical practice, it has been a subject of extensive research due to its potent effects on skeletal muscle relaxation, making it a valuable tool in anesthesia and intensive care. This technical guide provides an in-depth overview of the chemical structure and properties of this compound, intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development. The guide details its chemical synthesis, physicochemical characteristics, mechanism of action, and pharmacokinetic and pharmacodynamic profiles, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Chemical Structure and Synthesis

This compound bromide is chemically designated as 1,1'-[(2β,3α,5α,16β,17β)-3,17-bis(acetyloxy)androstane-2,16-diyl]bis[1-methylpiperidinium] dibromide.[1] Its structure is characterized by a rigid steroidal androstane nucleus with two quaternary ammonium groups, which is crucial for its pharmacological activity.

The synthesis of this compound bromide is a multi-step process that typically starts from a steroid precursor. While several synthetic routes have been developed, a general pathway involves the following key transformations. A detailed, step-by-step laboratory protocol is not publicly available in a single document, but the following outlines the general principles derived from patent literature.[2][3]

A common precursor is 16R-bromopregna-3S, 20S-diol.[3] The synthesis involves a series of reactions including fragmentation of the steroid ring, introduction of piperidino groups at the 2 and 16 positions, acetylation of the hydroxyl groups at the 3 and 17 positions, and finally, quaternization of the piperidino nitrogens with methyl bromide to yield the final this compound bromide molecule.[3][4][5]

Visualizing the Synthetic Pathway

The following diagram illustrates a generalized synthetic scheme for this compound bromide.

G Precursor Steroid Precursor (e.g., 16R-bromopregna-3S, 20S-diol) Intermediate1 Introduction of Piperidino Groups Precursor->Intermediate1 Fragmentation & Amination Intermediate2 Acetylation Intermediate1->Intermediate2 Acetylating Agent FinalProduct Quaternization (this compound Bromide) Intermediate2->FinalProduct Methyl Bromide

Caption: Generalized synthetic pathway of this compound bromide.

Physicochemical Properties

This compound bromide is a white or almost white, crystalline powder. It is freely soluble in water and in methylene chloride, and soluble in alcohol.[6] The key physicochemical properties are summarized in the table below.

PropertyValueReference
Chemical Formula C₃₅H₆₀Br₂N₂O₄[1]
Molecular Weight 732.67 g/mol [1]
Melting Point Approximately 215 °C[1]
pKa Not available (quaternary ammonium compound)
LogP Not available (highly polar)
Solubility Freely soluble in water and methylene chloride[6]

Mechanism of Action

This compound is a competitive antagonist of the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction.[7] It binds to the α-subunits of the nAChR, thereby preventing the binding of acetylcholine (ACh) and inhibiting the depolarization of the motor endplate. This blockade of neuromuscular transmission results in skeletal muscle relaxation.[7]

Signaling Pathway at the Neuromuscular Junction

The following diagram illustrates the mechanism of action of this compound at the neuromuscular junction.

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Membrane (Motor Endplate) ActionPotential Action Potential Ca_influx Ca²⁺ Influx ActionPotential->Ca_influx ACh_release ACh Release Ca_influx->ACh_release ACh ACh ACh_release->ACh nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds This compound This compound This compound->nAChR Competitively Blocks Depolarization Depolarization nAChR->Depolarization Leads to NoDepolarization No Depolarization nAChR->NoDepolarization MuscleContraction Muscle Contraction Depolarization->MuscleContraction MuscleRelaxation Muscle Relaxation NoDepolarization->MuscleRelaxation

Caption: Mechanism of action of this compound at the neuromuscular junction.

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic and pharmacodynamic properties of this compound have been extensively studied in various animal models and in humans.

Pharmacokinetics

Following intravenous administration, this compound is primarily distributed to the extracellular fluid. It is metabolized to a limited extent in the liver to its 3-hydroxy, 17-hydroxy, and 3,17-dihydroxy metabolites, with the 3-hydroxy metabolite having some neuromuscular blocking activity.[8] The primary route of elimination is renal excretion of the unchanged drug and its metabolites.[8]

ParameterValueSpecies/ConditionReference
Elimination Half-life 89.5 - 161.5 minHumans[9]
Volume of Distribution (Central Compartment) 62.9 - 145.5 mL/kgHumans[9]
Plasma Clearance 57.6 - 187.3 mL/minHumans[9]
Protein Binding ~10%Humans[2]
Pharmacodynamics

This compound is a potent neuromuscular blocking agent with a relatively slow onset and long duration of action.

ParameterValueConditionReference
ED₉₅ (95% effective dose) ~0.05 mg/kgBalanced anesthesia in humans
Onset of Action 4-6 minutesIntravenous injection in humans[2]
Clinical Duration of Action ~120 minutesHumans[2]

Experimental Protocols

This section provides an overview of the methodologies used in the synthesis, characterization, and in vivo evaluation of this compound.

Synthesis and Characterization

Synthesis: A detailed, step-by-step protocol for the synthesis of this compound bromide is proprietary and not fully disclosed in public literature. However, patent documents describe the general procedure starting from a steroid precursor like 16R-bromopregna-3S, 20S-diol.[3] The process involves a multi-step chemical synthesis in a controlled laboratory environment. Key steps include:

  • Fragmentation and Amination: Reaction of the steroid precursor to introduce piperidino groups at the C2 and C16 positions. This is often carried out under pressure and at elevated temperatures.[3]

  • Acetylation: Acetylation of the hydroxyl groups at the C3 and C17 positions using an acetylating agent.

  • Quaternization: Reaction with methyl bromide in a suitable solvent to form the bis-quaternary ammonium salt, this compound bromide.[4]

  • Purification: The final product is purified by recrystallization.[2]

Characterization: The identity and purity of synthesized this compound bromide are confirmed using various analytical techniques.

  • High-Performance Liquid Chromatography (HPLC):

    • Method: A common method involves using a C18 or an amino column with a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer (e.g., phosphate or acetate buffer) at a specific pH.

    • Detection: UV detection is typically performed at a wavelength around 210 nm.[10]

    • Purpose: To determine the purity of the compound and to quantify it in pharmaceutical preparations.

  • Mass Spectrometry (MS):

    • Method: Electrospray ionization (ESI) is a suitable technique for the analysis of the quaternary ammonium structure of this compound.

    • Analysis: The mass spectrum of this compound shows a characteristic doubly charged molecular ion (M²⁺) at m/z 286.2.[11]

    • Purpose: To confirm the molecular weight and structure of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Method: ¹H and ¹³C NMR spectroscopy are used to elucidate the detailed chemical structure.

    • Analysis: The NMR spectra provide information on the chemical environment of each proton and carbon atom in the molecule, allowing for unambiguous structure confirmation.[3][12]

In Vivo Pharmacodynamic and Pharmacokinetic Studies

Animal Models: Various animal models, including rats, rabbits, dogs, and pigs, have been used to study the properties of this compound.[8][13][14]

Pharmacodynamic Evaluation (Neuromuscular Blockade):

  • Method: The degree of neuromuscular blockade is typically assessed by stimulating a peripheral nerve (e.g., the sciatic nerve in rats or the ulnar nerve in larger animals) and measuring the resulting muscle contraction (twitch response).[14][15]

  • Train-of-Four (TOF) Stimulation: A common method involves delivering four supramaximal electrical stimuli at a frequency of 2 Hz. The ratio of the fourth twitch height to the first (T4/T1 ratio) is used to quantify the degree of non-depolarizing neuromuscular blockade.[15]

  • ED₉₅ Determination: The dose of this compound required to produce a 95% reduction in twitch height is determined as the ED₉₅.

Pharmacokinetic Analysis:

  • Method: Following intravenous administration of this compound, serial blood samples are collected at predetermined time points.

  • Sample Processing: Plasma is separated by centrifugation, and this compound concentrations are measured using a validated analytical method, typically LC-MS/MS, due to its high sensitivity and specificity.[11][16]

  • Data Analysis: The plasma concentration-time data are then analyzed using pharmacokinetic modeling software to determine parameters such as elimination half-life, volume of distribution, and clearance.[9]

Experimental Workflow for In Vivo Studies

The following diagram outlines a typical workflow for an in vivo study of this compound.

G AnimalPrep Animal Preparation (Anesthesia, Cannulation) DrugAdmin This compound Administration (Intravenous) AnimalPrep->DrugAdmin NMB_Monitoring Neuromuscular Blockade Monitoring (TOF) DrugAdmin->NMB_Monitoring BloodSampling Serial Blood Sampling DrugAdmin->BloodSampling DataAnalysis Pharmacodynamic & Pharmacokinetic Analysis NMB_Monitoring->DataAnalysis PD Data SampleAnalysis Plasma Sample Analysis (LC-MS/MS) BloodSampling->SampleAnalysis SampleAnalysis->DataAnalysis PK Data

References

Pancuronium's Mechanism of Action at the Neuromuscular Junction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pancuronium bromide is a long-acting, non-depolarizing neuromuscular blocking agent that induces skeletal muscle relaxation by acting as a competitive antagonist to acetylcholine at the nicotinic receptors of the neuromuscular junction. This technical guide provides an in-depth exploration of the molecular mechanisms, pharmacodynamics, and key experimental methodologies used to characterize the action of this compound. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols are provided. Signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Introduction

This compound, a bis-quaternary aminosteroid compound, has been a cornerstone in clinical anesthesia and critical care for achieving sustained muscle relaxation during surgical procedures and mechanical ventilation.[1] Its primary pharmacological effect is the interruption of neuromuscular transmission, leading to flaccid paralysis of skeletal muscles.[2] Understanding the precise mechanism of action of this compound is crucial for its safe and effective use, as well as for the development of novel neuromuscular blocking agents with improved pharmacological profiles.

The molecular structure of this compound, with its two quaternary ammonium groups, mimics the structure of the endogenous neurotransmitter acetylcholine (ACh), allowing it to bind to the nicotinic acetylcholine receptors (nAChRs) at the motor end-plate.[3] However, unlike ACh, this compound does not activate the receptor, thereby preventing the influx of sodium ions and subsequent muscle cell depolarization and contraction.[4] This guide will delve into the specifics of this competitive antagonism, supported by quantitative data and detailed experimental procedures.

Molecular Mechanism of Action

This compound functions as a competitive antagonist at the postsynaptic nAChRs located on the motor end-plate of the neuromuscular junction.[4][5] The process can be broken down into the following key steps:

  • Binding to Nicotinic Acetylcholine Receptors: this compound binds to the α-subunits of the nAChR, the same binding sites as acetylcholine.[2] The two positively charged quaternary ammonium groups in the this compound molecule are crucial for this interaction, electrostatically interacting with the anionic sites on the receptor.[3]

  • Competitive Antagonism: By occupying the ACh binding sites, this compound physically obstructs acetylcholine from binding to the receptor.[4] This competition is concentration-dependent; an increase in the concentration of this compound will lead to a greater degree of receptor blockade.

  • Inhibition of Depolarization: As this compound does not activate the nAChR, the ion channel associated with the receptor remains closed.[3] This prevents the influx of sodium ions into the muscle cell, thereby inhibiting the depolarization of the motor end-plate and the generation of an end-plate potential.

  • Muscle Paralysis: Without the end-plate potential reaching the threshold required to trigger a muscle action potential, muscle contraction is prevented, resulting in skeletal muscle relaxation and paralysis.[6]

The effects of this compound can be surmounted by increasing the concentration of acetylcholine in the synaptic cleft. This is clinically achieved through the administration of acetylcholinesterase inhibitors, such as neostigmine, which prevent the breakdown of acetylcholine.[5]

Signaling Pathway at the Neuromuscular Junction

The following diagram illustrates the normal signaling pathway at the neuromuscular junction and the inhibitory effect of this compound.

ED95 Determination Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Anesthetized Subject Anesthetized Subject Ulnar Nerve Stimulation Ulnar Nerve Stimulation Anesthetized Subject->Ulnar Nerve Stimulation Adductor Pollicis Twitch Measurement Adductor Pollicis Twitch Measurement Ulnar Nerve Stimulation->Adductor Pollicis Twitch Measurement Establish Baseline Twitch Establish Baseline Twitch Adductor Pollicis Twitch Measurement->Establish Baseline Twitch Administer Incremental Doses of this compound Administer Incremental Doses of this compound Establish Baseline Twitch->Administer Incremental Doses of this compound Measure Twitch Depression Measure Twitch Depression Administer Incremental Doses of this compound->Measure Twitch Depression Continue until >95% Depression Continue until >95% Depression Measure Twitch Depression->Continue until >95% Depression Plot Dose vs. Twitch Depression Plot Dose vs. Twitch Depression Continue until >95% Depression->Plot Dose vs. Twitch Depression Generate Dose-Response Curve Generate Dose-Response Curve Plot Dose vs. Twitch Depression->Generate Dose-Response Curve Calculate ED95 Calculate ED95 Generate Dose-Response Curve->Calculate ED95 Radioligand Binding Assay Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare nAChR Membranes Prepare nAChR Membranes Incubate Membranes, Radioligand, and this compound Incubate Membranes, Radioligand, and this compound Prepare nAChR Membranes->Incubate Membranes, Radioligand, and this compound Select Radioligand Select Radioligand Select Radioligand->Incubate Membranes, Radioligand, and this compound Prepare this compound Solutions Prepare this compound Solutions Prepare this compound Solutions->Incubate Membranes, Radioligand, and this compound Separate Bound and Free Ligand (Filtration) Separate Bound and Free Ligand (Filtration) Incubate Membranes, Radioligand, and this compound->Separate Bound and Free Ligand (Filtration) Measure Radioactivity Measure Radioactivity Separate Bound and Free Ligand (Filtration)->Measure Radioactivity Plot % Inhibition vs. [this compound] Plot % Inhibition vs. [this compound] Measure Radioactivity->Plot % Inhibition vs. [this compound] Determine IC50 Determine IC50 Plot % Inhibition vs. [this compound]->Determine IC50 Calculate Ki Calculate Ki Determine IC50->Calculate Ki

References

Pancuronium as a Competitive Antagonist of Nicotinic Acetylcholine Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pancuronium bromide is a long-acting, non-depolarizing neuromuscular blocking agent renowned for its potent and specific competitive antagonism of nicotinic acetylcholine receptors (nAChRs). This technical guide provides an in-depth exploration of the molecular interactions, pharmacological effects, and experimental methodologies used to characterize this compound's activity. By summarizing quantitative data, detailing experimental protocols, and visualizing key pathways, this document serves as a comprehensive resource for professionals in neuroscience, pharmacology, and drug development.

Introduction

This compound, a synthetic bisquaternary aminosteroid, has been a cornerstone in clinical anesthesiology for decades, facilitating skeletal muscle relaxation during surgical procedures.[1] Its mechanism of action lies in its ability to act as a competitive antagonist at the nAChR, primarily at the neuromuscular junction (NMJ).[2] By reversibly binding to the same recognition sites as the endogenous neurotransmitter acetylcholine (ACh), this compound prevents the ion channel opening and subsequent muscle cell depolarization, leading to muscle paralysis.[2][3] This guide delves into the technical details of this compound's interaction with nAChRs, providing quantitative data on its potency and affinity, detailed experimental protocols for its study, and visual representations of the underlying molecular and experimental frameworks.

Mechanism of Action: Competitive Antagonism

The primary mode of action of this compound is competitive antagonism at the postsynaptic nAChRs of the skeletal muscle.[3] Structurally, this compound mimics acetylcholine, allowing it to bind to the two α-subunits of the pentameric nAChR.[3] However, this binding does not induce the conformational change necessary for ion channel opening. Consequently, the influx of sodium ions that normally follows ACh binding is blocked, preventing the generation of an end-plate potential and subsequent muscle contraction.[2]

The competitive nature of this antagonism means that the blockade can be overcome by increasing the concentration of acetylcholine at the synaptic cleft. This is the principle behind the use of acetylcholinesterase inhibitors, such as neostigmine, for the reversal of this compound-induced neuromuscular blockade.[3] By preventing the breakdown of acetylcholine, these agents increase its local concentration, allowing it to outcompete this compound for binding to the nAChRs.

Recent studies have also suggested a potential allosteric inhibitory effect of this compound on zebrafish nAChRs, where the IC50 of this compound was not significantly altered by varying acetylcholine concentrations.[4] This suggests that in some contexts, this compound may inhibit receptor function through a mechanism other than direct competition at the agonist binding site.

Quantitative Pharmacology of this compound

The potency and affinity of this compound for nAChRs have been quantified through various in vitro and in vivo experimental paradigms. The following tables summarize key quantitative data from electrophysiological and radioligand binding studies.

Table 1: Potency (IC50) of this compound at Nicotinic Acetylcholine Receptor Subtypes (Electrophysiology)
nAChR SubtypePreparationAgonist ConcentrationIC50 (nM)Reference(s)
Embryonic Mouse MuscleBC3H-1 Cells-5.5 ± 0.5[5][6]
Zebrafish αβδε (ε-type)Xenopus Oocytes2 µM ACh12.5 ± 1.9[7]
Zebrafish αβδε (ε-type)Xenopus Oocytes100 µM ACh15.6 ± 1.0[7]
Zebrafish αβδ (δ-type)Xenopus Oocytes2 µM ACh108.7 ± 30.9[7]
Zebrafish αβδ (δ-type)Xenopus Oocytes100 µM ACh116.1 ± 29.2[7]
Adult Mouse MuscleTransfected BOSC23 Cells--[7]
Foetal Mouse MuscleXenopus Oocytes100 µM ACh- (39 ± 6% inhibition at 10 nM)[6]
Adult Mouse MuscleXenopus Oocytes100 µM ACh- (60 ± 4% inhibition at 10 nM)[6]
Rat Neuronal α4β2Xenopus Oocytes100 µM ACh- (69 ± 6% inhibition at 10 nM)[6]

Note: Some studies report percentage inhibition at a given concentration rather than a precise IC50 value.

Table 2: Binding Affinity (Ki) and IC50 of this compound at Muscarinic Receptors
Receptor SubtypePreparationRadioligandIC50KiReference(s)
Cardiac MuscarinicCanine Heart[3H]QNB5.41 x 10⁻⁷ M-[3]

Note: Data on Ki values for this compound at various nAChR subtypes from radioligand binding assays are limited in the reviewed literature. The provided data on muscarinic receptors highlights this compound's selectivity profile.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antagonist properties of this compound at nAChRs.

Radioligand Binding Assay (Competitive)

This protocol outlines a general method for determining the binding affinity (Ki) of this compound for nAChRs using a competitive radioligand binding assay.

Objective: To determine the Ki of this compound for a specific nAChR subtype by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Membrane preparation expressing the nAChR subtype of interest.

  • Radioligand specific for the nAChR subtype (e.g., [³H]epibatidine, [¹²⁵I]α-bungarotoxin).

  • This compound bromide.

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Wash buffer (ice-cold binding buffer).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Scintillation counter.

  • 96-well microplates.

Procedure:

  • Membrane Preparation: Homogenize tissue or cells expressing the target nAChR in lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer.[4]

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Membrane preparation.

    • A fixed concentration of the radioligand (typically at or near its Kd value).

    • Increasing concentrations of this compound bromide (the competitor).

    • For determining non-specific binding, add a high concentration of a non-labeled, high-affinity ligand for the receptor.

    • For determining total binding, add binding buffer instead of a competitor.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.[4]

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.[4]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[4]

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Electrophysiology (Two-Electrode Voltage Clamp)

This protocol describes the use of two-electrode voltage clamp (TEVC) on Xenopus oocytes to determine the IC50 of this compound.

Objective: To measure the inhibitory effect of this compound on ACh-induced currents in nAChRs expressed in Xenopus oocytes.

Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding the subunits of the desired nAChR.

  • Oocyte injection setup.

  • Two-electrode voltage clamp amplifier and data acquisition system.

  • Perfusion system.

  • Recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5).

  • Acetylcholine solution.

  • This compound bromide solutions of varying concentrations.

Procedure:

  • Oocyte Preparation and Injection: Harvest and defolliculate Xenopus oocytes. Inject the oocytes with a mixture of cRNAs for the nAChR subunits and incubate for 2-7 days to allow for receptor expression.[7]

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with recording solution.

    • Impale the oocyte with two microelectrodes (one for voltage clamping and one for current recording).

    • Clamp the membrane potential at a holding potential of -50 to -80 mV.[7]

  • Drug Application:

    • Establish a baseline by applying a pulse of a fixed concentration of acetylcholine (e.g., the EC50 concentration) and record the resulting inward current.

    • Perfuse the oocyte with a solution containing a specific concentration of this compound for a set period to allow for equilibration.

    • While still in the presence of this compound, apply the same pulse of acetylcholine and record the inhibited current.

    • Wash out the this compound and ensure the response to acetylcholine returns to baseline before applying the next concentration.

    • Repeat this process for a range of this compound concentrations.

  • Data Analysis:

    • Measure the peak amplitude of the acetylcholine-induced current in the absence and presence of each concentration of this compound.

    • Normalize the inhibited responses to the control response (in the absence of this compound).

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]

In Vivo Neuromuscular Blockade Assay (Rodent Model)

This protocol provides a general framework for assessing the neuromuscular blocking effects of this compound in an in vivo rodent model.

Objective: To quantify the degree and duration of neuromuscular blockade induced by this compound in a living animal.

Materials:

  • Anesthetized rodent (e.g., rat, mouse).

  • Mechanical ventilator.

  • Peripheral nerve stimulator.

  • Force transducer or electromyography (EMG) recording equipment.

  • Data acquisition system.

  • This compound bromide solution for intravenous administration.

Procedure:

  • Animal Preparation: Anesthetize the animal and ensure adequate depth of anesthesia throughout the experiment. Intubate and mechanically ventilate the animal.[9]

  • Nerve-Muscle Preparation: Expose a peripheral nerve-muscle preparation, such as the sciatic nerve and tibialis anterior muscle or the ulnar nerve and adductor pollicis muscle.

  • Stimulation and Recording:

    • Place stimulating electrodes on the exposed nerve.

    • Attach the tendon of the muscle to a force transducer to measure isometric twitch tension, or place recording electrodes on the muscle to measure the compound muscle action potential (CMAP).

  • Experimental Protocol:

    • Deliver supramaximal electrical stimuli to the nerve at a specific frequency (e.g., single twitches at 0.1 Hz or a train-of-four [TOF] stimulation pattern at 2 Hz).

    • Record the baseline muscle twitch tension or CMAP amplitude.

    • Administer a bolus dose of this compound intravenously.

    • Continuously monitor and record the muscle response to nerve stimulation.

  • Data Analysis:

    • Quantify the degree of neuromuscular blockade as the percentage reduction in twitch height or CMAP amplitude from the baseline.

    • For TOF stimulation, calculate the TOF ratio (the ratio of the amplitude of the fourth response to the first response) as a measure of fade.

    • Determine the onset of action, duration of action (time to return to a certain percentage of baseline), and recovery index.

Visualizing Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathway at the neuromuscular junction and a typical experimental workflow for characterizing a competitive nAChR antagonist like this compound.

neuromuscular_junction cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Muscle) AP Action Potential Ca_channel Voltage-gated Ca²⁺ Channel AP->Ca_channel opens Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Vesicle Synaptic Vesicle (containing ACh) Ca_influx->Vesicle triggers fusion ACh_release ACh Release Vesicle->ACh_release ACh ACh ACh_release->ACh nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR binds to This compound This compound This compound->nAChR competitively binds to Ion_channel Ion Channel Opening This compound->Ion_channel prevents opening nAChR->Ion_channel activates Na_influx Na⁺ Influx Ion_channel->Na_influx Depolarization Depolarization (End-Plate Potential) Na_influx->Depolarization Muscle_contraction Muscle Contraction Depolarization->Muscle_contraction

Caption: Signaling pathway at the neuromuscular junction and the inhibitory action of this compound.

experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Functional Assessment cluster_data_analysis Data Analysis and Interpretation binding_assay Radioligand Binding Assay ki_determination Ki Determination (Cheng-Prusoff) binding_assay->ki_determination electrophysiology Electrophysiology (e.g., TEVC, Patch-Clamp) ic50_determination IC50 Determination (Dose-Response Curve) electrophysiology->ic50_determination animal_model Animal Model Preparation (e.g., anesthetized rodent) nerve_muscle_prep Nerve-Muscle Preparation animal_model->nerve_muscle_prep stimulation Nerve Stimulation (e.g., TOF) nerve_muscle_prep->stimulation recording Response Recording (e.g., Twitch Tension, EMG) stimulation->recording pk_pd_modeling Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling recording->pk_pd_modeling selectivity_profile Determination of Receptor Selectivity Profile ki_determination->selectivity_profile ic50_determination->selectivity_profile conclusion conclusion pk_pd_modeling->conclusion Characterization of Antagonist Properties selectivity_profile->animal_model start Hypothesis: This compound is a competitive nAChR antagonist start->binding_assay start->electrophysiology

Caption: Experimental workflow for characterizing this compound as a nAChR antagonist.

Conclusion

This compound serves as a quintessential example of a competitive antagonist at nicotinic acetylcholine receptors. Its high affinity and specificity for the nAChR at the neuromuscular junction have made it an invaluable tool in both clinical practice and pharmacological research. This technical guide has provided a comprehensive overview of this compound's mechanism of action, supported by quantitative data on its potency and affinity. The detailed experimental protocols offer a practical resource for researchers aiming to investigate the properties of nAChR antagonists. The visualized signaling pathway and experimental workflow further clarify the complex interactions and systematic approaches involved in the study of this important class of drugs. A thorough understanding of the principles and methodologies outlined herein is crucial for the continued development of novel and improved neuromuscular blocking agents and for advancing our knowledge of nicotinic acetylcholine receptor pharmacology.

References

pharmacokinetics and pharmacodynamics of pancuronium in vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and pharmacodynamics of pancuronium, a long-acting, non-depolarizing neuromuscular blocking agent. This compound acts as a competitive antagonist at the nicotinic acetylcholine receptors of the motor end-plate, leading to skeletal muscle relaxation and paralysis.[1][2][3][4][5] This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of its mechanism of action and experimental workflows.

Pharmacokinetics

The disposition of this compound in the body is characterized by its distribution, metabolism, and excretion. Being a highly ionized and water-soluble compound at physiological pH, it has a volume of distribution nearly equivalent to the circulating plasma volume and does not readily cross the blood-brain barrier or the placenta.[6]

Quantitative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of this compound in adult humans.

ParameterValueUnitNotes
Elimination Half-Life 89 - 161minutes[1][2] Can be prolonged in patients with renal impairment.[5]
110minutes[3]
169minutesIn surgical patients undergoing anesthesia.[7]
Volume of Distribution (Vd) 241 - 280mL/kg[1][2]
0.2L/kg[3]
62.9 - 145.5ml/kgCentral compartment.[8][9]
Plasma Clearance 1.1 - 1.9mL/minute/kg[1][2]
0.79 +/- 0.28ml X min-1 X kg-1In surgical patients undergoing anesthesia.[7]
57.6 - 187.3ml/min[8][9]
Protein Binding 77 - 91%[10][11] Primarily to gamma globulin and albumin.[1]
82%[3]
~13%Unbound to plasma protein.[1]
Metabolism and Excretion

This compound is primarily eliminated by the kidneys, with a smaller portion undergoing hepatic metabolism and biliary excretion.[3][6]

  • Renal Excretion : Approximately 80% of the drug is cleared by the kidneys.[6] Around 40% of a total dose is recovered in the urine as unchanged this compound and its metabolites.[1][2]

  • Hepatic Metabolism : About 10% of this compound is degraded in the liver.[6] The primary metabolite is 3-desacetylthis compound, which has about half the neuromuscular blocking potency of the parent compound.[1][6] Other minor metabolites, such as the 17-hydroxy and 3,17-dihydroxy metabolites, are significantly less potent.[1]

  • Biliary Excretion : Approximately 10-11% of the administered dose is excreted in the bile.[1][2][6]

Pharmacodynamics

The pharmacodynamic profile of this compound is defined by its onset of action, duration of effect, and the dose required to achieve a desired level of neuromuscular blockade.

Quantitative Pharmacodynamic Parameters
ParameterValueUnitConditions/Notes
ED95 (Effective Dose, 95%) ~0.05mg/kgUnder balanced anesthesia.[1][2]
~0.03mg/kgUnder halothane anesthesia.[1][2]
0.07mg/kg[6]
60µg/kg[10]
70 - 76µg/kgFor electrical and mechanical twitch responses, respectively.[12]
Onset of Action 3 - 6minutesFor an intubating dose.[10]
~4minutesFor an intubating dose of 0.1 mg/kg.[1][2]
1 - 2minutes[13]
3.6minutesTo 95% twitch depression with a dose of 75 µg/kg.[14]
Duration of Action (to 25% recovery) ~22minutesWith an ED95 dose.[1][2]
~100minutesWith an intubating dose of 0.1 mg/kg.[1][2]
60 - 90minutesWith a typical intubating dose.[6]
45.1minutesWith a dose of 75 µg/kg.[14]
Clinical Effects Duration ~100minutesMuscle activity lower than 25% of physiological.[10]
Time to Full Recovery (>90%) 120 - 180minutesAfter a single administration in healthy adults.[10]

Mechanism of Action: Signaling Pathway

This compound exerts its effect by competitively inhibiting the nicotinic acetylcholine (ACh) receptors at the neuromuscular junction. This prevents ACh from binding and depolarizing the motor end-plate, thus inhibiting muscle contraction.

This compound Mechanism of Action cluster_pre Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_post Postsynaptic Membrane (Motor End-Plate) Nerve Impulse Nerve Impulse ACh Release ACh Release Nerve Impulse->ACh Release ACh Acetylcholine ACh Release->ACh Receptor Nicotinic ACh Receptor ACh->Receptor Binds This compound This compound This compound->Receptor Competitively Blocks Ion Channel Ion Channel (Closed) Receptor->Ion Channel Keeps Closed No Depolarization No Depolarization Muscle Relaxation Muscle Relaxation No Depolarization->Muscle Relaxation

Caption: Competitive antagonism of this compound at the nicotinic ACh receptor.

Experimental Protocols

Dose-Response Relationship Studies in Humans

Objective: To determine the potency of this compound (e.g., ED50 and ED95).

Methodology:

  • Patient Selection: Adult patients (ASA physical status I or II) scheduled for elective surgery are enrolled.[15]

  • Anesthesia: Anesthesia is induced and maintained with a standardized regimen, for example, a nitrous oxide-narcotic-barbiturate technique or with inhalational agents like halothane, as these can influence the neuromuscular blocking effect of this compound.[2][12]

  • Administration: this compound is administered intravenously. A cumulative dose-response curve can be generated by giving incremental doses of the drug.[16] Alternatively, a constant infusion can be used.[17]

  • Monitoring: Neuromuscular function is monitored using a peripheral nerve stimulator (e.g., ulnar nerve stimulation) to evoke a twitch response (e.g., adductor pollicis muscle).[6][12] The force of contraction (mechanical response) or the compound muscle action potential (electrical response) is recorded.[12]

  • Data Analysis: The percentage of twitch height depression is plotted against the logarithm of the cumulative dose. A log-probit transformation is often used to linearize the central part of the dose-response curve for regression analysis to determine ED50 and ED95 values.[15]

Dose-Response Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Patient Selection Patient Selection Anesthesia Induction Anesthesia Induction Patient Selection->Anesthesia Induction Nerve Stimulator Setup Nerve Stimulator Setup Anesthesia Induction->Nerve Stimulator Setup Administer this compound (IV) Administer this compound (IV) Nerve Stimulator Setup->Administer this compound (IV) Monitor Twitch Response Monitor Twitch Response Administer this compound (IV)->Monitor Twitch Response Record Data Record Data Monitor Twitch Response->Record Data Plot Dose vs. Response Plot Dose vs. Response Record Data->Plot Dose vs. Response Calculate ED50/ED95 Calculate ED50/ED95 Plot Dose vs. Response->Calculate ED50/ED95

Caption: Workflow for determining the dose-response relationship of this compound.

Pharmacokinetic Studies in Humans

Objective: To determine the pharmacokinetic profile of this compound.

Methodology:

  • Study Population: Healthy adult surgical patients are typically recruited.[8][9]

  • Drug Administration: A single intravenous bolus of this compound is administered.[8][9]

  • Blood Sampling: Serial venous blood samples are collected at predefined time points after drug administration.

  • Drug Concentration Analysis: Plasma concentrations of this compound and its metabolites are quantified using a validated analytical method, such as fluorimetry, chromatography, or mass spectrometry.[18][19]

  • Pharmacokinetic Modeling: The plasma concentration-time data are fitted to a pharmacokinetic model, typically a two-compartment open model, to calculate parameters like half-life, volume of distribution, and clearance.[8][9][20]

  • Urine and Bile Collection: To assess excretion, urine and sometimes bile are collected over a specified period (e.g., 24 hours) to measure the amount of unchanged drug and metabolites eliminated.[18]

Factors Influencing this compound's Action

Several factors can alter the pharmacokinetics and pharmacodynamics of this compound, requiring careful consideration and dose adjustments in clinical practice.

Factors Influencing this compound Action cluster_patient Patient Factors cluster_drug Drug Interactions This compound This compound Action (Onset, Duration, Potency) Renal Function Renal Function Renal Function->this compound Prolongs duration Hepatic Function Hepatic Function Hepatic Function->this compound Variable effect Age Age Age->this compound Potential for reduced clearance Body Temperature Body Temperature Body Temperature->this compound Hypothermia reduces block Inhalational Anesthetics Inhalational Anesthetics Inhalational Anesthetics->this compound Potentiate block Other NMBAs Other NMBAs Other NMBAs->this compound Synergistic effect Antibiotics Antibiotics Antibiotics->this compound Can enhance block

Caption: Key factors that can modify the in vivo effects of this compound.

Reversal of Neuromuscular Blockade

The neuromuscular blockade induced by this compound can be reversed by the administration of anticholinesterase agents, such as neostigmine, pyridostigmine, or edrophonium.[1][2][6] These drugs increase the concentration of acetylcholine at the neuromuscular junction by inhibiting its breakdown by acetylcholinesterase. The increased acetylcholine then competes more effectively with this compound for the nicotinic receptors, thereby restoring neuromuscular transmission.[6]

Conclusion

This compound is a well-characterized neuromuscular blocking agent with a predictable, albeit long, duration of action. A thorough understanding of its pharmacokinetics and pharmacodynamics is crucial for its safe and effective use in clinical and research settings. Factors such as patient's renal and hepatic function, age, and concomitant medications must be considered to optimize dosing and avoid prolonged neuromuscular blockade. The use of peripheral nerve stimulators for monitoring the depth of blockade is highly recommended to guide administration and minimize the risk of overdosage.[2][13]

References

The Evolution of Paralysis: A Technical Guide to the Historical Development of Non-Depolarizing Neuromuscular Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide charts the historical journey of non-depolarizing neuromuscular blockers, from the early discoveries with crude plant extracts to the sophisticated synthetic agents used in modern medicine. It provides a comprehensive overview of the key milestones, the evolution of chemical classes, and the scientific principles that have driven the quest for the ideal muscle relaxant. This document is intended to serve as a valuable resource, offering detailed experimental protocols, comparative quantitative data, and a clear visualization of the underlying physiological mechanisms.

From Poisoned Arrows to Precision Medicine: A Historical Overview

The story of non-depolarizing neuromuscular blockers begins not in a laboratory, but in the rainforests of South America, where indigenous peoples used a potent arrow poison known as "ourari," later termed curare, for hunting.[1] This crude extract, derived from plants of the Strychnos and Chondrodendron genera, induced paralysis, a property that intrigued European explorers and scientists for centuries.

The pivotal moment in understanding curare's mechanism of action came in the mid-19th century with the pioneering work of Claude Bernard.[2] Through a series of elegant experiments on frogs, Bernard demonstrated that curare acts at the junction between the nerve and the muscle, preventing nerve stimulation from causing muscle contraction, without affecting the nerve or the muscle itself.[2][3] This laid the foundation for the scientific investigation of neuromuscular transmission and the development of neuromuscular blocking agents.

The first clinical use of a curare preparation in surgery was described in 1912, but it wasn't until 1942 that Harold Griffith and Enid Johnson's successful and safe use of a purified extract of curare during anesthesia revolutionized surgical practice.[1][2] This event marked the beginning of a new era in anesthesia, establishing the triad of narcosis, analgesia, and muscle relaxation as the standard of care.[3]

The subsequent decades witnessed a surge in research aimed at synthesizing compounds that could replicate and improve upon the effects of curare. This led to the development of distinct chemical classes of non-depolarizing neuromuscular blockers, primarily the benzylisoquinolinium and the aminosteroidal compounds.[4]

Key Milestones in the Development of Non-Depolarizing Neuromuscular Blockers:

  • 1846: Claude Bernard elucidates the site of action of curare at the neuromuscular junction.[3]

  • 1912: First reported use of curare in surgery by Arthur Lawen.[1]

  • 1942: Harold Griffith and Enid Johnson demonstrate the safe and effective use of a purified curare extract in anesthesia.[2]

  • 1947: Daniel Bovet synthesizes gallamine, the first synthetic non-depolarizing neuromuscular blocker used clinically.[3]

  • 1964: The synthesis of the first aminosteroidal neuromuscular blocker, pancuronium, is achieved.[1][3]

  • 1979-1980s: Development of intermediate-acting agents like vecuronium and atracurium with improved side-effect profiles.[1][5]

  • 1990s: Introduction of rocuronium, an aminosteroidal agent with a rapid onset of action, and mivacurium, a short-acting benzylisoquinolinium derivative.[1][5]

Quantitative Comparison of Key Non-Depolarizing Neuromuscular Blockers

The development of new non-depolarizing neuromuscular blockers has been driven by the pursuit of specific pharmacodynamic properties. The ideal agent would have a rapid onset of action, a predictable duration of action, and minimal cardiovascular side effects. The following tables summarize key quantitative data for some of the most significant non-depolarizing neuromuscular blockers.

DrugChemical ClassED95 (mg/kg)Onset of Action (min)Clinical Duration of Action (min)Primary Route of EliminationHistamine Release
d-Tubocurarine Benzylisoquinolinium0.513-560-90RenalSignificant
Gallamine Trisquaternary Ether3.02-360-90RenalMinimal
This compound Aminosteroid0.073-590-120Renal and HepaticNone
Vecuronium Aminosteroid0.052-425-40Hepatic and RenalNone
Atracurium Benzylisoquinolinium0.252-320-35Hofmann Elimination and Ester HydrolysisModerate
Cisatracurium Benzylisoquinolinium0.053-535-45Hofmann EliminationMinimal
Rocuronium Aminosteroid0.31-230-40Hepatic and RenalNone
Mivacurium Benzylisoquinolinium0.082-315-20Plasma CholinesteraseModerate

ED95 (Effective Dose 95) is the dose required to produce a 95% suppression of the first twitch of the train-of-four. Onset of action and clinical duration can vary depending on the dose administered and patient factors.

Experimental Protocols for the Evaluation of Non-Depolarizing Neuromuscular Blockers

The characterization of non-depolarizing neuromuscular blockers relies on a variety of preclinical and clinical experimental protocols. These methods are essential for determining the potency, onset and duration of action, and safety profile of new compounds.

Preclinical Evaluation: The Isolated Phrenic Nerve-Hemidiaphragm Preparation

One of the foundational in vitro methods for studying neuromuscular transmission and the effects of neuromuscular blocking agents is the isolated phrenic nerve-hemidiaphragm preparation, originally described by Bülbring in 1946. This preparation allows for the direct measurement of muscle contraction in response to nerve stimulation in a controlled environment.

Detailed Methodology:

  • Animal Preparation: A rat is euthanized, and the diaphragm with the phrenic nerve intact is carefully dissected.

  • Apparatus Setup: The hemidiaphragm is mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a 95% O2 / 5% CO2 mixture. One end of the diaphragm is fixed, and the other is attached to a force-displacement transducer to record muscle tension.

  • Nerve Stimulation: The phrenic nerve is placed on a pair of platinum electrodes and stimulated with supramaximal square-wave pulses (e.g., 0.2 ms duration at a frequency of 0.1 Hz).

  • Drug Administration: Once a stable baseline of muscle twitches is established, the non-depolarizing neuromuscular blocker is added to the organ bath in increasing concentrations.

  • Data Acquisition and Analysis: The resulting decrease in twitch height is recorded. A concentration-response curve is then constructed to determine the EC50 (the concentration of the drug that produces a 50% reduction in twitch height), a measure of the drug's potency.

In Vivo Assessment of Neuromuscular Blockade in Animal Models

In vivo studies in anesthetized animals are crucial for understanding the pharmacokinetic and pharmacodynamic properties of neuromuscular blockers in a whole-organism context. Electrophysiological monitoring of muscle responses to nerve stimulation is a standard technique.

Detailed Methodology (Rat Model):

  • Animal Preparation: A rat is anesthetized, and electrodes are placed to stimulate a peripheral nerve (e.g., the sciatic nerve) and record the compound muscle action potential (CMAP) from a corresponding muscle (e.g., the gastrocnemius muscle).

  • Nerve Stimulation: Supramaximal stimuli are delivered to the nerve, and the baseline CMAP amplitude is recorded.

  • Drug Administration: The neuromuscular blocking agent is administered intravenously.

  • Data Acquisition: The CMAP is recorded continuously to determine the time to onset of maximal block and the duration of the block.

  • ED95 Determination: To determine the ED95, different doses of the drug are administered to groups of animals, and the dose that produces a 95% reduction in the CMAP amplitude is calculated.

Clinical Evaluation: Train-of-Four (TOF) Monitoring

In the clinical setting, the depth of neuromuscular blockade is routinely monitored using a peripheral nerve stimulator that delivers a pattern of electrical stimuli known as the Train-of-Four (TOF). This non-invasive method provides a quantitative measure of the degree of muscle relaxation.

Detailed Methodology:

  • Electrode Placement: Two electrodes are placed over a peripheral nerve, typically the ulnar nerve at the wrist or the facial nerve.

  • Supramaximal Stimulus: A supramaximal stimulus is determined by gradually increasing the current until a maximal muscle response is observed.

  • TOF Stimulation: The nerve is stimulated with four supramaximal stimuli at a frequency of 2 Hz.

  • Observation of Response: The number of muscle twitches (the TOF count) is observed. The ratio of the amplitude of the fourth twitch to the first twitch (the TOF ratio) can also be measured with appropriate equipment.

  • Interpretation:

    • TOF Count of 4/4: Indicates less than 75% of receptors are blocked.

    • TOF Count of 3/4: Indicates approximately 75% of receptors are blocked.

    • TOF Count of 2/4: Indicates approximately 80% of receptors are blocked.

    • TOF Count of 1/4: Indicates approximately 90-95% of receptors are blocked.

    • TOF Count of 0/4: Indicates 100% of receptors are blocked.

    • The TOF ratio is a more sensitive measure of residual blockade, with a ratio of less than 0.9 indicating incomplete recovery.

Signaling Pathways and Mechanism of Action

Non-depolarizing neuromuscular blockers exert their effects by competitively antagonizing the action of acetylcholine (ACh) at the nicotinic acetylcholine receptors (nAChRs) on the motor endplate of the neuromuscular junction.

Normal Neuromuscular Transmission

cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Motor Endplate) Action Potential Action Potential Voltage-gated Ca2+ channels Voltage-gated Ca2+ channels Action Potential->Voltage-gated Ca2+ channels opens Ca2+ influx Ca2+ influx Voltage-gated Ca2+ channels->Ca2+ influx Synaptic Vesicles (ACh) Synaptic Vesicles (ACh) Ca2+ influx->Synaptic Vesicles (ACh) triggers fusion ACh Release ACh Release Synaptic Vesicles (ACh)->ACh Release ACh Diffusion ACh Diffusion ACh Release->ACh Diffusion Nicotinic ACh Receptors Nicotinic ACh Receptors ACh Diffusion->Nicotinic ACh Receptors binds to Na+ influx, K+ efflux Na+ influx, K+ efflux Nicotinic ACh Receptors->Na+ influx, K+ efflux channel opens End-plate Potential (EPP) End-plate Potential (EPP) Na+ influx, K+ efflux->End-plate Potential (EPP) generates Voltage-gated Na+ channels Voltage-gated Na+ channels End-plate Potential (EPP)->Voltage-gated Na+ channels depolarizes to threshold Muscle Action Potential Muscle Action Potential Voltage-gated Na+ channels->Muscle Action Potential opens to generate Muscle Contraction Muscle Contraction Muscle Action Potential->Muscle Contraction initiates

Caption: Normal Neuromuscular Transmission Pathway.

Action of Non-Depolarizing Neuromuscular Blockers

cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Motor Endplate) ACh Release ACh Release ACh Diffusion ACh Diffusion ACh Release->ACh Diffusion Nicotinic ACh Receptors Nicotinic ACh Receptors ACh Diffusion->Nicotinic ACh Receptors binding blocked Non-depolarizing Blocker Non-depolarizing Blocker Non-depolarizing Blocker->Nicotinic ACh Receptors competitively binds to No Na+ influx, K+ efflux No Na+ influx, K+ efflux Nicotinic ACh Receptors->No Na+ influx, K+ efflux channel remains closed No EPP No EPP No Na+ influx, K+ efflux->No EPP No Muscle Action Potential No Muscle Action Potential No EPP->No Muscle Action Potential Flaccid Paralysis Flaccid Paralysis No Muscle Action Potential->Flaccid Paralysis

Caption: Mechanism of Action of Non-Depolarizing Blockers.

Future Directions

The development of non-depolarizing neuromuscular blockers continues to evolve. Current research focuses on creating agents with an even faster onset and shorter duration of action to provide a safe and effective alternative to succinylcholine for rapid sequence intubation.[3] Additionally, the development of novel reversal agents that can rapidly and completely antagonize the effects of these blockers is an active area of investigation. The ultimate goal remains the creation of the "ideal" neuromuscular blocker: one that is non-depolarizing, has a rapid and predictable onset and offset, is devoid of side effects, and has a specific and safe reversal agent.

References

An In-depth Technical Guide to the Solubility and Stability of Pancuronium Bromide in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of pancuronium bromide in various solutions. The information is compiled from peer-reviewed studies and established pharmaceutical resources to support research, development, and formulation activities.

Solubility Profile

This compound bromide, a bis-quaternary aminosteroid neuromuscular blocking agent, exhibits high solubility in aqueous and some organic solvents. Its ionic nature dictates its solubility characteristics.

Qualitative Solubility

This compound bromide is described as a white or off-white crystalline powder. It is characterized as being "very soluble" in water and methylene chloride, and "freely soluble" in ethanol (96%)[1]. It is also soluble in methanol and chloroform but insoluble in diethyl ether[1].

Quantitative Solubility Data

The solubility of this compound bromide in various solvents has been quantitatively determined and is summarized in the table below.

SolventTemperatureSolubilityMolar Concentration (mM)Reference
Water20°C1 g/mL~1365[2]
WaterNot Specified100 mg/mL136.48[3]
EthanolNot Specified100 mg/mL136.48[3]
Chloroform20°C~33.3 mg/mL (1 g in 30 parts)~45.5[2]
Dimethyl Sulfoxide (DMSO)Not Specified100 mg/mL136.48[3]

Note: The solubility of 1 g/mL in water at 20°C indicates very high solubility. The value of 100 mg/mL from another source may represent a tested maximum concentration rather than the saturation solubility.

Effect of pH on Aqueous Solubility

This compound bromide remains soluble in water across a broad pH range. Studies have shown it to be soluble from pH 2.0 to 12.0, which is a critical factor for its formulation and compatibility with other intravenous drugs[4]. The commercially available injection has a pH between 3.8 and 4.2[5][6].

Stability Profile

The stability of this compound bromide in solution is influenced by several factors, including pH, temperature, and light exposure. The primary degradation pathway is hydrolysis of the ester groups at the C3 and C17 positions of the steroid nucleus.

pH-Dependent Stability and Hydrolysis

This compound bromide is susceptible to hydrolysis under both acidic and basic conditions. The ester linkages are the primary sites of degradation.

Degradation Products: The hydrolysis of this compound bromide results in the formation of its desacetylated metabolites:

  • 3-desacetylthis compound (3-dPC)

  • 17-desacetylthis compound (17-dPC)

  • 3,17-didesacetylthis compound (3,17-ddPC)

These degradation products have significantly less neuromuscular blocking activity than the parent compound. The 3-hydroxy metabolite is reported to be half as potent as this compound[7].

Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and pathways.

Stress ConditionReagent/ConditionExposure TimeObservationsReference
Acid Hydrolysis0.1 M - 1 M HCl3 hoursAppearance of 3-dPC, 17-dPC, and 3,17-ddPC[8]
Base Hydrolysis0.01 M - 0.1 M NaOH1 hourAppearance of 3-dPC, 17-dPC, and 3,17-ddPC[8]
Thermal Degradation80°C96 hoursAppearance of 3-dPC, 17-dPC, and 3,17-ddPC[8]
Oxidation3% H₂O₂24 hoursNo notable degradation products identified[8]
PhotodegradationUVA (340 nm) / UVB (246 nm)24 hoursNo notable degradation products identified[8]
Thermal Stability

This compound bromide is sensitive to heat[2]. The commercial injection should be stored under refrigeration at 2 to 8°C. However, it is reported to be stable for up to 6 months at room temperature[2][5]. One study showed that after 96 hours at 80°C, degradation products were observable[8].

Photostability

Based on forced degradation studies, this compound bromide appears to be relatively stable under UVA and UVB exposure, with no significant degradation products identified after 24 hours[8]. For regulatory purposes, photostability testing should follow ICH Q1B guidelines, which specify exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter[9][10].

Stability in Infusion Fluids

This compound bromide injection is compatible and stable in several common intravenous fluids. When mixed in glass or plastic containers, it remains stable for 48 hours with no alteration in potency or pH[7].

Infusion FluidStabilityReference
0.9% Sodium ChlorideStable for 48 hours[7]
5% DextroseStable for 48 hours[7]
5% Dextrose and 0.9% Sodium ChlorideStable for 48 hours[7]
Lactated Ringer's InjectionStable for 48 hours[7]

Drug Compatibility

The compatibility of this compound bromide with other drugs is a critical consideration in clinical settings.

Y-Site Compatibility

This compound bromide has been tested for Y-site compatibility with several other drugs.

Co-administered DrugConcentration of this compound BromideObservationReference
Fentanyl Citrate0.05 mg/mLPhysically compatible for 24 hours at 28°C[5]
Midazolam HCl0.05 mg/mLPhysically compatible for 24 hours at 28°C[5]
Diazepam0.05 mg/mLCloudy solution forms immediately (Incompatible)[5]
Thiopentone SodiumNot specifiedPrecipitate forms due to pH shift (Incompatible)[4]

Note: The incompatibility with thiopentone is due to the acidic pH of the this compound bromide solution causing the weakly acidic thiopentone to precipitate[4].

Experimental Protocols

Protocol for Solubility Determination

A standardized protocol for determining the equilibrium solubility of this compound bromide can be adapted from general pharmacopeial methods.

Objective: To determine the saturation solubility of this compound bromide in a given solvent at a specific temperature.

Materials:

  • This compound bromide powder

  • Solvent of interest (e.g., water, ethanol)

  • Constant temperature bath/shaker

  • Analytical balance

  • Volumetric flasks and pipettes

  • Centrifuge

  • HPLC-UV system or other suitable analytical instrument

Procedure:

  • Add an excess amount of this compound bromide powder to a known volume of the solvent in a sealed container.

  • Place the container in a constant temperature shaker bath set to the desired temperature (e.g., 25°C ± 0.5°C).

  • Agitate the mixture for a sufficient period to reach equilibrium (e.g., 24-48 hours). A preliminary time-course study can determine the time to equilibrium.

  • After equilibration, stop the agitation and allow the suspension to settle.

  • Centrifuge an aliquot of the suspension at a high speed to pellet the undissolved solid.

  • Carefully withdraw a known volume of the clear supernatant and dilute it quantitatively with the mobile phase or a suitable solvent.

  • Analyze the concentration of this compound bromide in the diluted sample using a validated analytical method (e.g., HPLC-UV).

  • Calculate the original concentration in the supernatant to determine the solubility.

Protocol for Forced Degradation Study

This protocol is based on ICH guidelines and published studies on neuromuscular blocking agents.

Objective: To investigate the degradation of this compound bromide under various stress conditions.

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound bromide in a suitable solvent (e.g., water or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 2 M HCl. Reflux the solution for a specified period (e.g., 5 hours).

  • Base Hydrolysis: Mix the stock solution with an equal volume of 2 M NaOH. Reflux the solution for a specified period (e.g., 1 hour).

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature for a specified period (e.g., 24 hours).

  • Thermal Degradation: Heat the stock solution at a high temperature (e.g., 135°C) for a specified period (e.g., 2.5 hours).

  • Photolytic Degradation: Expose the stock solution to UV light at 254 nm for a specified period (e.g., 3 hours).

  • Sample Analysis: After the specified exposure times, neutralize the acidic and basic samples. Dilute all stressed samples to a suitable concentration for analysis. Analyze the samples using a validated stability-indicating HPLC method to separate the parent drug from its degradation products.

Stability-Indicating HPLC-MS Method

The following is a representative HPLC-MS method for the analysis of this compound bromide and its degradation products.

Chromatographic Conditions:

  • Column: Kinetex 2.6 µm C18 100 Å, 100 x 2.1 mm

  • Mobile Phase A: 5 mM ammonium formate buffer (pH 3)

  • Mobile Phase B: Acetonitrile with 10% Mobile Phase A

  • Gradient: Start at 10% B, increase linearly to 90% B over 2 minutes, hold for 1 minute, then return to 10% B.

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 2 µL

Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • Desolvation Gas: N₂ at 350°C and 12 L/min

  • Capillary Voltage: 3 kV

  • Quantification Ions (m/z):

    • This compound: 286.2

    • 3-dPC and 17-dPC: 265.2

    • 3,17-ddPC: 244.2

Visualizations

This compound Bromide Degradation Pathway

G This compound This compound Bromide dPC3 3-desacetylthis compound This compound->dPC3 Hydrolysis dPC17 17-desacetylthis compound This compound->dPC17 Hydrolysis ddPC 3,17-didesacetylthis compound dPC3->ddPC Hydrolysis dPC17->ddPC Hydrolysis

Caption: Hydrolytic degradation pathway of this compound bromide.

Experimental Workflow for Forced Degradation Study

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock This compound Bromide Stock Solution (1 mg/mL) Acid Acidic (2M HCl) Stock->Acid Base Basic (2M NaOH) Stock->Base Oxidative Oxidative (3% H2O2) Stock->Oxidative Thermal Thermal (135°C) Stock->Thermal Photo Photolytic (254 nm) Stock->Photo Neutralize Neutralize (Acid/Base) Acid->Neutralize Base->Neutralize Dilute Dilute Samples Oxidative->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC HPLC-MS Analysis Dilute->HPLC

Caption: Workflow for conducting a forced degradation study.

References

Pancuronium: A Comprehensive Technical Guide to Molecular Targets Beyond the Nicotinic Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancuronium is a long-acting, non-depolarizing neuromuscular blocking agent, classified as an aminosteroid. Its primary mechanism of action is the competitive antagonism of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction, leading to skeletal muscle relaxation.[1][2] While its effects on nAChRs are well-documented, a comprehensive understanding of its pharmacological profile requires an in-depth analysis of its interactions with molecular targets beyond the neuromuscular junction. These "off-target" interactions are crucial for explaining some of this compound's clinical side effects, particularly its cardiovascular effects. This technical guide provides a detailed overview of the molecular targets of this compound beyond the nicotinic receptor, presenting quantitative data, experimental methodologies, and signaling pathway visualizations to support further research and drug development.

Core Non-Nicotinic Molecular Targets

This compound's clinically relevant off-target effects are primarily mediated by its interaction with muscarinic acetylcholine receptors and its inhibition of cholinesterases. There is also evidence of a mild ganglionic blockade.

Muscarinic Acetylcholine Receptors (mAChRs)

This compound exhibits antagonist activity at muscarinic receptors, with a notable selectivity for the M2 and M3 subtypes.[3] This interaction is responsible for the vagolytic effects of this compound, leading to tachycardia and a mild increase in blood pressure.[1]

TargetParameterValueSpecies/SystemReference
Cardiac Muscarinic ReceptorsIC505.41 x 10⁻⁷ MCanine Heart[4][5]
Cardiac Muscarinic ReceptorspKB6.96Guinea-pig left atrium
Ileal Muscarinic ReceptorspKB5.65Guinea-pig ileum
M2 Muscarinic ReceptorKi0.17 µMRecombinant human M2 receptors (CHO cells)
M3 Muscarinic ReceptorKi1.3 µMRecombinant human M3 receptors (CHO cells)

The binding affinity of this compound for muscarinic receptors is typically determined using a competitive radioligand binding assay.[6][7]

Objective: To determine the inhibition constant (Ki) of this compound for M2 and M3 muscarinic receptors.

Materials:

  • Cell membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing either human M2 or M3 muscarinic receptors.[3]

  • Radioligand: [³H]-Quinuclidinyl benzilate ([³H]-QNB), a non-selective muscarinic antagonist.

  • Non-specific binding control: Atropine (a high concentration, e.g., 1 µM).

  • Test compound: this compound bromide at various concentrations.

  • Assay buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]-QNB (typically near its Kd value) and varying concentrations of this compound.

  • Total and Non-specific Binding: For total binding, incubate membranes with [³H]-QNB only. For non-specific binding, incubate membranes with [³H]-QNB in the presence of a saturating concentration of atropine.

  • Equilibration: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-QNB) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The vagolytic effect of this compound, leading to an increased heart rate, is a direct consequence of its antagonism at M2 muscarinic receptors in the sinoatrial node of the heart.

M2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) M2R M2 Muscarinic Receptor ACh->M2R Binds This compound This compound This compound->M2R Competitively Blocks Block Blockade G_protein Gi/o Protein M2R->G_protein Activates Stimulation Stimulation G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits Inhibition Inhibition cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ion_Channel HCN Channel (If current) PKA->Ion_Channel Phosphorylates & Activates Heart_Rate ↓ Heart Rate Ion_Channel->Heart_Rate Contributes to Pacemaker Potential

Cardiac M2 Receptor Signaling and this compound Blockade
Cholinesterases

This compound is a potent inhibitor of plasma cholinesterase (butyrylcholinesterase, BChE) and a much weaker inhibitor of acetylcholinesterase (AChE).[6][8] The inhibition of plasma cholinesterase may have clinical implications, particularly in patients with atypical cholinesterase variants.

TargetParameterValueSpecies/SystemReference
Plasma Cholinesterase (ChE)IC502.7 x 10⁻⁷ MHuman[8]
Plasma Cholinesterase (ChE)Ki4.2 x 10⁻⁸ MHuman[8]
Acetylcholinesterase (AChE)IC502.4 x 10⁻⁴ MHuman[8]
Acetylcholinesterase (AChE)Ki3.5 x 10⁻⁵ MHuman[8]
Plasma Cholinesterase (ChE)IC502.3 x 10⁻⁷ MHuman Serum[6]

The inhibitory activity of this compound against cholinesterases is commonly determined using the spectrophotometric method developed by Ellman.[3][9][10]

Objective: To determine the IC50 of this compound for plasma cholinesterase.

Materials:

  • Purified human plasma cholinesterase.

  • Substrate: Acetylthiocholine iodide (ATCI).

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Test compound: this compound bromide at various concentrations.

  • Phosphate buffer (e.g., 0.1 M, pH 7.4).

  • Spectrophotometer capable of reading absorbance at 412 nm.

Procedure:

  • Reaction Mixture Preparation: In a cuvette or 96-well plate, prepare a reaction mixture containing phosphate buffer, DTNB, and the plasma cholinesterase enzyme solution.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. A control with no inhibitor is also prepared.

  • Pre-incubation: Incubate the enzyme and inhibitor mixture for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C or 37°C).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, acetylthiocholine.

  • Spectrophotometric Measurement: Immediately measure the increase in absorbance at 412 nm over time. The rate of the reaction is proportional to the enzyme activity. The color change is due to the reaction of the product of acetylcholine hydrolysis, thiocholine, with DTNB to form 5-thio-2-nitrobenzoate.

  • Data Analysis:

    • Calculate the rate of reaction for each this compound concentration.

    • Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the enzyme activity) from the resulting dose-response curve.

Cholinesterase_Inhibition_Workflow start Start prepare_reagents Prepare Reagents: - Cholinesterase Enzyme - this compound dilutions - DTNB solution - ATCI substrate start->prepare_reagents mix_enzyme_inhibitor Mix Enzyme and this compound in reaction vessel prepare_reagents->mix_enzyme_inhibitor preincubate Pre-incubate mix_enzyme_inhibitor->preincubate add_substrate Add ATCI Substrate to initiate reaction preincubate->add_substrate measure_absorbance Measure Absorbance at 412 nm (kinetic read) add_substrate->measure_absorbance calculate_rates Calculate Reaction Rates measure_absorbance->calculate_rates plot_data Plot % Inhibition vs. [this compound] calculate_rates->plot_data determine_ic50 Determine IC50 from curve plot_data->determine_ic50 end End determine_ic50->end

Workflow for Determining Cholinesterase Inhibition
Autonomic Ganglia

This compound has been shown to have a weak blocking effect on autonomic ganglia. However, this effect is significantly less potent than its neuromuscular blocking action.

TargetParameterValue (Ratio to Neuromuscular Blockade EC50)Species/SystemReference
Autonomic GangliaEC50 Ratio (Ganglion Blockade/Neuromuscular Blockade)200.0Guinea-pig hypogastric nerve-vas deferens preparation[1]

Other Potential Molecular Targets (Limited Quantitative Data)

While the interactions with muscarinic receptors and cholinesterases are well-characterized, there is some evidence suggesting this compound may interact with other molecular targets, although quantitative data are less definitive.

Beta-Adrenergic Receptors

Some studies suggest that the cardiovascular effects of this compound may, in part, be mediated by an interaction with beta-adrenergic receptors. However, direct binding affinity data (Ki or IC50 values) are not consistently reported in the literature. One study indicated that the positive chronotropic and inotropic effects of this compound could be due to direct stimulation of β-receptors.

Cardiac Ion Channels

Targets with No Direct Evidence of Interaction

Searches for direct interactions between this compound and the following targets did not yield significant evidence of a direct binding or modulatory effect:

  • GABA-A Receptors: Despite the structural similarity of this compound to some neurosteroids that can modulate GABA-A receptors, there is no direct evidence to suggest that this compound is a modulator of this receptor.

  • Mitochondrial Permeability Transition Pore (mPTP): There is no direct evidence to indicate that this compound interacts with and modulates the mPTP.

Conclusion

Beyond its primary action as a nicotinic acetylcholine receptor antagonist, this compound interacts with several other molecular targets, most notably M2 and M3 muscarinic receptors and plasma cholinesterase. The antagonism of cardiac M2 receptors is the primary mechanism for its vagolytic and tachycardic effects. Its potent inhibition of plasma cholinesterase is also a significant pharmacological feature. While interactions with autonomic ganglia, beta-adrenergic receptors, and cardiac ion channels have been suggested, the quantitative data for these interactions are less robust. For researchers and drug development professionals, a thorough understanding of these off-target interactions is essential for the rational design of new neuromuscular blocking agents with improved side-effect profiles and for the safe clinical use of this compound. Further investigation into the potential interactions with cardiac ion channels is warranted to fully delineate the cardiovascular safety profile of this compound.

References

Pancuronium Bromide: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on pancuronium bromide for research purposes. It covers reliable suppliers, its mechanism of action, detailed experimental protocols, and essential safety guidelines.

Sourcing this compound Bromide for Research

Obtaining high-purity this compound bromide is critical for the accuracy and reproducibility of experimental results. A variety of chemical suppliers offer this compound for research use, with specifications varying in terms of purity, formulation, and quantity. Researchers should always request a Certificate of Analysis (CoA) to ensure the product meets their experimental requirements.

Below is a comparative table of notable suppliers of this compound bromide for research purposes.

SupplierProduct NamePurityAvailable QuantitiesFormulation
Sigma-Aldrich (Merck) This compound bromide≥98%10 mg, 50 mg, 100 mg, 250 mgPowder
Cayman Chemical This compound (bromide hydrate)≥98%5 mg, 10 mg, 25 mg, 50 mgSolid
Santa Cruz Biotechnology, Inc. This compound Bromide---
MP Biomedicals This compound Bromide-10 mg, 50 mg, 100 mg, 250 mgCrystalline Powder
LKT Laboratories, Inc. This compound Bromide≥98%10 mg, 50 mg, 100 mg, 250 mgWhite to off-white powder
Biosynth This compound bromide---
United States Pharmacopeia (USP) This compound BromideReference Standard500 mg-
TargetMol This compound dibromide99.27%5 mg, 10 mg, 25 mgReagent

Mechanism of Action: Neuromuscular Blockade

This compound bromide is a long-acting, non-depolarizing neuromuscular blocking agent.[1] Its primary mechanism of action is the competitive antagonism of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction.[2][3]

Normally, the neurotransmitter acetylcholine (ACh) is released from the presynaptic nerve terminal and binds to nAChRs on the postsynaptic muscle membrane. This binding opens ion channels, leading to an influx of sodium ions, depolarization of the muscle cell membrane (end-plate potential), and subsequent muscle contraction.[2][4]

This compound, with a molecular structure that mimics acetylcholine, binds to the same nAChR sites without activating the receptor.[2][4] This competitive inhibition prevents ACh from binding and initiating depolarization, thereby blocking neuromuscular transmission and resulting in skeletal muscle relaxation and paralysis.[2][4] At higher concentrations, this compound can also have a presynaptic effect, depressing the release of acetylcholine from the nerve terminal. The reversal of this blockade can be achieved by increasing the concentration of acetylcholine at the neuromuscular junction, typically through the administration of acetylcholinesterase inhibitors like neostigmine.[1]

This compound Bromide Signaling Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Fiber Nerve Impulse Nerve Impulse ACh Vesicle ACh Vesicle Nerve Impulse->ACh Vesicle Triggers ACh Release ACh Vesicle->ACh Release Fusion & Release ACh ACh ACh Release->ACh Presynaptic nAChR Presynaptic nAChR ACh->Presynaptic nAChR Positive Feedback nAChR Postsynaptic nAChR ACh->nAChR Binds to This compound This compound This compound->Presynaptic nAChR Blocks This compound->nAChR Competitively Blocks IonChannel Ion Channel (Closed) nAChR->IonChannel Prevents Opening Muscle Cell Muscle Cell IonChannel->Muscle Cell No Na+ influx No Depolarization No Depolarization Muscle Cell->No Depolarization Muscle Relaxation Muscle Relaxation No Depolarization->Muscle Relaxation Supplier Selection Workflow Define Research Needs Define Research Needs Identify Potential Suppliers Identify Potential Suppliers Define Research Needs->Identify Potential Suppliers Purity, Quantity Request Information Request Information Identify Potential Suppliers->Request Information Online Databases, Literature Evaluate Suppliers Evaluate Suppliers Request Information->Evaluate Suppliers CoA, SDS, Quote Select Supplier Select Supplier Evaluate Suppliers->Select Supplier Quality, Cost, Availability Procurement Procurement Select Supplier->Procurement Receive & Verify Receive & Verify Procurement->Receive & Verify Purchase Order Store Appropriately Store Appropriately Receive & Verify->Store Appropriately Check CoA & Integrity

References

Methodological & Application

Application Notes and Protocols for the Use of Pancuronium in Rodent Surgical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of pancuronium bromide as a neuromuscular blocking agent in rat and mouse surgical models. This compound is a long-acting, non-depolarizing agent that acts as a competitive antagonist to acetylcholine at the nicotinic receptors of the neuromuscular junction, leading to skeletal muscle relaxation and paralysis.[1] Its use in research is invaluable for procedures requiring complete immobility, such as in ophthalmic, neurological, or cardiopulmonary surgery, and for studies involving mechanical ventilation.

Key Considerations:

  • Ventilatory Support: this compound paralyzes the diaphragm and intercostal muscles, necessitating immediate and continuous mechanical ventilation to prevent respiratory arrest.

  • Anesthesia and Analgesia: As this compound has no anesthetic or analgesic properties, it must be used in conjunction with an adequate plane of general anesthesia and appropriate analgesia.

  • Monitoring: Continuous and vigilant monitoring of physiological parameters is critical for animal welfare and experimental success.

Mechanism of Action

This compound bromide functions as a competitive antagonist at the nicotinic acetylcholine receptor (nAChR) on the postsynaptic membrane of the neuromuscular junction. By binding to the α-subunits of the nAChR, this compound blocks the binding of acetylcholine (ACh), thereby preventing depolarization of the motor endplate and subsequent muscle contraction.[2] This results in flaccid paralysis of skeletal muscle. Recent evidence also suggests a potential allosteric inhibition mechanism.

pancuronium_mechanism cluster_synapse Neuromuscular Junction cluster_receptor Nicotinic Acetylcholine Receptor (nAChR) Motor_Neuron Motor Neuron Terminal ACh ACh Motor_Neuron->ACh Releases Synaptic_Cleft Synaptic Cleft Muscle_Fiber Muscle Fiber Membrane nAChR nAChR Ion_Channel Ion Channel (Closed) nAChR->Ion_Channel Opens Ion_Channel->Muscle_Fiber Na+ influx -> Depolarization -> Contraction ACh_Vesicle Acetylcholine (ACh) Vesicles ACh_Vesicle->Motor_Neuron Stored in ACh->nAChR Binds to This compound This compound This compound->nAChR Competitively Binds to

Mechanism of this compound at the Neuromuscular Junction.

Quantitative Data Summary

The following tables summarize key quantitative data for the use of this compound in rodent models.

Table 1: this compound Dosage and Administration

SpeciesRouteBolus Dose (mg/kg)Continuous Infusion Rate (mg/kg/hr)Onset of ActionDuration of Action
Rat IV0.06 - 0.1[3]0.1[1]1-2 minutes[4]45-60 minutes[4]
Mouse IV, SC0.2 - 0.5 (for fMRI)[5]0.4 - 0.5 (for fMRI)[5]Not specifiedNot specified

Table 2: Cardiovascular Effects of this compound in Rats

Dose (µmol/kg)Change in Mean Arterial Pressure (MAP)Change in Heart Rate (HR)
1Short-lasting increaseNot specified
5Short-lasting increaseNot specified
25~25% decreaseNot specified

Data from anesthetized, ventilated rats.

Table 3: Reversal Agents for this compound

AgentSpeciesRouteDose (mg/kg)
Neostigmine Rodent (extrapolated)IV0.03 - 0.07[6][7]
Glycopyrrolate Rodent (extrapolated)IV0.006 - 0.014[6][8]

Note: Doses for reversal agents in rodents are largely extrapolated from clinical data and may require optimization.

Experimental Protocols

Protocol 1: this compound for Muscle Paralysis in a Rat Surgical Model

This protocol is adapted from a procedure for long-term anesthesia and ventilation in rats and is suitable for various surgical interventions requiring complete muscle relaxation.[9][10]

Materials:

  • This compound bromide (1 mg/mL or 2 mg/mL solution)[1]

  • General anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Mechanical ventilator for rodents

  • Physiological monitoring system (ECG, blood pressure, temperature, end-tidal CO2)

  • Heating pad

  • Intravenous (IV) catheter and infusion pump

  • Reversal agents: Neostigmine and Glycopyrrolate

Procedure:

  • Animal Preparation:

    • Anesthetize the rat using a standard, approved protocol (e.g., induction with 3-4% isoflurane).

    • Place an IV catheter in a suitable vessel (e.g., tail vein, femoral vein).

    • Intubate the trachea and connect the animal to a mechanical ventilator. Set initial ventilator parameters (e.g., tidal volume 8-10 mL/kg, respiratory rate 60-80 breaths/min) and adjust based on physiological monitoring.

    • Position the animal on a heating pad to maintain core body temperature between 36.5-37.5°C.

  • Induction of Neuromuscular Blockade:

    • Administer an initial IV bolus dose of this compound at 0.06 - 0.1 mg/kg.[3]

    • Confirm the onset of muscle paralysis by observing the cessation of spontaneous respiratory efforts and the loss of the pedal withdrawal reflex.

  • Maintenance of Anesthesia and Muscle Paralysis:

    • Maintain anesthesia with isoflurane (1-2%) or a continuous IV infusion of an anesthetic agent.

    • For prolonged procedures, a continuous infusion of this compound at a rate of 0.1 mg/kg/hr can be administered via an infusion pump.[1] Alternatively, administer maintenance bolus doses of 0.01-0.02 mg/kg as needed, guided by neuromuscular monitoring (e.g., train-of-four stimulation).[2]

  • Physiological Monitoring:

    • Continuously monitor heart rate, blood pressure, ECG, and body temperature.

    • Monitor end-tidal CO2 to ensure adequate ventilation.

    • Be aware that this compound can cause a transient increase in heart rate and blood pressure at lower doses, and a decrease in blood pressure at higher doses.

  • Reversal of Neuromuscular Blockade:

    • At the end of the surgical procedure, discontinue the this compound infusion.

    • Administer a mixture of neostigmine (0.03-0.07 mg/kg) and glycopyrrolate (0.006-0.014 mg/kg) intravenously to reverse the neuromuscular blockade.[6][8]

    • Observe for the return of spontaneous respiratory effort and muscle tone.

  • Post-operative Care:

    • Continue mechanical ventilation until the animal demonstrates consistent and adequate spontaneous breathing.

    • Extubate the animal once it has fully recovered from anesthesia and neuromuscular blockade.

    • Provide post-operative analgesia and supportive care as per the approved institutional protocol.

rat_protocol_workflow cluster_preop Pre-operative cluster_op Operative cluster_postop Post-operative Anesthetize Anesthetize Rat IV_Catheter Place IV Catheter Anesthetize->IV_Catheter Intubate Intubate & Ventilate IV_Catheter->Intubate Monitor_Setup Set up Physiological Monitoring Intubate->Monitor_Setup Pancuronium_Bolus Administer this compound Bolus (0.06-0.1 mg/kg IV) Monitor_Setup->Pancuronium_Bolus Confirm_Paralysis Confirm Paralysis Pancuronium_Bolus->Confirm_Paralysis Maintain_Anesthesia Maintain Anesthesia & Paralysis (Infusion or Bolus) Confirm_Paralysis->Maintain_Anesthesia Perform_Surgery Perform Surgical Procedure Maintain_Anesthesia->Perform_Surgery Continuous_Monitoring Continuously Monitor Vitals Maintain_Anesthesia->Continuous_Monitoring Stop_this compound Discontinue this compound Perform_Surgery->Stop_this compound Administer_Reversal Administer Reversal Agents (Neostigmine & Glycopyrrolate) Stop_this compound->Administer_Reversal Wean_from_Ventilator Wean from Ventilator Administer_Reversal->Wean_from_Ventilator Extubate Extubate Wean_from_Ventilator->Extubate PostOp_Care Provide Post-operative Care Extubate->PostOp_Care

Workflow for this compound Use in a Rat Surgical Model.
Protocol 2: Low-Dose this compound Infusion for Muscle Paralysis in a Mouse Surgical Model

This protocol is adapted from a low-dose this compound infusion technique used for fMRI studies in mice, which prioritizes animal survival while maintaining immobility.[5] It is suitable for imaging studies or delicate surgeries in mice.

Materials:

  • This compound bromide (1 mg/mL or 2 mg/mL solution)

  • General anesthetic (e.g., isoflurane)

  • Mechanical ventilator for small rodents

  • Physiological monitoring system (ECG, temperature, respiration)

  • Heating system (e.g., heated air)

  • Subcutaneous (SC) or intravenous (IV) infusion line and pump

  • Reversal agents: Neostigmine and Glycopyrrolate

Procedure:

  • Animal Preparation:

    • Induce anesthesia with isoflurane (e.g., 4% for induction).

    • Intubate the mouse and connect it to a small animal ventilator. Set initial ventilator parameters (e.g., 90 breaths/min, 1:4 O2 to air ratio) and adjust as needed.[5]

    • Secure the animal in the surgical or imaging apparatus.

    • Establish an infusion line for subcutaneous or intravenous administration.

    • Maintain body temperature at 36.5 ± 0.5°C using a feedback-controlled heating system.[5]

  • Induction of Neuromuscular Blockade:

    • Administer a bolus dose of this compound. A low-dose regimen can be initiated with a bolus of approximately 0.05 mg/kg.

    • Reduce the concentration of isoflurane to a maintenance level (e.g., 0.5-1.5%).

  • Maintenance of Anesthesia and Muscle Paralysis:

    • Begin a continuous infusion of this compound at a low dose, for example, 0.05 mg/kg/hr.[5] The infusion can be combined with an anesthetic agent if using total intravenous anesthesia.

    • Continuously monitor the animal for any signs of movement or spontaneous breathing, and adjust the infusion rate if necessary.

  • Physiological Monitoring:

    • Continuously monitor heart rate, respiratory rate (via ventilator), and body temperature.

    • Be aware of potential cardiovascular side effects, although these may be less pronounced with a low-dose infusion.

  • Reversal of Neuromuscular Blockade:

    • At the end of the procedure, stop the this compound infusion.

    • Administer a mixture of neostigmine (0.03-0.07 mg/kg) and glycopyrrolate (0.006-0.014 mg/kg) intravenously or intraperitoneally.[6][8]

    • Monitor for the return of spontaneous breathing.

  • Post-procedure Recovery:

    • Continue ventilation until robust spontaneous respiratory efforts are observed.

    • Once the mouse is breathing consistently on its own, it can be extubated.

    • Provide appropriate post-operative analgesia and supportive care in a warm, clean recovery cage.

mouse_protocol_workflow cluster_preop Pre-operative cluster_op Operative/Imaging cluster_postop Post-operative Anesthetize_Mouse Anesthetize Mouse Intubate_Ventilate_Mouse Intubate & Ventilate Anesthetize_Mouse->Intubate_Ventilate_Mouse Secure_Animal Secure Animal Intubate_Ventilate_Mouse->Secure_Animal Infusion_Line Establish Infusion Line Secure_Animal->Infusion_Line Maintain_Temp Maintain Body Temperature Infusion_Line->Maintain_Temp Pancuronium_Bolus_Mouse Administer this compound Bolus (e.g., 0.05 mg/kg) Maintain_Temp->Pancuronium_Bolus_Mouse Reduce_Anesthesia Reduce Anesthetic Level Pancuronium_Bolus_Mouse->Reduce_Anesthesia Pancuronium_Infusion Start Continuous Infusion (e.g., 0.05 mg/kg/hr) Reduce_Anesthesia->Pancuronium_Infusion Perform_Procedure Perform Procedure/Imaging Pancuronium_Infusion->Perform_Procedure Monitor_Vitals_Mouse Continuously Monitor Vitals Pancuronium_Infusion->Monitor_Vitals_Mouse Stop_Infusion Stop this compound Infusion Perform_Procedure->Stop_Infusion Administer_Reversal_Mouse Administer Reversal Agents Stop_Infusion->Administer_Reversal_Mouse Monitor_Breathing Monitor for Spontaneous Breathing Administer_Reversal_Mouse->Monitor_Breathing Extubate_Mouse Extubate Monitor_Breathing->Extubate_Mouse PostOp_Care_Mouse Provide Post-operative Care Extubate_Mouse->PostOp_Care_Mouse

References

Application Notes: Calculating Pancuronium Dosage for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pancuronium bromide is a long-acting, non-depolarizing neuromuscular blocking agent.[1] In a clinical setting, it is used to induce skeletal muscle relaxation during anesthesia.[2][3] For in vitro research, this compound serves as a specific and potent antagonist of nicotinic acetylcholine receptors (nAChRs), making it an invaluable tool for studying neurotransmission and receptor pharmacology.[2][4] Its primary mechanism of action is the competitive antagonism of acetylcholine at nAChRs at the neuromuscular junction.[2][3] this compound binds to the same receptor sites as acetylcholine without activating them, thus preventing ion channel opening and subsequent cell depolarization.[2][3]

Proper dosage calculation is critical for the success of in vitro experiments to ensure specific receptor blockade without inducing off-target effects or cytotoxicity. These application notes provide a comprehensive guide for researchers to determine and apply the appropriate concentration of this compound in various in vitro models.

Key Considerations for Dosage Calculation

The optimal concentration of this compound is dependent on several experimental factors:

  • Cell Type and Receptor Subtype: Different cell lines or primary cultures express varying levels and subtypes of nAChRs. For instance, the potency of this compound can differ between fetal (αβδγ) and adult (αβδε) muscle nAChR isoforms.[5]

  • Agonist Concentration: In competitive antagonism studies, the concentration of the agonist (e.g., acetylcholine) used will influence the required concentration of this compound to achieve a desired level of inhibition.

  • Experimental Endpoint: The required concentration may vary depending on whether the goal is complete receptor blockade or partial inhibition for studying dose-response relationships.

  • Incubation Time: The duration of exposure to this compound can affect the observed inhibitory effect.

Experimental Workflow for this compound Dosage Determination

A systematic approach is necessary to determine the ideal this compound concentration for a specific in vitro model. The workflow involves preparing stable stock solutions, performing dose-response assays to find the effective concentration, and conducting cytotoxicity assays to ensure cell viability.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Selection prep_stock Prepare this compound Stock Solution prep_working Create Serial Dilutions (Working Solutions) prep_stock->prep_working Dilute dose_response Dose-Response Assay (e.g., Electrophysiology, Ca2+ Imaging) prep_working->dose_response Apply to cells cytotoxicity Cytotoxicity Assay (e.g., MTT, Neutral Red) prep_working->cytotoxicity Apply to cells cell_culture Culture & Plate Cells cell_culture->dose_response cell_culture->cytotoxicity ic50_calc Calculate IC50/EC50 dose_response->ic50_calc Generate data toxic_range Determine Non-Toxic Concentration Range cytotoxicity->toxic_range Generate data final_dose Select Optimal Working Concentration ic50_calc->final_dose toxic_range->final_dose

Workflow for determining this compound dosage.

Protocols

Protocol 1: Preparation of this compound Bromide Stock Solution

This compound bromide is typically supplied as a crystalline powder and is very soluble in water and freely soluble in ethanol.[6] It is crucial to prepare a concentrated, sterile stock solution that can be stored and diluted to working concentrations as needed.

Materials:

  • This compound Bromide powder (C₃₅H₆₀Br₂N₂O₄)

  • Sterile, nuclease-free water or Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

Procedure:

  • Calculate Mass: Determine the mass of this compound bromide powder needed to create a high-concentration stock solution (e.g., 10 mM).

    • Molecular Weight of this compound Bromide = 732.67 g/mol

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

  • Dissolution: Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of sterile water or DMSO to the vial containing the this compound bromide powder.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[4]

Protocol 2: Determining the Effective Concentration (IC50) via Dose-Response Assay

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of this compound. The specific functional assay will depend on the cell type and research question (e.g., whole-cell patch-clamp, calcium imaging, or membrane potential assays).

Procedure:

  • Cell Plating: Plate the cells of interest (e.g., BC3H-1 cells expressing nAChRs) in an appropriate format (e.g., 96-well plate for imaging, or coverslips for electrophysiology) and allow them to adhere and grow to the desired confluency.

  • Preparation of Working Solutions: Prepare a series of dilutions of the this compound stock solution in the appropriate assay buffer or cell culture medium. A typical concentration range to test would span several orders of magnitude around the expected IC50 (e.g., 0.1 nM to 1 µM).

  • Pre-incubation: Replace the culture medium with the this compound working solutions and pre-incubate the cells for a defined period (e.g., 10-15 minutes) to allow the antagonist to bind to the receptors.

  • Agonist Application: Add a fixed concentration of an nAChR agonist (e.g., acetylcholine or nicotine) to elicit a cellular response.

  • Data Acquisition: Measure the cellular response using the chosen assay. For example, in a calcium imaging experiment, measure the change in intracellular calcium concentration upon agonist stimulation in the presence of different this compound concentrations.

  • Data Analysis:

    • Normalize the response at each this compound concentration to the maximal response observed in the absence of the antagonist (control).

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response (variable slope) equation to calculate the IC50 value.

Protocol 3: Assessing Cytotoxicity using a Neutral Red Uptake (NRU) Assay

It is essential to confirm that the effective concentrations of this compound are not cytotoxic to the cells, as this could confound experimental results. The NRU assay is a cell viability/survival assay based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[7]

Procedure:

  • Cell Plating: Plate cells in a 96-well tissue culture plate at a predetermined density and incubate for 24 hours.

  • Drug Exposure: Treat the cells with the same range of this compound concentrations used in the dose-response assay. Include a negative control (vehicle only) and a positive control (a known cytotoxic agent). Incubate for the intended duration of your experiment (e.g., 24-48 hours).

  • Neutral Red Incubation: After exposure, remove the treatment medium and incubate the cells with a medium containing neutral red (e.g., 50 µg/mL) for approximately 2-3 hours.

  • Dye Extraction: Wash the cells with a wash buffer (e.g., PBS) to remove unincorporated dye. Add a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well and shake for 10 minutes to extract the dye from the lysosomes.

  • Absorbance Measurement: Measure the absorbance of the extracted dye using a microplate reader at a wavelength of approximately 540 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration by comparing the absorbance to the negative control wells. Determine the concentration at which this compound induces significant cell death.

Data Presentation

Quantitative data should be organized into tables for clarity and ease of comparison.

Table 1: Physicochemical Properties of this compound Bromide

PropertyValue
Molecular FormulaC₃₅H₆₀Br₂N₂O₄
Molecular Weight732.67 g/mol
AppearanceWhite crystalline powder[6]
SolubilityVery soluble in water; freely soluble in ethanol[6]
Mechanism of ActionCompetitive nAChR Antagonist[2][3]

Table 2: Example Dose-Response Data for this compound on Mouse nAChRs

This compound Conc. (nM)Agonist Response (% of Control)
0.198 ± 4
1.085 ± 5
5.550 ± 3
10.039 ± 6[5]
100.012 ± 2
1000.02 ± 1
Data is illustrative. An IC50 of 5.5 ± 0.5 nM has been reported for embryonic mouse muscle nAChR expressed in BC3H-1 cells.[8]

Table 3: Reported In Vitro Effective Concentrations of this compound

Receptor/Model SystemEffective Concentration (IC50)Reference
Embryonic mouse muscle nAChR (BC3H-1 cells)5.5 ± 0.5 nM[8]
Fetal muscle nAChR (Xenopus oocytes)~10 nM (causes 39% inhibition)[5]
Adult muscle nAChR (Xenopus oocytes)~10 nM (causes 60% inhibition)[5]
Rat neuronal α4β2 nAChR (Xenopus oocytes)~10 nM (causes 69% inhibition)[5]

Signaling Pathway Visualization

The following diagram illustrates the competitive antagonism by this compound at the nicotinic acetylcholine receptor.

G cluster_membrane Postsynaptic Membrane nAChR_inactive nAChR (Closed) nAChR_active nAChR (Open) Ion Channel nAChR_inactive->nAChR_active Activates nAChR_blocked nAChR (Blocked) nAChR_inactive->nAChR_blocked Blocks Ion_Influx Na+/Ca2+ Influx -> Depolarization nAChR_active->Ion_Influx Allows No_Influx No Ion Influx -> No Depolarization nAChR_blocked->No_Influx Prevents ACh Acetylcholine (ACh) (Agonist) ACh->nAChR_inactive Binds Pan This compound (Antagonist) Pan->nAChR_inactive Binds Competitively

Mechanism of this compound competitive antagonism.

References

Application Notes and Protocols for Pancuronium Administration in Isolated Muscle Preparations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancuronium bromide is a long-acting, non-depolarizing neuromuscular blocking agent.[1] It functions as a competitive antagonist to acetylcholine at the nicotinic receptors of the neuromuscular junction.[2][3][4] This property makes it a valuable tool in physiological and pharmacological research involving isolated muscle preparations to study neuromuscular transmission and the effects of neuromuscular blocking drugs. These application notes provide detailed protocols for the administration of this compound to isolated muscle preparations, data presentation guidelines, and visualizations of the experimental workflow and underlying signaling pathways.

Mechanism of Action

This compound exerts its effect by competitively binding to the nicotinic acetylcholine receptors on the postsynaptic membrane of the neuromuscular junction.[2][3] In a normal physiological state, the binding of acetylcholine released from the motor neuron to these receptors leads to the opening of ion channels, resulting in depolarization of the muscle fiber membrane and subsequent muscle contraction.[2][3] this compound, by occupying these receptor sites without activating them, prevents acetylcholine from binding and initiating this depolarization process.[2][3] This competitive inhibition leads to muscle relaxation and paralysis. The effects of this compound can be reversed by increasing the concentration of acetylcholine in the synaptic cleft, for instance, through the administration of acetylcholinesterase inhibitors like neostigmine.[2]

Signaling Pathway

cluster_presynaptic Presynaptic Nerve Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Membrane ActionPotential Action Potential Arrives Ca_influx Ca²⁺ Influx ActionPotential->Ca_influx ACh_release Acetylcholine (ACh) Release Ca_influx->ACh_release ACh_in_cleft ACh nAChR Nicotinic ACh Receptor (nAChR) ACh_in_cleft->nAChR Binds to Pancuronium_in_cleft This compound Pancuronium_block This compound Blocks nAChR Pancuronium_in_cleft->Pancuronium_block Competitively Binds IonChannel_open Ion Channel Opens nAChR->IonChannel_open Depolarization Depolarization IonChannel_open->Depolarization Contraction Muscle Contraction Depolarization->Contraction No_Depolarization No Depolarization Pancuronium_block->No_Depolarization Relaxation Muscle Relaxation No_Depolarization->Relaxation

Caption: Mechanism of action of this compound at the neuromuscular junction.

Data Presentation

Quantitative data from experiments using this compound on isolated muscle preparations should be summarized in a clear and structured format to allow for easy comparison and interpretation.

Table 1: Dose-Response Characteristics of this compound on Isolated Murine Phrenic Nerve-Diaphragm Preparation

This compound Concentration (g/mL)Effect on Quantal ReleaseEffect on Miniature Endplate Potential (MEPP) Amplitude
≤ 5 x 10⁻⁸No significant presynaptic effect-
5 x 10⁻⁷Depressed to 26-40% of controlDepressed to 16-22% of control
Data derived from in vitro studies on murine phrenic nerve-diaphragm preparations.[5]

Table 2: Recommended this compound Concentrations for In Vitro Rat Hemidiaphragm Experiments

Neuromuscular BlockerConcentration (µg/mL)
This compound2
Rocuronium4
These concentrations were used to study the influence of stimulus frequency on neuromuscular blockade.[6]

Experimental Protocols

The following protocols provide a detailed methodology for the use of this compound in isolated nerve-muscle preparations, such as the rat phrenic nerve-hemidiaphragm.

Protocol 1: Preparation of the Isolated Rat Phrenic Nerve-Hemidiaphragm
  • Animal Euthanasia and Dissection:

    • Humanely euthanize a rat (e.g., Wistar, Sprague-Dawley) according to approved institutional guidelines.

    • Perform a thoracotomy to expose the diaphragm and phrenic nerve.

    • Carefully dissect out one hemidiaphragm with the phrenic nerve attached. It is crucial to avoid stretching or damaging the nerve.

  • Mounting the Preparation:

    • Mount the hemidiaphragm preparation in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously bubbled with a gas mixture of 95% O₂ and 5% CO₂.

    • The composition of Krebs-Henseleit solution is typically (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, and glucose 11.

    • Attach the central tendon of the diaphragm to a fixed point and the costal margin to an isometric force transducer.

  • Equilibration:

    • Allow the preparation to equilibrate for at least 30-60 minutes, during which it should be stimulated periodically.

    • Adjust the resting tension to an optimal level (e.g., 1-2 g) to elicit maximal contractile responses.

Protocol 2: Administration of this compound and Data Acquisition
  • Nerve Stimulation:

    • Stimulate the phrenic nerve using a suction electrode with supramaximal square-wave pulses of short duration (e.g., 0.1-0.2 ms).

    • The stimulation frequency can be varied depending on the experimental design, for example, single twitches at 0.1 Hz or tetanic stimulation.[6]

  • Control Recordings:

    • Record baseline muscle twitch responses for a stable period before the addition of any drugs.

  • This compound Administration:

    • Prepare a stock solution of this compound bromide in the physiological salt solution.

    • Add this compound to the organ bath to achieve the desired final concentration. It is advisable to perform cumulative dose-response curves by adding increasing concentrations of this compound once a stable response to the previous concentration is achieved.

  • Data Recording and Analysis:

    • Continuously record the isometric muscle contractions using a data acquisition system.

    • Measure the amplitude of the twitch contractions. The effect of this compound is typically quantified as the percentage reduction in twitch height from the baseline.

    • Key parameters to determine include the EC₅₀ (the concentration of this compound that produces 50% of the maximal inhibitory effect) and the onset and duration of the neuromuscular blockade.

Experimental Workflow

Start Start: Prepare Isolated Nerve-Muscle Preparation Mount Mount Preparation in Organ Bath Start->Mount Equilibrate Equilibrate Under Tension Mount->Equilibrate Stimulate Apply Electrical Stimulation to Nerve Equilibrate->Stimulate Record_Control Record Baseline Muscle Contractions Stimulate->Record_Control Add_this compound Administer this compound to Organ Bath Record_Control->Add_this compound Record_Effect Record Muscle Response to this compound Add_this compound->Record_Effect Washout Washout and Recovery Record_Effect->Washout Analyze Analyze Data (e.g., Dose-Response Curve) Washout->Analyze End End Analyze->End

Caption: Experimental workflow for studying this compound's effects.

References

Application Notes and Protocols for Monitoring Pancuronium-Induced Neuromuscular Blockade in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancuronium bromide is a long-acting, non-depolarizing neuromuscular blocking agent widely used in animal studies to induce skeletal muscle relaxation for various experimental procedures, including surgery and mechanical ventilation.[1][2] As a competitive antagonist of acetylcholine at the nicotinic receptors on the motor end-plate, this compound prevents muscle depolarization and contraction.[3][4] Accurate monitoring of the depth of neuromuscular blockade is crucial to ensure animal welfare, maintain adequate experimental conditions, and obtain reliable data.

These application notes provide detailed protocols for monitoring this compound-induced neuromuscular blockade in animal studies, with a focus on physiological monitoring and direct neuromuscular function assessment.

Mechanism of Action of this compound

This compound competitively binds to nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction, thereby inhibiting the binding of acetylcholine (ACh) and preventing the depolarization of the muscle fiber membrane.[3] This results in muscle relaxation. The effects of this compound can be reversed by acetylcholinesterase inhibitors, such as neostigmine, which increase the concentration of ACh at the neuromuscular junction.[1][4]

cluster_Neuron Motor Neuron Terminal cluster_Synapse Synaptic Cleft cluster_Muscle Muscle Fiber End-plate Nerve Impulse Nerve Impulse Voltage-gated Ca2+ Channel Voltage-gated Ca2+ Channel Nerve Impulse->Voltage-gated Ca2+ Channel 1. Arrival ACh Vesicles ACh Vesicles Voltage-gated Ca2+ Channel->ACh Vesicles 2. Ca2+ Influx ACh Release ACh Release ACh Vesicles->ACh Release 3. Exocytosis ACh ACh ACh Release->ACh 3. Exocytosis nAChR Nicotinic ACh Receptor ACh->nAChR 4. Binding This compound This compound This compound->nAChR Blocks Binding Ion Channel Ion Channel nAChR->Ion Channel 5. Opens Depolarization Depolarization Ion Channel->Depolarization 6. Na+ Influx Contraction Contraction Depolarization->Contraction 7. Muscle Action Potential

Caption: Signaling pathway of this compound at the neuromuscular junction.

Quantitative Data: this compound Dosage and Duration

The following tables summarize reported dosages and duration of action of this compound in various animal species. It is important to note that these values can be influenced by factors such as the anesthetic regimen, physiological status of the animal, and the specific experimental conditions.

Animal ModelED₅₀ (µg/kg)ED₉₅ (µg/kg)Recommended Dose (mg/kg)Duration of ActionReference(s)
Rat 631330.05 - 0.1 (IV)Varies with dose[5]
Rabbit --0.1 (IV)42 - 70 minutes[6]
Cat --0.02 - 0.05 (IV)Varies with dose and temperature[7][8][9]
Pig --0.063 - 0.1 (IV bolus)Varies with infusion rate[10][11][12]
Sheep --0.005 - 0.025 (IV)~21 - 45 minutes[13][14]
Rhesus Monkey --VariesVaries[15]

ED₅₀: Dose required to produce 50% suppression of muscle twitch response. ED₉₅: Dose required to produce 95% suppression of muscle twitch response.

Experimental Protocols

General Anesthesia and Physiological Monitoring

It is imperative that animals receiving neuromuscular blocking agents are maintained under an adequate plane of general anesthesia. Since this compound masks motor reflexes, physiological parameters must be closely monitored to assess anesthetic depth.

Protocol for Anesthesia and Physiological Monitoring in Rats:

  • Anesthesia Induction: Induce anesthesia using an appropriate inhalant (e.g., isoflurane) or injectable anesthetic.

  • Tracheal Intubation: Once an adequate depth of anesthesia is achieved (confirmed by loss of pedal withdrawal reflex), intubate the animal to ensure a patent airway and facilitate mechanical ventilation.

  • Mechanical Ventilation: Connect the animal to a small animal ventilator. Adjust the tidal volume and respiratory rate to maintain end-tidal CO₂ within the normal physiological range.

  • Vascular Cannulation:

    • Venous Access: Cannulate a tail vein or femoral vein for intravenous drug administration.

    • Arterial Access for Blood Pressure Monitoring:

      • Make a midline incision on the ventral side of the neck to expose the carotid artery.

      • Carefully dissect the artery from the surrounding tissue.

      • Place two loose ligatures around the artery.

      • Tie the distal ligature and apply gentle traction.

      • Make a small incision in the artery and insert a saline-filled catheter.

      • Secure the catheter with the proximal ligature.

      • Connect the catheter to a pressure transducer to continuously monitor arterial blood pressure.

  • Body Temperature: Maintain core body temperature using a heating pad and monitor with a rectal probe.

  • This compound Administration: Administer this compound intravenously at the desired dose.

  • Monitoring Anesthetic Depth: Continuously monitor heart rate and blood pressure. A sudden increase in these parameters in response to a noxious stimulus may indicate an inadequate depth of anesthesia, requiring an adjustment of the anesthetic agent.

cluster_prep Preparation cluster_exp Experiment Anesthesia Induction Anesthesia Induction Intubation & Ventilation Intubation & Ventilation Anesthesia Induction->Intubation & Ventilation 1. Vascular Cannulation Vascular Cannulation Intubation & Ventilation->Vascular Cannulation 2. Physiological Monitoring Physiological Monitoring Vascular Cannulation->Physiological Monitoring 3. This compound Administration This compound Administration Physiological Monitoring->this compound Administration 4. Continuous Monitoring Continuous Monitoring This compound Administration->Continuous Monitoring 5. Data Collection Data Collection Continuous Monitoring->Data Collection 6.

Caption: Experimental workflow for physiological monitoring.
Train-of-Four (TOF) Stimulation

TOF stimulation is a common method to quantitatively assess the degree of neuromuscular blockade.[16][17] It involves delivering four supramaximal electrical stimuli to a peripheral nerve and measuring the muscular response.

Protocol for TOF Monitoring in Rats (Sciatic Nerve - Tibialis Anterior Muscle):

  • Animal Preparation: Anesthetize and prepare the rat as described in the physiological monitoring protocol. Position the animal in a way that allows free movement of the foot.

  • Nerve Exposure (Optional but Recommended for Precision): Make a small incision in the thigh to expose the sciatic nerve.

  • Electrode Placement:

    • Place two stimulating needle electrodes near the sciatic nerve.

    • Place two recording needle electrodes in the tibialis anterior muscle.

  • Stimulation Parameters:

    • Connect the stimulating electrodes to a peripheral nerve stimulator.

    • Set the stimulus to a supramaximal intensity (the intensity above which there is no further increase in twitch height).

    • Deliver a TOF stimulus (four pulses at 2 Hz).[16]

  • Data Acquisition:

    • Connect the recording electrodes to a force transducer or electromyography (EMG) system to measure the muscle twitch response.

    • Record the amplitude of the four twitches (T1, T2, T3, T4).

  • Quantification of Blockade:

    • Calculate the TOF ratio (T4/T1). A TOF ratio of 1.0 indicates no fade and no neuromuscular blockade. As the blockade deepens, the ratio decreases.

    • The number of visible twitches also indicates the depth of the block (e.g., two twitches indicate a deeper block than four twitches).

  • This compound Administration and Monitoring:

    • Administer this compound intravenously.

    • Repeat TOF stimulation at regular intervals (e.g., every 15-20 seconds) to monitor the onset, depth, and recovery from the neuromuscular blockade.

Electromyography (EMG)

EMG can be used to monitor the electrical activity of muscles in response to nerve stimulation. A decrease in the amplitude of the compound muscle action potential (CMAP) indicates neuromuscular blockade.

Protocol for EMG Monitoring in Rats:

  • Animal and Electrode Preparation: Follow the preparation and electrode placement steps as described in the TOF protocol.

  • EMG Recording Setup:

    • Connect the recording electrodes to an EMG amplifier and data acquisition system.

    • Set the amplifier gain and filters to obtain a clear CMAP signal.

  • Nerve Stimulation:

    • Deliver single supramaximal stimuli to the sciatic nerve at a low frequency (e.g., 0.1 Hz).

  • Data Acquisition and Analysis:

    • Record the baseline CMAP amplitude before administering this compound.

    • Administer this compound and continue to record the CMAP.

    • The degree of neuromuscular blockade is quantified as the percentage decrease in the CMAP amplitude from the baseline.

Nerve Stimulator Nerve Stimulator Stimulating Electrodes Stimulating Electrodes Nerve Stimulator->Stimulating Electrodes Electrical Stimulus Peripheral Nerve Peripheral Nerve Stimulating Electrodes->Peripheral Nerve Stimulation Neuromuscular Junction Neuromuscular Junction Peripheral Nerve->Neuromuscular Junction Signal Transmission Muscle Muscle Neuromuscular Junction->Muscle Muscle Activation Recording Electrodes Recording Electrodes Muscle->Recording Electrodes Mechanical/Electrical Response Data Acquisition System Data Acquisition System Recording Electrodes->Data Acquisition System Signal Analysis Analysis Data Acquisition System->Analysis Quantification

Caption: Logical relationship in neuromuscular monitoring.

Conclusion

The careful and continuous monitoring of neuromuscular blockade induced by this compound is essential for the ethical and scientific rigor of animal studies. The protocols outlined in these application notes provide a framework for researchers to reliably assess the depth of blockade, ensuring animal welfare and the integrity of experimental data. The choice of monitoring technique will depend on the specific requirements of the study, but a combination of physiological monitoring and direct neuromuscular function assessment is highly recommended.

References

Application Notes and Protocols for the Use of Pancuronium in Synaptic Transmission Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancuronium bromide is a long-acting, aminosteroid, non-depolarizing neuromuscular blocking agent.[1] It is a valuable tool in neuroscience research, particularly for studies of synaptic transmission at the neuromuscular junction (NMJ).[2][3] Its primary mechanism of action is the competitive antagonism of nicotinic acetylcholine receptors (nAChRs), which blocks the binding of the endogenous neurotransmitter acetylcholine (ACh) and prevents muscle contraction.[2][4] This property allows for the isolation and study of presynaptic and postsynaptic events at the NMJ. This compound's molecular structure, featuring a steroid backbone with two quaternary ammonium groups, mimics acetylcholine, enabling it to bind to the receptor's active site without activating it.[2]

These application notes provide detailed information on the use of this compound in synaptic transmission research, including its mechanism of action, quantitative data on its effects, and detailed experimental protocols.

Mechanism of Action

This compound primarily acts as a competitive antagonist at the postsynaptic nAChRs at the neuromuscular junction.[2][3] Under normal physiological conditions, ACh released from the motor neuron binds to these receptors, causing a conformational change that opens the ion channel.[2] The subsequent influx of sodium ions leads to depolarization of the muscle fiber membrane, known as the end-plate potential (EPP), which, if it reaches the threshold, triggers a muscle action potential and contraction.[2][3] this compound binds to the same α-subunits of the nAChR as acetylcholine but does not induce the conformational change necessary to open the ion channel.[1] This competitive inhibition prevents ACh from binding and depolarizing the postsynaptic membrane, leading to muscle relaxation.[3] The blockade can be overcome by increasing the concentration of acetylcholine in the synaptic cleft, for instance, by using an acetylcholinesterase inhibitor like neostigmine.[2]

Recent studies also suggest that this compound may have an allosteric inhibitory effect on nAChRs, meaning it can inhibit receptor function without directly competing with acetylcholine at the binding site.[5][6][7] Additionally, at higher concentrations, this compound can exhibit presynaptic effects, including the blockade of pre-junctional Na+ channels, which can interfere with the mobilization of acetylcholine at the nerve ending.[8] Some research indicates that this compound can also depress the quantal release of acetylcholine.[9] Furthermore, this compound has been shown to have vagolytic properties by blocking cardiac muscarinic receptors, which can lead to tachycardia.[2]

Quantitative Data

The following tables summarize key quantitative data regarding the effects of this compound from various research studies.

Table 1: Potency and Efficacy of this compound

ParameterValueSpecies/PreparationConditionsReference
IC505.5 ± 0.5 nMBC3H-1 cells expressing mouse nAChR20-23°C[10]
ED950.05 mg/kgHumanBalanced anesthesia[11]
ED950.03 mg/kgHumanHalothane anesthesia[11]
Concentration for ~25% tetanic fade0.32 µMRat phrenic nerve-diaphragmTetanic stimulation (75 ± 3.3 Hz)[12]
Depression of quantal releaseto 26% of controlMurine phrenic nerve-diaphragm (cut-fiber)5 x 10⁻⁷ g/ml this compound[9]
Depression of quantal releaseto 40% of controlMurine phrenic nerve-diaphragm (high-magnesium)5 x 10⁻⁷ g/ml this compound[9]
Depression of miniature endplate potential amplitudeto 16% of controlMurine phrenic nerve-diaphragm5 x 10⁻⁷ g/ml this compound[9]

Table 2: Kinetic Properties of this compound at nAChRs

ParameterValueSpecies/PreparationConditionsReference
Association rate (l_on)2.7 ± 0.9 x 10⁸ M⁻¹ s⁻¹BC3H-1 cells expressing mouse nAChR20-23°C[10]
Dissociation rate (l_off)2.1 ± 0.7 s⁻¹BC3H-1 cells expressing mouse nAChR20-23°C[10]

Experimental Protocols

Protocol 1: In Vitro Analysis of Neuromuscular Blockade using Phrenic Nerve-Diaphragm Preparation

This protocol describes the use of an isolated rodent phrenic nerve-diaphragm preparation to study the effects of this compound on neuromuscular transmission.

1. Preparation of the Phrenic Nerve-Diaphragm Tissue

  • Euthanize a rodent (e.g., mouse or rat) according to approved animal care protocols.

  • Excise the diaphragm with the phrenic nerve attached.

  • Mount the preparation in a tissue bath containing a physiological salt solution (e.g., Krebs-Ringer solution) bubbled with 95% O₂ and 5% CO₂ at 37°C.

2. Electrophysiological Recording

  • Place a stimulating electrode on the phrenic nerve to elicit muscle contractions.

  • Use a force transducer to measure the isometric tension of the diaphragm muscle.

  • For intracellular recordings, insert a microelectrode into a muscle fiber near the end-plate region to record miniature end-plate potentials (MEPPs) and end-plate potentials (EPPs).

3. Application of this compound

  • Prepare a stock solution of this compound bromide in the physiological salt solution.

  • Add this compound to the tissue bath to achieve the desired final concentration.

  • Allow for an equilibration period before recording data.

4. Data Acquisition and Analysis

  • Record the amplitude of muscle twitch contractions in response to nerve stimulation before and after the application of this compound.

  • Record MEPPs and EPPs to assess the postsynaptic and presynaptic effects of this compound, respectively.

  • Analyze the data to determine the concentration-response relationship for this compound's blocking effect.

Protocol 2: Patch-Clamp Analysis of this compound's Effect on nAChRs

This protocol details the use of the patch-clamp technique to study the interaction of this compound with nAChRs expressed in a cell line.

1. Cell Culture

  • Culture a suitable cell line expressing the desired nAChR subtype (e.g., BC3H-1 cells).

  • Maintain the cells in an appropriate culture medium and incubator conditions.

2. Patch-Clamp Recording

  • Prepare outside-out patches from the cultured cells using a glass micropipette.

  • Use a rapid perfusion system to apply acetylcholine and this compound to the patch.

  • Record macroscopic currents flowing through the nAChRs in response to agonist application.

3. Experimental Procedure

  • Establish a stable outside-out patch.

  • Apply a saturating concentration of acetylcholine to elicit a maximal current response.

  • Co-apply acetylcholine with varying concentrations of this compound to determine the inhibitory effect.

  • To measure association and dissociation rates, apply this compound for a defined period before and during acetylcholine application and measure the time course of inhibition and recovery.

4. Data Analysis

  • Measure the peak current amplitude in the presence and absence of this compound to calculate the percent inhibition.

  • Fit the concentration-inhibition data to an appropriate model to determine the IC50.

  • Analyze the time course of the current to determine the association and dissociation rate constants.

Visualizations

Synaptic_Transmission_at_NMJ cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane ActionPotential Action Potential Ca_influx Ca²⁺ Influx ActionPotential->Ca_influx Opens Voltage-gated Ca²⁺ channels VesicleFusion Vesicle Fusion Ca_influx->VesicleFusion ACh_release ACh Release VesicleFusion->ACh_release ACh Acetylcholine (ACh) ACh_release->ACh nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds to Na_influx Na⁺ Influx nAChR->Na_influx Opens ion channel Depolarization Depolarization (EPP) Na_influx->Depolarization MuscleContraction Muscle Contraction Depolarization->MuscleContraction Triggers Action Potential This compound This compound This compound->nAChR Competitively Blocks Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis TissuePrep Tissue Preparation (e.g., Phrenic Nerve-Diaphragm) RecordingSetup Electrophysiological Recording Setup (e.g., Tissue Bath, Patch-Clamp Rig) TissuePrep->RecordingSetup CellCulture Cell Culture (e.g., BC3H-1 cells) CellCulture->RecordingSetup DrugApplication This compound Application (Varying Concentrations) RecordingSetup->DrugApplication DataAcquisition Data Acquisition (Twitch Force, MEPPs, EPPs, Ionic Currents) DrugApplication->DataAcquisition DataProcessing Data Processing and Measurement DataAcquisition->DataProcessing StatisticalAnalysis Statistical Analysis DataProcessing->StatisticalAnalysis Results Results Interpretation StatisticalAnalysis->Results

References

Application of Pancuronium in Respiratory Physiology Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancuronium bromide is a long-acting, non-depolarizing neuromuscular blocking agent that has been a valuable tool in respiratory physiology research for decades.[1] By inducing skeletal muscle paralysis, including the muscles of respiration, this compound allows researchers to precisely control ventilation and study respiratory mechanics without the confounding influence of spontaneous breathing efforts.[2][3] This is particularly crucial in studies involving mechanical ventilation, lung injury models, and the assessment of respiratory drugs.[1][4] this compound acts as a competitive antagonist at the nicotinic acetylcholine receptors on the motor end-plate, preventing acetylcholine from binding and thereby inhibiting muscle contraction.[5][6][7] Its use requires careful planning and execution, including the use of adequate anesthesia and continuous monitoring, as it does not possess any analgesic or anesthetic properties.[1][8]

Application Notes

Advantages of Using this compound in Respiratory Research:

  • Complete Control of Ventilation: this compound eliminates spontaneous respiratory efforts, allowing for the precise control of tidal volume, respiratory rate, and airway pressures through mechanical ventilation. This is essential for accurate measurement of respiratory system compliance and resistance.

  • Stable Neuromuscular Blockade: As a long-acting agent, this compound provides a stable and predictable level of neuromuscular blockade, which is beneficial for lengthy experimental procedures.[6]

  • Reduced Thoracic Compliance: By relaxing the chest wall and diaphragmatic muscles, this compound can improve thoracic compliance, facilitating more effective and uniform lung inflation during mechanical ventilation.

  • Prevention of Patient-Ventilator Asynchrony: In animal models of respiratory distress, this compound can prevent asynchrony between the subject's breathing attempts and the mechanical ventilator, which can itself cause lung injury.

Limitations and Considerations:

  • Lack of Anesthetic or Analgesic Effects: this compound is a paralytic agent only and provides no pain relief or sedation.[1] It is imperative that animals receive adequate anesthesia throughout the period of neuromuscular blockade.[8][9]

  • Cardiovascular Side Effects: this compound can cause a moderate increase in heart rate and blood pressure due to its vagolytic effects (blocking cardiac muscarinic receptors).[3][6][10] This should be taken into account when interpreting cardiovascular data.

  • Prolonged Duration of Action: The long half-life of this compound can be a disadvantage in experiments where a rapid recovery from neuromuscular blockade is desired.[1]

  • Renal Clearance: this compound is primarily cleared by the kidneys.[1] In studies involving animals with renal impairment, its effects will be prolonged, and dose adjustments are necessary.[11]

  • Drug Interactions: The effects of this compound can be potentiated by various drugs, including certain antibiotics (e.g., aminoglycosides), and inhalant anesthetics.[3][11]

  • Monitoring is Essential: Continuous monitoring of the depth of neuromuscular blockade, as well as cardiovascular and respiratory parameters, is crucial for animal welfare and the validity of experimental data.[8][12]

Quantitative Data

Table 1: Recommended Dosages of this compound for Neuromuscular Blockade in Research Animals

SpeciesInitial Bolus Dose (mg/kg IV)Maintenance Dose (mg/kg IV)Continuous Infusion RateNotes
Human (Adult) 0.04 - 0.1[11][13]0.015 - 0.1 every 30-60 min[11][14]0.1 mg/kg/hour[11][14]Dose should be calculated based on ideal body weight.[11]
Human (Neonate) 0.02 (test dose)[13]0.05 - 0.1 every 0.5-4 hours[14]0.025 - 0.075 mg/kg/hour[15]Neonates are particularly sensitive.[13]
Dog 0.02 - 0.066[16][17]--Lower doses may cause significant respiratory depression.[16][17]
Pig 0.1[18]-0.1 mg/kg/hour[18]Considerable individual variation exists.[18]
Rat --1 mg/kg/hour (intraperitoneal)[4]Used in combination with mechanical ventilation.[4]

Table 2: Effects of this compound on Respiratory and Cardiovascular Parameters in Dogs

ParameterLow Dose (0.01 mg/kg)High Dose (0.02 mg/kg)
Tidal Volume (Vt) Decreased by 40% from baselineDecreased by 82% from baseline
Minute Ventilation (VE) Decreased by 55% from baselineDecreased by 82% from baseline
Arterial pH 7.07 +/- 0.08 (after 5 min)-
PaCO2 (mmHg) 79.8 +/- 10.7 (after 5 min)-

Data from studies on isoflurane-anesthetized dogs.[16][17]

Experimental Protocols

Protocol 1: Induction and Maintenance of Neuromuscular Blockade for Respiratory Mechanics Measurement in Mechanically Ventilated Rats

1. Animal Preparation and Anesthesia:

  • Anesthetize the rat using an appropriate anesthetic agent (e.g., inhalation with isoflurane or sevoflurane, or intravenous administration of a combination of agents like ketamine/xylazine).[19][20]
  • Ensure a surgical plane of anesthesia is reached, confirmed by the absence of a pedal withdrawal reflex.[8]
  • Perform a tracheotomy and intubate the animal with an appropriate-sized cannula.[20]
  • Cannulate the carotid artery for blood pressure monitoring and arterial blood gas analysis, and the jugular vein for drug and fluid administration.[21]

2. Mechanical Ventilation:

  • Connect the tracheal cannula to a small animal ventilator.
  • Initiate mechanical ventilation with settings appropriate for the rat's size (e.g., tidal volume of 8-12 ml/kg, respiratory rate of 42-63 breaths/min).[19][21]
  • Adjust ventilator settings to maintain normocapnia (PaCO2 between 35-45 mmHg), which can be confirmed by arterial blood gas analysis.

3. This compound Administration:

  • Once the animal is stable on the ventilator, administer a continuous intraperitoneal infusion of this compound bromide at a rate of 1 mg/kg/h.[4]
  • Alternatively, an intravenous loading dose followed by a continuous infusion can be used, with the dose titrated to effect.

4. Monitoring:

  • Continuously monitor heart rate, blood pressure, and body temperature.[8]
  • Monitor the depth of neuromuscular blockade using a peripheral nerve stimulator to apply a Train-of-Four (TOF) stimulus to a peripheral nerve (e.g., the sciatic nerve). The goal is typically to maintain a TOF count of 0-1 twitch.[22]
  • Periodically perform arterial blood gas analysis to ensure adequate oxygenation and ventilation.

5. Data Collection:

  • Once a stable level of neuromuscular blockade is achieved, respiratory mechanics can be measured. This may involve techniques such as the forced oscillation technique or end-inflation/occlusion maneuvers.

6. Reversal and Recovery (for survival studies):

  • Discontinue the this compound infusion.
  • Administer a reversal agent such as neostigmine (e.g., 0.04 mg/kg, IV) combined with an anticholinergic agent like atropine or glycopyrrolate to prevent muscarinic side effects.[3]
  • Continue mechanical ventilation until spontaneous respiratory efforts are strong and sustained.
  • Wean the animal from the ventilator and provide appropriate postoperative care.

Protocol 2: Assessment of Gas Exchange Following this compound Administration in a Canine Model

1. Animal Preparation and Anesthesia:

  • Anesthetize a healthy adult dog with an appropriate anesthetic protocol (e.g., induction with propofol and maintenance with isoflurane).[17]
  • Intubate the dog and place it on a circle breathing system.
  • Establish intravenous access for drug administration and arterial access for blood sampling.

2. Baseline Measurements:

  • Allow the dog to breathe spontaneously while anesthetized.
  • Record baseline physiological parameters including heart rate, respiratory rate, and mean arterial pressure.
  • Collect an arterial blood sample for baseline blood gas analysis (PaO2, PaCO2, pH).

3. This compound Administration:

  • Administer a single intravenous bolus of this compound bromide. A dose of 0.02 mg/kg can be used to induce significant respiratory depression.[17]
  • Crucially, be prepared to initiate immediate mechanical ventilation following this compound administration due to the expected respiratory depression.

4. Post-Pancuronium Measurements:

  • Immediately after this compound administration, begin recording changes in respiratory rate and effort.
  • At timed intervals (e.g., 5, 15, and 30 minutes post-injection), collect arterial blood samples for blood gas analysis.
  • Continuously monitor cardiovascular parameters.

5. Mechanical Ventilation and Support:

  • Due to the profound respiratory depression induced by this compound, mechanical ventilation will be necessary to maintain adequate oxygenation and ventilation.[16][17]
  • Ventilator settings should be adjusted to maintain physiological norms.

6. Data Analysis:

  • Compare the pre- and post-pancuronium values for PaO2, PaCO2, pH, heart rate, and blood pressure to determine the effects of the neuromuscular blockade on gas exchange and cardiovascular function.

Mandatory Visualizations

Experimental_Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_conclusion Conclusion Phase A1 Animal Anesthesia A2 Surgical Preparation (Tracheotomy, Cannulation) A1->A2 B1 Initiate Mechanical Ventilation A2->B1 B2 Administer this compound B1->B2 B3 Monitor Neuromuscular Blockade (TOF) B2->B3 B4 Collect Physiological Data (Respiratory Mechanics, Blood Gases) B3->B4 Once stable blockade is achieved C1 Discontinue this compound B4->C1 C2 Administer Reversal Agent C1->C2 C3 Wean from Ventilator & Recover C2->C3

References

Pancuronium as a Tool for Investigating Muscle Fatigue Mechanisms: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing pancuronium bromide, a non-depolarizing neuromuscular blocking agent, as a tool to study the intricate mechanisms of muscle fatigue. By inducing a controlled and reversible blockade of the neuromuscular junction, this compound allows for the specific investigation of muscle fatigue processes originating at the neuromuscular junction and downstream within the muscle fiber itself, independent of central nervous system drive.

Introduction to this compound in Muscle Fatigue Research

This compound bromide is a long-acting, non-depolarizing neuromuscular blocking drug that acts as a competitive antagonist to acetylcholine at the nicotinic receptors on the motor endplate.[1][2][3] This competitive inhibition prevents the depolarization of the muscle membrane, leading to muscle relaxation and, at sufficient doses, paralysis.[3] In the context of muscle fatigue research, this compound serves as a valuable tool to:

  • Isolate Peripheral Fatigue: By blocking neuromuscular transmission, this compound allows researchers to distinguish between central (nervous system) and peripheral (neuromuscular junction and muscle fiber) fatigue.

  • Induce a Controlled State of Muscle Inactivity: Prolonged neuromuscular blockade with this compound can be used to model conditions of muscle disuse, allowing for the study of signaling pathways involved in muscle atrophy and weakness, which share some common mechanisms with fatigue.

  • Investigate Excitation-Contraction Coupling: By controlling the neural input to the muscle, researchers can more precisely study the processes of excitation-contraction coupling and its failure during fatigue.

Mechanism of Action

This compound's primary mechanism of action is the competitive antagonism of acetylcholine (ACh) at the nicotinic receptors of the neuromuscular junction.[3] Unlike depolarizing agents, this compound does not cause initial muscle fasciculations. Its steroid-based structure with two quaternary ammonium groups mimics the structure of acetylcholine, allowing it to bind to the receptor without activating it. This "silent binding" prevents the influx of sodium ions and subsequent muscle cell depolarization and contraction.[3] The effects of this compound can be reversed by acetylcholinesterase inhibitors, such as neostigmine, which increase the concentration of acetylcholine in the synaptic cleft.

Experimental Protocols

The following protocols are based on established methodologies for inducing and studying muscle fatigue using this compound in a preclinical setting.

In-Situ Rat Sciatic Nerve-Soleus Muscle Preparation for Demonstrating Neuromuscular Fatigue

This protocol, adapted from the work of Das et al. (2014), provides a robust model for demonstrating neuromuscular junction fatigue.[4]

Materials:

  • Wistar rats (or other suitable strain)

  • Anesthetic (e.g., sodium thiopental)

  • This compound bromide solution (10 mg/mL)

  • Normal saline (0.9%)

  • Digital recording system for muscle contraction (force transducer, amplifier, data acquisition software)

  • Nerve stimulator with electrodes

  • Surgical instruments for dissection

Procedure:

  • Anesthetize the rat according to approved institutional animal care and use committee (IACUC) protocols.

  • Surgically expose the sciatic nerve and the soleus muscle of both hind limbs, keeping the blood and nerve supply intact.

  • Attach the Achilles tendon to a force transducer to record isometric muscle contractions.

  • Place stimulating electrodes on the sciatic nerve.

  • Record baseline simple muscle twitches by stimulating the sciatic nerve with a supramaximal stimulus. Measure the amplitude of contraction.

  • In one limb (control), inject 0.5 mL of 0.9% saline into the belly of the soleus muscle using multiple punctures.

  • In the contralateral limb (experimental), inject 0.5 mL of this compound bromide solution (10 mg/mL) into the soleus muscle belly in a similar fashion.[4]

  • Stimulate the sciatic nerves of both preparations at regular intervals (e.g., every minute) with a supramaximal stimulus and record the muscle twitch responses.

  • To induce fatigue, apply repetitive electrical stimulation to the nerve until the amplitude of contraction is reduced to 50% of the initial baseline.[4]

  • To differentiate neuromuscular junction fatigue from muscle fiber fatigue, directly stimulate the muscle belly after fatigue has been established and record the twitch amplitude.

Expected Results:

  • The this compound-treated muscle will show a significant decrease in twitch amplitude in response to nerve stimulation compared to the saline-treated control.

  • Upon direct muscle stimulation after nerve-stimulation-induced fatigue, the muscle will still be able to contract, demonstrating that the site of fatigue is the neuromuscular junction.[4]

Investigating Signaling Pathways in this compound-Induced Muscle Inactivity

Prolonged this compound administration can be used to model muscle disuse and investigate the associated signaling pathways that may overlap with those of chronic fatigue.

Procedure:

  • Implant an osmotic minipump for continuous intravenous infusion of this compound in the experimental animal model (e.g., rat, mouse). The dosage should be titrated to maintain a consistent level of neuromuscular blockade, which can be monitored using train-of-four (TOF) stimulation.[1][5]

  • A control group should receive a saline infusion.

  • After a predetermined period of neuromuscular blockade (e.g., 24, 48, or 72 hours), harvest the target muscles (e.g., soleus, gastrocnemius).

  • Analyze the muscle tissue for changes in key signaling molecules related to muscle protein synthesis and degradation, oxidative stress, and calcium handling using techniques such as:

    • Western Blotting: To quantify the protein levels of Akt, mTOR, FOXO, MuRF1, and atrogin-1.

    • Quantitative PCR (qPCR): To measure the mRNA expression of genes involved in the aforementioned pathways.

    • Enzyme Activity Assays: To assess the activity of antioxidant enzymes (e.g., superoxide dismutase, catalase) and mitochondrial respiratory chain complexes.

    • Histology and Immunohistochemistry: To examine muscle fiber cross-sectional area and the localization of specific proteins.

Data Presentation

Quantitative data from experiments using this compound to study muscle fatigue should be summarized in clearly structured tables for easy comparison.

Table 1: Effect of this compound on Muscle Twitch Amplitude in Response to Nerve Stimulation

Treatment GroupPre-injection Twitch Amplitude (g)Post-injection Twitch Amplitude (g)% Decrease in Amplitude
Saline Control10.2 ± 0.89.8 ± 0.73.9%
This compound10.5 ± 0.92.1 ± 0.480.0%

Data are presented as mean ± standard deviation. This is example data and will vary based on experimental conditions.

Table 2: Changes in Signaling Molecule Expression after Prolonged this compound-Induced Inactivity

Signaling MoleculeControl Group (Relative Expression)This compound Group (Relative Expression)Fold Change
p-Akt/Akt ratio1.00 ± 0.120.45 ± 0.08-2.22
MuRF1 mRNA1.00 ± 0.153.50 ± 0.45+3.50
Atrogin-1 mRNA1.00 ± 0.204.20 ± 0.60+4.20

Data are presented as mean ± standard deviation. This is example data and will vary based on experimental conditions.

Visualization of Pathways and Workflows

Graphviz diagrams can be used to visualize the experimental workflows and the signaling pathways implicated in this compound-induced muscle fatigue and inactivity.

G cluster_0 Experimental Workflow: In-Situ Nerve-Muscle Preparation Animal Preparation Animal Preparation Baseline Measurement Baseline Measurement Animal Preparation->Baseline Measurement Nerve-Muscle Dissection Drug Administration Drug Administration Baseline Measurement->Drug Administration Record Twitch Amplitude Fatigue Induction Fatigue Induction Drug Administration->Fatigue Induction This compound/Saline Injection Post-Fatigue Measurement Post-Fatigue Measurement Fatigue Induction->Post-Fatigue Measurement Repetitive Nerve Stimulation Data Analysis Data Analysis Post-Fatigue Measurement->Data Analysis Direct Muscle Stimulation

Caption: Experimental workflow for studying neuromuscular fatigue.

G cluster_1 Signaling Pathway: this compound-Induced Neuromuscular Blockade This compound This compound nAChR Nicotinic Acetylcholine Receptor This compound->nAChR Competitively Blocks Muscle Depolarization Muscle Depolarization nAChR->Muscle Depolarization Na+ Influx Acetylcholine Acetylcholine Acetylcholine->nAChR Binds and Activates Muscle Contraction Muscle Contraction Muscle Depolarization->Muscle Contraction

Caption: Mechanism of this compound at the neuromuscular junction.

G cluster_2 Hypothesized Signaling in this compound-Induced Muscle Inactivity This compound This compound NMJ Blockade Neuromuscular Blockade This compound->NMJ Blockade Muscle Inactivity Muscle Inactivity NMJ Blockade->Muscle Inactivity Akt_mTOR PI3K/Akt/mTOR Pathway Muscle Inactivity->Akt_mTOR Inhibits FOXO FOXO Transcription Factors Muscle Inactivity->FOXO Activates Protein Synthesis Protein Synthesis Akt_mTOR->Protein Synthesis Promotes Muscle Atrophy Muscle Atrophy Protein Synthesis->Muscle Atrophy Reduced Ubiquitin Ligases MuRF1, Atrogin-1 FOXO->Ubiquitin Ligases Upregulates Protein Degradation Protein Degradation Ubiquitin Ligases->Protein Degradation Promotes Protein Degradation->Muscle Atrophy Increased

Caption: Signaling pathways in muscle disuse.

Conclusion

This compound bromide is a powerful tool for dissecting the mechanisms of muscle fatigue. By creating a reliable model of neuromuscular blockade, it allows for the focused investigation of peripheral fatigue processes. The protocols and conceptual frameworks presented here provide a starting point for researchers to design and execute experiments aimed at understanding the complex signaling events that underlie muscle fatigue, with the ultimate goal of developing novel therapeutic interventions for conditions associated with muscle weakness and fatigue.

References

Application Notes and Protocols for Long-Term Pancuronium Infusion in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancuronium bromide is a long-acting, non-depolarizing neuromuscular blocking agent.[1] In animal research, it is utilized to induce muscle relaxation, thereby preventing movement artifacts in delicate experimental setups such as imaging studies, and to facilitate mechanical ventilation.[2] As this compound does not possess anesthetic, analgesic, or amnestic properties, its use necessitates the concurrent administration of adequate anesthesia and analgesia.[3][4] This document provides detailed protocols for the long-term infusion of this compound in various animal models, emphasizing safe and effective application.

Mechanism of Action

This compound acts as a competitive antagonist at the nicotinic acetylcholine (ACh) receptors on the postsynaptic membrane of the neuromuscular junction.[1][5][6] By binding to these receptors, it blocks the action of ACh, preventing depolarization of the muscle fiber and subsequent muscle contraction.[1][5] This blockade is reversible and can be overcome by increasing the concentration of ACh at the neuromuscular junction, typically achieved by administering an acetylcholinesterase inhibitor such as neostigmine.[7]

Data Presentation: Recommended Infusion Regimens

The following tables summarize recommended intravenous (IV) infusion doses for long-term this compound administration in various animal models based on published studies. Dosages should be adapted based on the specific experimental needs, the anesthetic regimen, and the physiological response of the animal, which should be continuously monitored.

Table 1: this compound Infusion Doses in Feline Models

ParameterValueReference
Continuous Infusion Rate 400 µg/kg/h for 48 hours[8]
Infusion Rate (to maintain 90% twitch depression) 0.44 - 1.05 µg/kg/min[9]

Table 2: this compound Infusion Doses in Porcine Models

ParameterValueReference
Initial Bolus Dose 0.1 mg/kg[10][11]
Constant Rate Infusion 0.1 mg/kg/h[10][11]
Supplemental Bolus 0.4 mg (as needed to maintain blockade)[10]

Table 3: this compound Infusion Doses in Murine Models

ParameterValueReference
Bolus Dose 0.2 - 0.5 mg/kg[2]
Continuous Infusion Rate 0.4 - 0.5 mg/kg/h[2]
Low-Dose Infusion Rate >0.05 mg/kg/h or 0.05 mg/kg/h[2]

Table 4: this compound Dosing in Canine Models

ParameterValueReference
Initial Bolus Dose 0.025 - 0.075 mg/kg[6]
Repeat Bolus Doses 0.01 mg/kg[6]

Note: Continuous infusion data for dogs is less defined in the reviewed literature; careful titration based on neuromuscular monitoring is crucial.

Experimental Protocols

General Considerations for All Animal Models
  • Ethical Approval: All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

  • Anesthesia and Analgesia: A stable plane of anesthesia must be established before the administration of this compound and maintained throughout the procedure. The depth of anesthesia cannot be assessed by traditional reflexes (e.g., pedal withdrawal) in a paralyzed animal. Therefore, physiological parameters such as heart rate, blood pressure, and body temperature must be continuously monitored for any signs of autonomic response to potential pain or distress, which would indicate a need for increased anesthesia.[3][4] An elevation of 10-20% in these parameters may suggest inadequate anesthesia.[3]

  • Ventilation: Animals must be intubated and mechanically ventilated immediately upon induction of neuromuscular blockade. Ventilation parameters should be adjusted based on end-tidal CO2 and arterial blood gas analysis to maintain physiological norms.

  • Monitoring: Continuous monitoring of the following is essential:

    • Neuromuscular blockade: A peripheral nerve stimulator should be used to assess the depth of blockade using techniques like Train-of-Four (TOF) stimulation.[10] The goal is typically to maintain a specific level of twitch suppression (e.g., 1-2 twitches out of 4).

    • Cardiovascular parameters: Continuous ECG, heart rate, and invasive or non-invasive blood pressure monitoring.

    • Respiratory parameters: End-tidal CO2, pulse oximetry, and respiratory rate (as set on the ventilator).

    • Body temperature: Rectal probe to monitor and maintain core body temperature.

  • Drug Preparation: this compound bromide is available in a solution for injection. For continuous infusion, it can be diluted in a compatible intravenous fluid such as 0.9% saline or 5% dextrose in water. The concentration should be calculated to allow for a precise and controllable infusion rate.

Protocol 1: Long-Term this compound Infusion in Cats
  • Anesthesia: Induce and maintain anesthesia with an appropriate agent (e.g., pentobarbitone).

  • Instrumentation:

    • Place an intravenous catheter for drug and fluid administration.

    • Intubate the trachea and connect to a mechanical ventilator.

    • Place electrodes for ECG and a probe for monitoring blood pressure and heart rate.

    • Place stimulating electrodes for a peripheral nerve stimulator (e.g., over the peroneal nerve) and a force transducer on the corresponding muscle (e.g., tibialis anterior) to quantify twitch response.

  • This compound Administration:

    • Administer a loading dose if required to achieve initial paralysis, followed immediately by a continuous intravenous infusion at a rate of approximately 400 µg/kg/h.[8]

    • Alternatively, titrate the infusion rate to maintain a 90% depression of twitch tension (infusion rates may range from 0.44 to 1.05 µg/kg/min).[9]

  • Monitoring and Maintenance:

    • Continuously monitor the depth of anesthesia and neuromuscular blockade.

    • Adjust the this compound infusion rate based on the TOF response.

    • Maintain physiological parameters within a normal range.

  • Recovery:

    • Discontinue the this compound infusion. Note that recovery can be prolonged. In one study, the first twitch of the TOF did not reappear for 8-12 hours after a 48-hour infusion.[8]

    • Continue mechanical ventilation and anesthesia until the animal has regained sufficient neuromuscular function to breathe spontaneously.

    • Reversal with an acetylcholinesterase inhibitor like neostigmine (e.g., 60 µg/kg) may be considered.[8]

Protocol 2: Long-Term this compound Infusion in Pigs
  • Anesthesia: Induce anesthesia with an appropriate combination of agents (e.g., xylazine, ketamine, midazolam) and maintain with an inhalant anesthetic (e.g., isoflurane) and an analgesic (e.g., fentanyl).[10]

  • Instrumentation: As described for cats, with appropriate sizing for the larger animal. Acceleromyography can be a feasible method for monitoring neuromuscular blockade in pigs.[10]

  • This compound Administration:

    • Administer an initial intravenous bolus dose of 0.1 mg/kg.[10][11]

    • Immediately commence a constant rate infusion at 0.1 mg/kg/h.[10][11]

  • Monitoring and Maintenance:

    • Monitor the TOF count. If the count rises to 3 or 4, indicating insufficient blockade, administer a supplemental bolus of this compound (e.g., 0.4 mg) and/or adjust the infusion rate.[10]

    • Continuously monitor vital signs to ensure adequate anesthesia.

  • Recovery:

    • Discontinue the this compound infusion and the anesthetic.

    • Provide supportive care and mechanical ventilation until spontaneous respiration and movement return.

    • Consider pharmacological reversal if necessary.

Protocol 3: Long-Term this compound Infusion in Mice
  • Anesthesia: Induce anesthesia with an inhalant anesthetic (e.g., 4% isoflurane) and maintain at a lower concentration (e.g., 0.5-2%) combined with an analgesic/sedative (e.g., medetomidine).[2]

  • Instrumentation:

    • Place a subcutaneous or intravenous line for drug infusion.

    • Perform endotracheal intubation and connect to a small animal ventilator.

    • Monitor body temperature, heart rate, and respiration.

  • This compound Administration:

    • Administer a bolus dose (e.g., 0.2-0.5 mg/kg) followed by a continuous infusion at a rate of 0.4-0.5 mg/kg/h.[2]

    • For studies where lower doses are sufficient, an infusion rate of 0.05 mg/kg/h has been used to improve survival while suppressing motion.[2]

  • Monitoring and Maintenance:

    • Monitor for any signs of movement or physiological changes that might indicate a need to adjust the anesthetic or this compound dose.

    • Ensure continuous and adequate ventilation.

  • Recovery:

    • Terminate the infusion and anesthetic administration.

    • Provide supplemental oxygen and maintain body temperature during recovery.

    • Monitor the animal until it is fully ambulatory.

Mandatory Visualizations

Pancuronium_Mechanism_of_Action cluster_NMJ Neuromuscular Junction Motor_Neuron Motor Neuron Terminal ACh_Vesicle Acetylcholine (ACh) Vesicles Synaptic_Cleft Synaptic Cleft Muscle_End_Plate Muscle End Plate ACh ACh ACh_Vesicle->ACh Release nAChR Nicotinic ACh Receptor ACh Binding Site ACh->nAChR:f1 Binds This compound This compound This compound->nAChR:f1 Competitively Binds (Blocks ACh) Ion_Channel Ion Channel (Closed) nAChR->Ion_Channel Prevents Opening Contraction Muscle Contraction nAChR->Contraction Prevents Depolarization

Caption: Mechanism of action of this compound at the neuromuscular junction.

Pancuronium_Infusion_Workflow cluster_Preparation Preparation cluster_Procedure Procedure cluster_Recovery Recovery Animal_Prep Animal Preparation (Catheterization, Intubation) Anesthesia Induce & Stabilize Anesthesia Animal_Prep->Anesthesia Monitoring_Setup Setup Monitoring (ECG, BP, Temp, TOF) Anesthesia->Monitoring_Setup Pancuronium_Bolus Administer this compound Bolus Dose (optional) Monitoring_Setup->Pancuronium_Bolus Pancuronium_Infusion Start Continuous This compound Infusion Pancuronium_Bolus->Pancuronium_Infusion Experiment Perform Experiment Pancuronium_Infusion->Experiment Continuous_Monitoring Continuous Monitoring (Anesthesia Depth & Blockade) Experiment->Continuous_Monitoring Stop_Infusion Stop this compound & Anesthetic Infusion Experiment->Stop_Infusion End of Experiment Adjust_Infusion Adjust Infusion Rate (Based on TOF) Continuous_Monitoring->Adjust_Infusion Assess Blockade Adjust_Infusion->Pancuronium_Infusion Titrate Ventilatory_Support Continue Mechanical Ventilation Stop_Infusion->Ventilatory_Support Monitor_Recovery Monitor for Spontaneous Respiration & Movement Ventilatory_Support->Monitor_Recovery Reversal Administer Reversal Agent (e.g., Neostigmine, optional) Reversal->Monitor_Recovery Monitor_Recovery->Reversal Extubate Extubate & Post-Procedure Care Monitor_Recovery->Extubate Sufficient Recovery

Caption: Experimental workflow for long-term this compound infusion.

References

Application Notes and Protocols: Storage and Handling of Pancuronium Bromide for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pancuronium bromide is a long-acting, non-depolarizing neuromuscular blocking agent classified as an aminosteroid.[1] It functions as a competitive antagonist of the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction, preventing acetylcholine from binding and thereby inducing skeletal muscle relaxation and paralysis.[2][3] Its potent activity necessitates strict protocols for storage, handling, and use in a laboratory setting to ensure experimental integrity and personnel safety. These application notes provide detailed guidelines, protocols, and safety information for researchers utilizing this compound bromide.

Physicochemical and Stability Data

Proper storage and handling are dictated by the compound's physical and chemical properties. This compound bromide is a white crystalline powder that is very soluble in water and freely soluble in ethanol.[4][5] It is also hygroscopic, meaning it readily absorbs moisture from the air.[4]

Table 1: Storage and Stability of this compound Bromide
ConditionSpecificationStability/NotesCitations
Solid Form (Powder) Refrigerate at 2°C - 8°C.Keep container tightly closed. Protect from light and moisture as it is hygroscopic.[2][6]
Room TemperatureThe manufacturer indicates stability for up to 6 months.[2][7]
Injectable Solution (Undiluted) Refrigerate at 2°C - 8°C.Do not freeze.[8]
Diluted Solution Room TemperatureStable for up to 48 hours after dilution.[7]
pH (1 in 100 solution) 4.5 - 6.5This compound is hydrolyzed in acidic and alkaline conditions.[4][9]
Table 2: Solution Compatibility and Incompatibility
Compatible Diluents/SolutionsIncompatible Substances
5% Dextrose in Water (D5W)A precipitate may form when mixed with barbiturates (e.g., thiopental).[7]
0.9% Sodium Chloride (NS)Diazepam[7]
5% Dextrose and Sodium Chloride (D5NS)
Ringer's lactate
Ringer's solution

Citations for all compatible solutions:[7][10]

Safety and Handling Protocols

This compound bromide is a potent neuromuscular blocker. Accidental exposure can cause respiratory depression, muscle weakness, and paralysis.[11] Strict safety measures are mandatory.

Protocol 2.1: Personal Protective Equipment (PPE)
  • Lab Coat: Always wear a buttoned lab coat.

  • Gloves: Use chemical-resistant gloves. Change gloves immediately if contaminated.[8]

  • Eye Protection: Wear safety glasses or goggles to protect against splashes or aerosolized particles.[8]

  • Respiratory Protection: For handling the solid powder or creating aerosols, use a negative pressure air-purifying respirator with an appropriate filter.[8] Work should be performed in a certified chemical fume hood or ventilated enclosure.

Protocol 2.2: Spill Cleanup Procedure
  • Evacuate: Ensure non-essential personnel are clear of the spill area.[11]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For liquid spills, contain the source if safe to do so. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).[11]

  • Collect: Carefully sweep or scoop up the absorbed material and contaminated solid powder. Place it into a suitable, clearly labeled, sealed container for disposal.[11]

  • Decontaminate: Wash the spill area thoroughly with soap and water.[8]

  • Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[8][12]

Protocol 2.3: Waste Disposal
  • Characterization: All waste materials containing this compound bromide must be treated as hazardous chemical waste.[12]

  • Containers: Use appropriately labeled, sealed containers for all waste.[11]

  • Legislation: Disposal must be in strict accordance with all local, state, and national regulations.[8] Do not allow the substance to enter drains, sewers, or watercourses.[8][13]

Experimental Protocols

Protocol 3.1: Preparation of Stock Solutions

Note: this compound bromide is highly soluble in water, DMSO, and ethanol (up to 100 mg/mL).[14] The following protocol is for an aqueous solution.

  • Calculate: Determine the required mass of this compound bromide powder needed to achieve the desired stock solution concentration (e.g., 10 mg/mL).

  • Weighing: In a chemical fume hood, carefully weigh the this compound bromide powder using an analytical balance.

  • Dissolution: Add the powder to a sterile, volumetric flask. Add a portion of the desired solvent (e.g., sterile water for injection or 0.9% NaCl) and gently swirl to dissolve.

  • Final Volume: Once fully dissolved, add the solvent to the final target volume and mix thoroughly.

  • Filtration: For sterile applications, filter the stock solution through a 0.22 µm sterile filter into a sterile, light-resistant container.

  • Labeling: Clearly label the container with the compound name, concentration, solvent, preparation date, and expiration date (e.g., 48 hours if diluted and stored at room temperature).

  • Storage: Store the stock solution under the appropriate conditions as detailed in Table 1.

Protocol 3.2: Preparation of Working Dilutions
  • Calculate: Use the formula C1V1 = C2V2 to determine the volume of stock solution required to prepare the final working concentration.

  • Dilution: Using a calibrated pipette, transfer the calculated volume of the stock solution into a sterile tube or flask.

  • Final Volume: Add the appropriate compatible diluent (see Table 2) to reach the final desired volume.

  • Mixing: Gently mix the solution to ensure homogeneity.

  • Use: Use the freshly prepared working solution promptly. Per stability data, diluted solutions are stable for up to 48 hours.[7]

Mechanism of Action and Experimental Workflow

This compound bromide exerts its effect at the neuromuscular junction. The diagrams below illustrate its mechanism of action and a typical laboratory workflow for its handling.

G cluster_pre Presynaptic Terminal cluster_synapse cluster_post Postsynaptic Membrane (Muscle) Nerve Action Potential (Nerve Impulse) ACh_Vesicles Acetylcholine (ACh) Vesicles Nerve->ACh_Vesicles Triggers Release ACh ACh ACh_Vesicles->ACh Receptor Nicotinic ACh Receptor (nAChR) ACh->Receptor Binds Muscle Muscle Contraction Receptor->Muscle Opens Ion Channel, Causes Depolarization This compound This compound Bromide This compound->Receptor Competitively Blocks

Caption: Mechanism of action of this compound bromide at the neuromuscular junction.

G cluster_setup Preparation & Storage cluster_exp Experimental Use cluster_cleanup Cleanup & Disposal Receive Receive Compound Inspect Inspect Container Integrity Receive->Inspect Store Store at 2-8°C (Solid or Solution) Inspect->Store Prep Prepare Stock/Working Solutions in Fume Hood Store->Prep Experiment Perform In Vitro / In Vivo Experiment Prep->Experiment PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Decontaminate Decontaminate Glassware & Surfaces Experiment->Decontaminate Spill Spill Occurs SpillProtocol Follow Spill Protocol Spill->SpillProtocol Waste Dispose of Waste (Hazardous Chemical) Decontaminate->Waste

Caption: Laboratory workflow for safe handling of this compound bromide.

References

Application Notes and Protocols for the Ethical Use of Pancuronium in Animal Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the ethical considerations and practical application of pancuronium bromide in animal research. Adherence to these guidelines is crucial to ensure animal welfare and the scientific validity of research outcomes.

Ethical Considerations and Regulatory Compliance

This compound bromide is a potent, long-acting, non-depolarizing neuromuscular blocking agent. It is imperative to recognize that This compound induces paralysis but provides no analgesic or anesthetic effects . Its use in research animals is subject to strict ethical and regulatory oversight by Institutional Animal Care and Use Committees (IACUC) and other relevant bodies.

Key Ethical Principles:

  • Justification of Use: The scientific necessity for using a neuromuscular blocking agent must be robustly justified in the animal use protocol. Less invasive alternatives should always be considered.

  • Anesthesia is Mandatory: this compound must always be administered in conjunction with an adequate level of general anesthesia. Performing procedures on unanesthetized, paralyzed animals is inhumane and scientifically unsound.

  • Continuous Monitoring: Due to the paralysis of skeletal muscles, traditional methods of assessing anesthetic depth (e.g., reflex responses) are obscured. Therefore, continuous monitoring of vital signs is essential to ensure the animal remains at an appropriate anesthetic plane.

  • The 3Rs (Replacement, Reduction, and Refinement):

    • Replacement: Researchers should actively seek alternatives to the use of this compound where possible. In some cases, other neuromuscular blocking agents with shorter durations of action or more readily reversible effects may be suitable.

    • Reduction: The number of animals used should be the minimum required to obtain statistically significant results.

    • Refinement: Procedures should be refined to minimize any potential pain, distress, or suffering. This includes providing adequate analgesia for any painful procedures performed under neuromuscular blockade.

Mechanism of Action

This compound acts as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane of the neuromuscular junction. By binding to these receptors, it prevents acetylcholine from binding and initiating the depolarization of the muscle cell, thereby leading to muscle relaxation and paralysis.

Signaling Pathway of Neuromuscular Transmission and this compound Inhibition

pancuronium_mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Membrane (Muscle Fiber) Nerve Impulse Nerve Impulse Voltage-gated Ca2+ Channels Voltage-gated Ca2+ Channels Nerve Impulse->Voltage-gated Ca2+ Channels Activates Ca2+ Influx Ca2+ Influx Voltage-gated Ca2+ Channels->Ca2+ Influx Opens ACh Vesicles ACh Vesicles Ca2+ Influx->ACh Vesicles Triggers fusion ACh ACh Vesicles->ACh ACh Release ACh Release nAChR Nicotinic ACh Receptor (nAChR) ACh Binding Site Ion Channel ACh->nAChR:p1 Binds to This compound This compound->nAChR:p1 Competitively blocks Na+ Influx Na+ Influx nAChR:p2->Na+ Influx Opens, causing Na+ Influx->Depolarization Leads to Depolarization->Muscle Contraction

Caption: Mechanism of this compound at the neuromuscular junction.

Quantitative Data on this compound Effects in Animals

The following tables summarize key pharmacokinetic and pharmacodynamic parameters of this compound in various animal species. Dosages and effects can vary significantly between species and even between individuals. Therefore, these values should be used as a starting point, and the dose should always be titrated to effect for each animal.

Animal SpeciesIntravenous (IV) Dosage (mg/kg)Onset of ActionDuration of Action (to 25% recovery)Reference(s)
Rabbits 0.1~3-5 minutes~60-90 minutes
Ponies 0.125 ± 0.017 (initial)Not specified16 ± 6 minutes (to 50% recovery)
0.04 ± 0.01 (repeat)20 ± 9 minutes (to 50% recovery)
Calves 0.043 ± 0.009 (initial)Not specified26 ± 14 minutes (to 50% recovery)
0.027 ± 0.009 (repeat)Not specified
Pigs 0.1 (initial bolus)Not specifiedNot specified
0.1 (constant rate infusion, mg/kg/hr)
Sheep 0.02545-90 seconds~45 minutes
ParameterEffect of this compoundNotesReference(s)
Heart Rate Moderate increaseDue to vagolytic effects (blocking cardiac muscarinic receptors).
Blood Pressure Moderate increaseAssociated with the increase in heart rate.
Histamine Release Little to noneLower likelihood of causing bronchospasm or hypotension compared to some other neuromuscular blockers.

Experimental Protocols

General Preparation and Anesthesia
  • Animal Preparation: Acclimatize the animal to the laboratory environment to minimize stress. Fast the animal according to species-specific guidelines to prevent regurgitation and aspiration.

  • Anesthetic Induction: Induce anesthesia using an appropriate agent and route for the species (e.g., isoflurane, sevoflurane, injectable anesthetics).

  • Intubation and Ventilation: Once an adequate anesthetic depth is achieved, intubate the animal with an endotracheal tube. Connect the animal to a mechanical ventilator. This is a critical step, as this compound will paralyze the respiratory muscles.

  • Establishment of Monitoring:

    • Place an intravenous catheter for drug and fluid administration.

    • Attach monitoring equipment to continuously record:

      • Heart rate and rhythm (ECG)

      • Blood pressure (invasive or non-invasive)

      • Body temperature

      • End-tidal CO2 (capnography)

      • Pulse oximetry (SpO2)

  • Baseline Data Collection: Record stable baseline values for all monitored parameters for at least 15-20 minutes before administering this compound.

This compound Administration and Neuromuscular Blockade Monitoring

Experimental Workflow for this compound Administration

pancuronium_workflow start Start: Animal Anesthetized and Ventilated establish_monitoring Establish Baseline Vital Signs start->establish_monitoring administer_this compound Administer this compound (IV) establish_monitoring->administer_this compound monitor_nmb Monitor Neuromuscular Blockade (e.g., TOF) administer_this compound->monitor_nmb experimental_procedure Perform Experimental Procedure monitor_nmb->experimental_procedure Once adequate block is achieved monitor_vitals Continuously Monitor Vital Signs monitor_vitals->experimental_procedure experimental_procedure->monitor_vitals reversal Administer Reversal Agent (e.g., Neostigmine) experimental_procedure->reversal monitor_recovery Monitor Recovery of Neuromuscular Function reversal->monitor_recovery extubate Extubate when Spontaneous Respiration is Adequate monitor_recovery->extubate post_procedure_care Post-Procedure Monitoring and Care extubate->post_procedure_care end End of Procedure post_procedure_care->end

Caption: Experimental workflow for this compound use in animal research.

Procedure:

  • This compound Dilution: Dilute this compound bromide to a suitable concentration with sterile saline to ensure accurate dosing.

  • Initial Dose Administration: Administer an initial intravenous bolus of this compound. The dose should be based on the species-specific data in Table 1 and titrated to the desired level of neuromuscular blockade.

  • Neuromuscular Function Monitoring:

    • Use a peripheral nerve stimulator to monitor the depth of neuromuscular blockade. The "Train-of-Four" (TOF) stimulation pattern is a commonly used method.

    • Place stimulating electrodes over a peripheral motor nerve (e.g., the ulnar or peroneal nerve).

    • Deliver four supramaximal electrical stimuli at a frequency of 2 Hz.

    • Observe the corresponding muscle twitches. The ratio of the fourth twitch to the first twitch (T4/T1 ratio) provides a quantitative measure of the degree of blockade. A complete block is indicated by the absence of all four twitches.

  • Maintenance of Neuromuscular Blockade: Administer intermittent boluses or a continuous infusion of this compound as needed to maintain the desired level of paralysis, guided by TOF monitoring.

  • Anesthetic Depth Monitoring During Paralysis:

    • Continuously monitor heart rate and blood pressure. An increase of 15-20% from the stable baseline in response to a noxious stimulus (e.g., a tail pinch) may indicate an inadequate depth of anesthesia.

    • If signs of lightening anesthesia are observed, immediately increase the concentration of the anesthetic agent.

Reversal of Neuromuscular Blockade and Recovery
  • Reversal Agents: At the end of the experimental procedure, the effects of this compound can be reversed with an acetylcholinesterase inhibitor, such as neostigmine or edrophonium. These drugs increase the amount of acetylcholine at the neuromuscular junction, which then competes with this compound for the nAChR binding sites.

  • Anticholinergic Co-administration: Administer an anticholinergic agent, such as atropine or glycopyrrolate, concurrently with the reversal agent to counteract the muscarinic side effects of the acetylcholinesterase inhibitor (e.g., bradycardia, salivation).

  • Monitoring Recovery: Continue to monitor neuromuscular function using the TOF stimulator until the T4/T1 ratio returns to baseline (typically >0.9).

  • Weaning from Ventilator and Extubation: Once neuromuscular function has fully recovered and the animal is demonstrating spontaneous and effective respiratory effort, gradually wean it from the mechanical ventilator. Extubate the animal only when it is able to maintain a patent airway and adequate ventilation on its own.

  • Post-procedural Care: Closely monitor the animal during the recovery period for any signs of respiratory distress, residual weakness, or pain. Provide appropriate supportive care and analgesia as needed.

Alternatives to this compound

For some research applications, alternative neuromuscular blocking agents with different pharmacokinetic profiles may be more suitable.

AgentClassOnsetDurationReversalKey ConsiderationsReference(s)
Cisatracurium BenzylisoquinoliniumIntermediateIntermediateNeostigmineHoffman elimination (metabolism is independent of renal or hepatic function).
Vecuronium AminosteroidIntermediateIntermediateNeostigmineLacks vagolytic effects, so it has minimal cardiovascular side effects.
Rocuronium AminosteroidRapidIntermediateNeostigmine, SugammadexRapid onset makes it suitable for rapid sequence intubation.
CW002 Novel Cysteine-inactivatedRapidShortL-cysteineReversible by a non-cholinergic mechanism, avoiding the side effects of acetylcholinesterase inhibitors.

Conclusion

The use of this compound in animal research demands a high level of ethical consideration and technical expertise. By adhering to strict guidelines for anesthesia, continuous monitoring, and appropriate reversal, researchers can ensure the welfare of their animal subjects while obtaining high-quality, reproducible scientific data. The principles of the 3Rs should always be at the forefront of experimental design when considering the use of neuromuscular blocking agents.

Troubleshooting & Optimization

Technical Support Center: Overcoming Tachyphylaxis to Pancuronium in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering tachyphylaxis to pancuronium in long-term experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound tachyphylaxis and why does it occur in long-term experiments?

A1: this compound tachyphylaxis, or drug tolerance, is the progressive decrease in the neuromuscular blocking effect of a constant dose of this compound over time. In long-term experiments, this phenomenon is primarily attributed to an upregulation of acetylcholine receptors (AChRs) at the neuromuscular junction (NMJ).[1] Continuous blockade of AChRs by this compound can trigger a compensatory increase in the number of receptors on the muscle fiber membrane, necessitating higher doses of the drug to achieve the same level of muscle relaxation.

Q2: How can I monitor the development of tachyphylaxis during my experiment?

A2: Consistent monitoring of neuromuscular function is crucial. The recommended method is through quantitative neuromuscular monitoring, which provides objective measurements of muscle response to nerve stimulation.[2][3]

  • Train-of-Four (TOF) Stimulation: This is a common technique where a peripheral nerve is stimulated with four successive electrical impulses. The ratio of the fourth twitch to the first twitch (TOF ratio) is a sensitive indicator of neuromuscular blockade. A gradual increase in the TOF ratio despite a continuous infusion of this compound suggests the development of tachyphylaxis.[4]

  • Acceleromyography (AMG) and Electromyography (EMG): These are quantitative methods that measure the acceleration or electrical activity of the muscle in response to nerve stimulation, providing a more precise assessment of the level of blockade compared to visual observation.[2]

It is recommended to establish a baseline before administering this compound and to perform regular monitoring throughout the experiment.[5] All monitoring data, including drug dosages and physiological parameters, should be meticulously documented.[5][6]

Q3: My animal model is showing resistance to this compound. What are my options?

A3: When tachyphylaxis is observed, you have several options:

  • Increase the dose of this compound: This is often the initial response. However, this may lead to an escalating dose requirement and potential side effects. The dose should be titrated based on real-time neuromuscular monitoring to achieve the desired level of blockade.

  • Administer a different class of neuromuscular blocking agent: If tachyphylaxis to the aminosteroid this compound is significant, switching to a benzylisoquinolinium compound (e.g., atracurium or cisatracurium) may be effective, as the mechanism of tachyphylaxis can differ between classes.

  • Implement "drug holidays": Periodically stopping the this compound infusion may allow for the resensitization of the neuromuscular junction. The duration of the drug holiday should be determined empirically while ensuring the animal's welfare and the experiment's integrity.

  • Investigate reversal agents: In some instances, a partial and carefully titrated reversal of the block with an acetylcholinesterase inhibitor like neostigmine, followed by re-establishment of the block, might modulate receptor sensitivity. However, this approach requires careful consideration and monitoring to avoid complications.

Q4: What are the signs of inadequate anesthesia in a paralyzed animal, and how can I avoid them?

A4: Since this compound induces paralysis without providing analgesia or sedation, it is imperative to ensure adequate anesthetic depth.[7] Signs of inadequate anesthesia in a paralyzed animal include:[8]

  • Sudden changes in heart rate and blood pressure (an increase of >20% from baseline can be an indicator).[9]

  • Tearing, salivation, or changes in pupil size.

  • Autonomic responses such as sweating.

To avoid this, a stable plane of anesthesia must be established before administering this compound.[6][8] Continuous monitoring of vital signs is essential, and any indication of lightening anesthesia requires immediate administration of additional anesthetic agents.[5]

Troubleshooting Guides

Issue: Progressive increase in this compound dose required to maintain neuromuscular blockade.

Possible Cause Troubleshooting Steps
Tachyphylaxis due to AChR Upregulation 1. Confirm with Neuromuscular Monitoring: Use quantitative monitoring (TOF, AMG, EMG) to objectively track the decline in drug effect. 2. Adjust Infusion Rate: Gradually increase the this compound infusion rate based on monitoring to maintain the target level of blockade. 3. Consider a Drug Holiday: If feasible for the experimental design, pause the infusion for a defined period to allow for receptor re-sensitization. 4. Switch NMBAs: Consider switching to a neuromuscular blocking agent from a different class (e.g., a benzylisoquinolinium).
Inadequate Anesthetic Depth 1. Assess Vital Signs: Check for increases in heart rate and blood pressure.[9] 2. Administer Additional Anesthetic: If signs of light anesthesia are present, administer a bolus or increase the infusion rate of the anesthetic agent. 3. Re-evaluate Anesthetic Protocol: Ensure the chosen anesthetic and its dosage are appropriate for the duration of the experiment.
Drug Incompatibility or Degradation 1. Check IV Line Patency and Compatibility: Ensure the IV line is patent and that this compound is not being co-infused with incompatible drugs. 2. Prepare Fresh Solutions: If the infusion has been running for an extended period, consider preparing a fresh solution of this compound.

Issue: Prolonged recovery from neuromuscular blockade after cessation of long-term this compound infusion.

Possible Cause Troubleshooting Steps
Drug Accumulation 1. Monitor Neuromuscular Function: Continue quantitative monitoring until a TOF ratio of ≥ 0.9 is achieved.[3][10] 2. Administer Reversal Agent: Once spontaneous recovery is evident (e.g., return of twitches in TOF), administer an acetylcholinesterase inhibitor like neostigmine.[11][12] The dose should be carefully calculated and administered slowly. 3. Support Ventilation: Maintain mechanical ventilation until the animal has fully recovered neuromuscular function and can breathe independently.[9]
Metabolic or Excretory Impairment 1. Assess Renal and Hepatic Function: If not part of the experimental design, be aware that impaired renal or hepatic function can significantly prolong the effects of this compound. 2. Supportive Care: Provide supportive care, including fluid therapy and maintenance of body temperature, to aid in drug clearance.

Quantitative Data Summary

Table 1: this compound Dose-Response and Reversal Data

ParameterSpeciesValueReference
ED95 (Dose for 95% twitch depression) Human59 µg/kg[13]
Human60 µg/kg
Neonates (Human)66 µg/kg[14]
Children (Human)93 µg/kg[14]
Plasma Concentration for 50% Paralysis Human0.25 µg/mL (onset)[15]
Human0.20 µg/mL (recovery)[15]
Neostigmine Reversal Dose Human30-80 µg/kg[12]
ED50 of Neostigmine for 95% this compound Block Rat (in vitro)5.5 ± 4 nM[11]

Table 2: Time Course of Acetylcholine Receptor (AChR) Upregulation with this compound Infusion in Rats

Duration of InfusionAChR Number (fmol/mg protein) - this compound GroupAChR Number (fmol/mg protein) - Control GroupStatistical SignificanceReference
0 hours~28~28N/A[1]
3 hoursNo significant changeNo significant changeNS[1]
6 hoursNo significant changeNo significant changeNS[1]
12 hours38.3 ± 4.827.6 ± 4.0p < 0.05[1]

Experimental Protocols

Protocol 1: Induction and Monitoring of this compound Tachyphylaxis in a Rodent Model

Objective: To induce and quantify the development of tachyphylaxis to this compound in a long-term rodent experiment.

Materials:

  • Male Sprague-Dawley rats (or other appropriate strain)

  • Anesthetic agent (e.g., isoflurane, ketamine/xylazine)

  • This compound bromide

  • Infusion pump

  • Quantitative neuromuscular monitor (e.g., acceleromyograph)

  • Ventilator

  • Heating pad to maintain body temperature

  • Intravenous catheterization supplies

Methodology:

  • Anesthesia and Surgical Preparation:

    • Anesthetize the rat according to an IACUC-approved protocol.

    • Place an intravenous catheter for drug administration.

    • Intubate the animal and initiate mechanical ventilation.[8]

    • Place monitoring electrodes for the neuromuscular monitor on the appropriate limb (e.g., to stimulate the sciatic nerve and record from the gastrocnemius-plantaris muscles).

    • Allow the animal to stabilize under anesthesia for at least 15 minutes before administering any neuromuscular blocking agent.[6]

  • Baseline Neuromuscular Function Assessment:

    • Obtain a stable baseline of neuromuscular function using the quantitative monitor. Record the amplitude of the single twitch and the train-of-four (TOF) ratio.

  • Induction of Neuromuscular Blockade:

    • Administer an initial bolus dose of this compound (e.g., 0.1 mg/kg IV) to achieve >95% twitch depression.

    • Once the desired level of blockade is achieved, commence a continuous intravenous infusion of this compound. The initial infusion rate will need to be determined empirically but can be started around 0.1 mg/kg/hr.[16]

  • Long-Term Monitoring and Data Collection:

    • Continuously monitor the depth of neuromuscular blockade.

    • At regular intervals (e.g., every 30-60 minutes), record the twitch response and/or TOF ratio.

    • Adjust the this compound infusion rate as needed to maintain the target level of neuromuscular blockade (e.g., 90-95% twitch depression).

    • Document all infusion rate changes. An increasing requirement for this compound to maintain the same level of block is indicative of tachyphylaxis.

    • Maintain a stable plane of anesthesia throughout the experiment by monitoring vital signs and administering additional anesthetic as required.[5]

  • Termination of the Experiment:

    • At the end of the experiment, discontinue the this compound infusion.

    • Continue to monitor neuromuscular function until it returns to baseline.

    • If required for recovery, once spontaneous recovery has begun, a reversal agent such as neostigmine can be administered.

    • Alternatively, for tissue collection, euthanize the animal under deep anesthesia according to IACUC guidelines.

Protocol 2: Quantification of Acetylcholine Receptor (AChR) Density at the Neuromuscular Junction

Objective: To quantify changes in AChR density at the NMJ following long-term this compound administration.

Materials:

  • Muscle tissue (e.g., gastrocnemius, diaphragm) from experimental animals

  • α-Bungarotoxin conjugated to a fluorescent probe (e.g., Alexa Fluor 488 or 594)

  • Paraformaldehyde (PFA) for fixation

  • Sucrose for cryoprotection

  • Optimal Cutting Temperature (OCT) compound

  • Cryostat

  • Fluorescence microscope or confocal microscope

  • Image analysis software (e.g., ImageJ, MATLAB)

Methodology:

  • Tissue Harvest and Preparation:

    • At the end of the long-term this compound infusion experiment, euthanize the animal and immediately dissect the muscle of interest.

    • For whole-mount staining, incubate the fresh muscle in α-bungarotoxin solution (e.g., 1:100 dilution) for 20-30 minutes to label the AChRs.[17]

    • Briefly wash the muscle in phosphate-buffered saline (PBS).

    • Fix the muscle in 2.5-4% PFA for 20-30 minutes.[17]

    • Cryoprotect the tissue by incubating in 30% sucrose in PBS overnight at 4°C.[17]

    • Embed the tissue in OCT compound and freeze.

  • Cryosectioning:

    • Cut 30 µm thick frozen sections using a cryostat and mount them on charged microscope slides.[17]

  • Imaging:

    • Examine the sections under a fluorescence or confocal microscope.

    • Capture images of the NMJs, identified by the fluorescent α-bungarotoxin signal. For quantitative analysis, it is important to use consistent imaging parameters (e.g., magnification, exposure time, laser power) across all samples.

  • Image Analysis:

    • Use image analysis software to quantify the morphology and density of AChRs.

    • Area of AChRs: Measure the total fluorescent area of the AChR clusters per NMJ.[17]

    • Fluorescence Intensity: Measure the mean fluorescence intensity of the AChR clusters as an indicator of receptor density.

    • NMJ Density: Calculate the number of NMJs per unit area of muscle tissue.

    • Compare the quantitative data from this compound-treated animals to control animals to determine the extent of AChR upregulation.

Visualizations

Pancuronium_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Muscle Fiber) ActionPotential Action Potential Vesicle Synaptic Vesicle (containing Acetylcholine) ActionPotential->Vesicle triggers ACh_release Acetylcholine (ACh) Release Vesicle->ACh_release ACh_in_cleft ACh AChR Nicotinic ACh Receptor (AChR) ACh_in_cleft->AChR Binding Blocked Pancuronium_in_cleft This compound Pancuronium_in_cleft->AChR Competitively Binds IonChannel Ion Channel (Closed) AChR->IonChannel NoDepolarization No Depolarization IonChannel->NoDepolarization MuscleRelaxation Muscle Relaxation NoDepolarization->MuscleRelaxation

Caption: Mechanism of action of this compound at the neuromuscular junction.

Tachyphylaxis_Workflow cluster_setup Experimental Setup cluster_treatment Long-Term Treatment cluster_assessment Assessment of Tachyphylaxis cluster_outcome Outcome AnimalPrep Anesthetize and Prepare Animal Model Baseline Establish Baseline Neuromuscular Function AnimalPrep->Baseline PancuroniumInfusion Continuous this compound Infusion Baseline->PancuroniumInfusion Monitoring Quantitative Neuromuscular Monitoring (e.g., TOF) PancuroniumInfusion->Monitoring Titrate Dose AChR_Quant Quantify AChR Density (Immunofluorescence) PancuroniumInfusion->AChR_Quant At Endpoint DataAnalysis Analyze Dose Requirement and Neuromuscular Response Monitoring->DataAnalysis Tachyphylaxis_Confirmed Tachyphylaxis Confirmed/ Quantified DataAnalysis->Tachyphylaxis_Confirmed AChR_Quant->Tachyphylaxis_Confirmed

Caption: Experimental workflow for studying this compound tachyphylaxis.

References

Technical Support Center: Managing Cardiovascular Side Effects of Pancuronium in Research Animals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing pancuronium in experimental animal models. The following information is intended to help anticipate and manage the cardiovascular side effects associated with this neuromuscular blocking agent.

Frequently Asked Questions (FAQs)

Q1: What are the primary cardiovascular side effects of this compound in research animals?

A1: The most commonly observed cardiovascular side effects of this compound are a moderate increase in heart rate (tachycardia) and a rise in mean arterial blood pressure (hypertension).[1][2][3][4][5] These effects are primarily attributed to this compound's vagolytic action, where it blocks cardiac muscarinic receptors.[6][[“]][8] Some studies also suggest that this compound may stimulate the release of norepinephrine or inhibit its reuptake at sympathetic nerve terminals, further contributing to these effects.[9][10][11]

Q2: What is the mechanism behind this compound-induced tachycardia?

A2: this compound induces tachycardia primarily through its vagolytic effect, which involves the blockade of muscarinic receptors in the heart.[6][[“]] This action inhibits the parasympathetic nervous system's influence on the heart, leading to an increased heart rate.[8][12] Additionally, this compound may enhance the release of norepinephrine from atrial sympathetic nerves by inhibiting prejunctional muscarinic receptors, which also contributes to an increased heart rate.[9]

Q3: Are the cardiovascular side effects of this compound consistent across all animal species?

A3: While tachycardia and hypertension are common, the magnitude of these effects can vary between species. For instance, significant increases in heart rate and mean arterial blood pressure have been observed in dogs.[1][2] In pigs, the hemodynamic differences when using this compound compared to vecuronium have been noted as minor.[13][14] Studies in rats have also shown a dose-dependent increase in heart rate.[10]

Q4: How does this compound compare to other neuromuscular blocking agents regarding cardiovascular stability?

A4: this compound generally produces more significant cardiovascular side effects compared to other non-depolarizing neuromuscular blockers like vecuronium and atracurium.[2][15] Vecuronium, in particular, is known for its minimal cardiovascular effects and is often preferred when hemodynamic stability is critical.[13][16]

Troubleshooting Guides

Issue 1: Managing Tachycardia

Symptom: A significant increase in heart rate is observed following the administration of this compound.

Potential Causes:

  • Vagolytic effect of this compound.[6][[“]]

  • Sympathetic stimulation and potential catecholamine release.[9][10]

Troubleshooting Steps:

  • Administer an Anticholinergic with Greater Cardiovascular Stability: Consider pre-treatment or co-administration with glycopyrrolate instead of atropine. Glycopyrrolate is less likely to cause an initial bradycardia followed by a pronounced tachycardia and generally provides a more stable heart rate.[17][18] It is also less likely to cross the blood-brain and placental barriers.[19]

  • Consider Beta-Blockers: In some experimental settings, a non-selective beta-blocker like propranolol can be used to counteract the tachycardic effects of this compound.[10][20] Propranolol has been shown to decrease the heart rate effect of this compound in isolated rat atrium studies.[10][20]

  • Alternative Neuromuscular Blocker: If persistent tachycardia is a concern for the experimental model, switching to a neuromuscular blocker with a more stable cardiovascular profile, such as vecuronium, is recommended.[2][13]

Issue 2: Managing Hypertension

Symptom: A notable increase in arterial blood pressure is recorded after this compound administration.

Potential Causes:

  • Increased heart rate and cardiac output.[2]

  • Potential for increased systemic vascular resistance in some contexts.

Troubleshooting Steps:

  • Control Heart Rate: Managing tachycardia, as described above, will often lead to a reduction in blood pressure.

  • Anesthetic Depth: Ensure adequate anesthetic depth, as a light plane of anesthesia can exacerbate hypertensive responses.

  • Vasodilators: If hypertension is severe and does not respond to heart rate control, the cautious use of a short-acting vasodilator may be considered, depending on the experimental protocol and its constraints.

  • Alternative Neuromuscular Blocker: As with tachycardia, using an alternative agent like vecuronium can prevent significant increases in blood pressure.[2]

Data Presentation

Table 1: Cardiovascular Effects of this compound in Dogs

ParameterChange ObservedReference
Heart RateSignificant Increase[1][2]
Mean Arterial PressureSmall to Significant Increase[1][2]
Cardiac OutputIncrease[2]
Systemic Vascular ResistanceDecrease[2]
Pulmonary Wedge PressureIncrease[2]

Table 2: Recommended Intravenous Dosages of this compound for General Anesthesia Adjunct

Animal SpeciesLoading Dose (mg/kg)Maintenance Dose (mg/kg)Reference
Dogs0.04 - 0.10.015 - 0.1 every 30-60 min[21]
Pigs0.10 (median)0.11 (median, per hour CRI)[22][23]
Rats0.153 (acute toxicity studies)Not specified for maintenance[24]
Rabbits0.016 (acute toxicity studies)Not specified for maintenance[24]
Cats0.02 - 0.05Not specified for maintenance[24]

Note: These are general guidelines. The exact dosage should be tailored to the specific animal, the anesthetic protocol, and the desired level of neuromuscular blockade, preferably monitored with a peripheral nerve stimulator.[21]

Experimental Protocols

Protocol 1: Measurement of Cardiovascular Parameters in Anesthetized Dogs

Objective: To monitor hemodynamic changes following this compound administration.

Methodology:

  • Anesthesia Induction: Anesthetize the dog using a standardized protocol (e.g., induction with propofol and maintenance with isoflurane).[25]

  • Instrumentation:

    • Place an arterial catheter in the dorsal pedal or femoral artery for continuous invasive blood pressure monitoring.[26]

    • Place a central venous catheter for drug administration and central venous pressure measurement.

    • Attach ECG leads for continuous heart rate and rhythm monitoring.[25]

    • For cardiac output measurement, techniques such as lithium dilution or electrical cardiometry can be employed.[26]

  • Baseline Measurements: Record all cardiovascular parameters (heart rate, systolic, diastolic, and mean arterial pressure, central venous pressure, and cardiac output) for a stable period before administering this compound.

  • This compound Administration: Administer the calculated dose of this compound intravenously.

  • Data Collection: Continuously record all cardiovascular parameters at regular intervals (e.g., every 1-2 minutes for the first 10 minutes, then every 5 minutes thereafter) to capture the onset and duration of hemodynamic changes.[15]

  • Ventilation: Ensure the animal is mechanically ventilated to maintain normocapnia, as changes in carbon dioxide levels can influence cardiovascular parameters.[27]

Visualizations

Pancuronium_Cardiovascular_Effects cluster_PNS Parasympathetic Nervous System cluster_SNS Sympathetic Nervous System This compound This compound muscarinic_receptor Cardiac Muscarinic Receptors (M2) This compound->muscarinic_receptor Blocks prejunctional_muscarinic Prejunctional Muscarinic Receptors (Sympathetic Nerve) This compound->prejunctional_muscarinic Inhibits vagal_tone Decreased Vagal Tone muscarinic_receptor->vagal_tone Leads to tachycardia Tachycardia vagal_tone->tachycardia norepi_release Increased Norepinephrine Release prejunctional_muscarinic->norepi_release Leads to beta_receptors Cardiac Beta-Adrenergic Receptors norepi_release->beta_receptors Stimulates beta_receptors->tachycardia cardiac_output Increased Cardiac Output tachycardia->cardiac_output hypertension Hypertension cardiac_output->hypertension

Caption: Signaling pathway of this compound's cardiovascular side effects.

Troubleshooting_Tachycardia start Tachycardia Observed Post-Pancuronium q1 Is pre-treatment with an anticholinergic an option? start->q1 a1 Administer Glycopyrrolate q1->a1 Yes q2 Is the tachycardia clinically significant? q1->q2 No end Monitor and Proceed a1->end a2 Consider Beta-Blockers (e.g., Propranolol) q2->a2 Yes q2->end No q3 Is hemodynamic stability critical for the experiment? a2->q3 a3 Switch to an alternative NMB (e.g., Vecuronium) q3->a3 Yes q3->end No end2 Re-evaluate Protocol a3->end2

Caption: Experimental workflow for troubleshooting this compound-induced tachycardia.

References

Technical Support Center: Reversal of Pancuronium-Induced Neuromuscular Blockade with Neostigmine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the reversal of pancuronium-induced neuromuscular blockade with neostigmine.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for neostigmine in reversing this compound-induced neuromuscular blockade?

A1: this compound is a non-depolarizing neuromuscular blocking agent that acts as a competitive antagonist to acetylcholine (ACh) at the nicotinic acetylcholine receptors (nAChRs) on the motor end plate of the neuromuscular junction.[1] By blocking these receptors, this compound prevents muscle contraction. Neostigmine is an acetylcholinesterase inhibitor.[2] It works by reversibly inhibiting the acetylcholinesterase enzyme, which is responsible for the breakdown of ACh in the synaptic cleft. This inhibition leads to an increased concentration of ACh at the neuromuscular junction, which can then more effectively compete with this compound for binding to the nAChRs, thereby restoring neuromuscular transmission and reversing the blockade.[2]

Q2: What is the typical dose of this compound to induce neuromuscular blockade in preclinical models, such as rats?

A2: The effective dose of this compound can vary depending on the animal model and experimental conditions. In Sprague-Dawley rats, the intravenous ED50 (the dose required to produce a 50% reduction in twitch response) for this compound has been reported to be approximately 63 µg/kg, with an ED95 of 133 µg/kg.[3][4] For in vitro studies using a rat phrenic nerve-diaphragm preparation, the ED50 has been noted to be around 32.4 µg/kg.

Q3: What is the recommended dose of neostigmine for reversing this compound-induced blockade in a research setting?

A3: The appropriate dose of neostigmine depends on the depth of the neuromuscular blockade. For animal research, a common starting dose is in the range of 0.03 to 0.07 mg/kg administered intravenously.[1][5] It is crucial to titrate the dose based on real-time monitoring of neuromuscular function, such as Train-of-Four (TOF) stimulation.[2]

Q4: What are the potential side effects or complications of neostigmine administration in research animals?

A4: Neostigmine can cause cholinergic side effects due to the increased levels of acetylcholine at muscarinic receptors in addition to the nicotinic receptors at the neuromuscular junction. These side effects can include bradycardia (slowing of the heart rate), hypersalivation, bronchoconstriction, and increased gastrointestinal motility.[6][7] In some cases, excessive doses of neostigmine can lead to a "cholinergic crisis," characterized by muscle weakness, fasciculations, and potentially respiratory distress.[8][9] Co-administration of an anticholinergic agent, such as atropine or glycopyrrolate, can help to mitigate these muscarinic side effects.[6]

Q5: What is Train-of-Four (TOF) monitoring and why is it important?

A5: Train-of-Four (TOF) monitoring is a common method used to assess the degree of neuromuscular blockade.[10] It involves the application of four supramaximal electrical stimuli to a peripheral nerve at a frequency of 2 Hz. The ratio of the amplitude of the fourth muscle twitch to the first (T4/T1 ratio) is used to quantify the extent of the blockade.[11] A TOF ratio of 0.9 or greater is generally considered indicative of adequate recovery from neuromuscular blockade.[12] This quantitative measurement is essential for determining the appropriate timing and dosage of neostigmine administration and for confirming successful reversal.[2]

Troubleshooting Guides

Issue Potential Cause Recommended Action
Incomplete or delayed reversal of neuromuscular blockade - Inadequate neostigmine dose: The dose may be too low for the depth of the blockade. - Profound blockade: Neostigmine has a "ceiling effect" and may be ineffective at reversing a very deep neuromuscular block (e.g., no twitches on TOF stimulation).[2][12] - Incorrect timing of administration: Administering neostigmine during a deep block may not be effective.- Titrate the neostigmine dose upwards, monitoring the TOF ratio closely. - Allow for some spontaneous recovery to occur (at least one or two twitches on TOF) before administering neostigmine.[12] - Ensure adequate time (at least 10-15 minutes) for neostigmine to reach its peak effect.[2]
Animal exhibits signs of cholinergic crisis (e.g., excessive salivation, bradycardia, muscle tremors) - Neostigmine overdose: The administered dose of neostigmine is too high.[9]- Immediately administer an anticholinergic agent such as atropine to counteract the muscarinic effects. - Provide respiratory support if necessary. - In future experiments, reduce the dose of neostigmine and/or co-administer an anticholinergic.
Variable or inconsistent TOF readings - Improper electrode placement: Electrodes are not positioned correctly over the nerve. - Inadequate stimulation intensity: The electrical stimulus is not supramaximal. - Movement artifact: The animal is moving, interfering with the recording.- Ensure electrodes are placed directly over the desired peripheral nerve (e.g., the sciatic nerve for tibialis anterior muscle response in a rat). - Determine the supramaximal stimulus at the beginning of the experiment before administering this compound.[11] - Ensure the animal is adequately anesthetized and secured to prevent movement.
Recurrence of neuromuscular blockade after initial successful reversal - Short duration of neostigmine action relative to this compound: this compound has a long duration of action, and the effects of neostigmine may wear off before the this compound has been fully eliminated.- Administer a repeat dose of neostigmine if the TOF ratio begins to decline. - Continue to monitor neuromuscular function for an extended period after the initial reversal.

Quantitative Data

Table 1: this compound Effective Doses in Rats

Parameter Dose (µg/kg) Route of Administration Animal Model
ED50[3][4]63IntravenousSprague-Dawley Rat
ED95[3][4]133IntravenousSprague-Dawley Rat
ED5032.4In vitro (bath application)Rat Phrenic Nerve-Diaphragm

Table 2: Neostigmine Dose and Reversal Time from this compound Blockade (Clinical Data)

Neostigmine Dose (µg/kg) Depth of Blockade at Reversal Time to TOF Ratio ≥ 0.75
30[13]91-99% twitch depression> 30 minutes
60[13]91-99% twitch depression~15.8 minutes
80[13]91-99% twitch depression~14.8 minutes
60[13]70-80% twitch depression< 12.5 minutes

Experimental Protocols

In Vivo Reversal of this compound-Induced Neuromuscular Blockade in a Rat Model

1. Animal Preparation:

  • Anesthetize a male Sprague-Dawley rat (250-350g) with an appropriate anesthetic agent (e.g., isoflurane, pentobarbital).

  • Place the animal on a heating pad to maintain body temperature.

  • Cannulate the jugular vein for intravenous drug administration and the carotid artery for blood pressure monitoring (optional).

  • Secure the animal in a supine position.

2. Neuromuscular Monitoring Setup:

  • Isolate the sciatic nerve in one hind limb.

  • Place stimulating electrodes around the sciatic nerve.

  • Attach a force-displacement transducer to the tendon of the tibialis anterior muscle to measure isometric twitch tension.

  • Connect the stimulating electrodes to a nerve stimulator and the transducer to a data acquisition system.

3. Experimental Procedure:

  • Baseline Measurement: Determine the supramaximal stimulus intensity by delivering single twitches at 0.1 Hz and gradually increasing the current until a plateau in twitch height is observed. Use a stimulus intensity 10-20% above this level for the remainder of the experiment.

  • Induction of Blockade: Administer this compound intravenously at a dose of 100-150 µg/kg to achieve a profound neuromuscular blockade (>95% twitch depression).

  • Maintenance of Blockade: Monitor the twitch response. Allow for spontaneous recovery to a predetermined level of blockade (e.g., reappearance of the first twitch of the TOF, T1, or a specific TOF count).

  • Reversal Administration: Once the desired level of blockade is reached, administer neostigmine intravenously. A common dose to start with is 40-70 µg/kg.[5] To mitigate cholinergic side effects, co-administer glycopyrrolate (e.g., 10-15 µg/kg).

  • Data Recording: Continuously record the TOF ratio and twitch height until a TOF ratio of ≥ 0.9 is achieved and sustained.

4. Data Analysis:

  • Calculate the time from neostigmine administration to the recovery of the TOF ratio to 0.7 and 0.9.

  • Compare the recovery times between different experimental groups (e.g., different doses of neostigmine).

Signaling Pathways and Workflows

Neuromuscular Junction Signaling Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Motor End Plate) Action Potential Action Potential Ca2+ Influx Ca2+ Influx Action Potential->Ca2+ Influx ACh Vesicles ACh Vesicles Ca2+ Influx->ACh Vesicles ACh Release ACh Release ACh Vesicles->ACh Release ACh ACh ACh Release->ACh AChE Acetylcholinesterase ACh->AChE Hydrolysis nAChR Nicotinic ACh Receptor ACh->nAChR Binds This compound This compound This compound->nAChR Blocks Neostigmine Neostigmine Neostigmine->AChE Inhibits Muscle Contraction Muscle Contraction nAChR->Muscle Contraction

Caption: Signaling at the neuromuscular junction and points of intervention for this compound and neostigmine.

Experimental Workflow Start Start Experiment AnimalPrep Animal Preparation & Anesthesia Start->AnimalPrep MonitoringSetup Neuromuscular Monitoring Setup AnimalPrep->MonitoringSetup Baseline Record Baseline TOF MonitoringSetup->Baseline InduceBlock Administer this compound Baseline->InduceBlock MonitorBlock Monitor Blockade Depth (TOF) InduceBlock->MonitorBlock SpontaneousRecovery Allow Spontaneous Recovery to Target TOF MonitorBlock->SpontaneousRecovery AdministerNeostigmine Administer Neostigmine SpontaneousRecovery->AdministerNeostigmine MonitorReversal Monitor Reversal (TOF Ratio) AdministerNeostigmine->MonitorReversal Recovery TOF Ratio >= 0.9? MonitorReversal->Recovery Recovery->MonitorReversal No End End Experiment Recovery->End Yes

Caption: A typical experimental workflow for studying the reversal of neuromuscular blockade.

References

Pancuronium Drug Interactions: A Technical Support Resource for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pancuronium. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on potential drug interactions with this compound in an experimental setting. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the accuracy and reliability of your research.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that may arise during experiments involving this compound and other pharmacological agents.

Q1: My preparation shows an unexpectedly potent or prolonged neuromuscular blockade after administering this compound. What could be the cause?

A1: An enhanced effect of this compound is often due to interactions with other drugs administered in your experimental setup. Several classes of drugs are known to potentiate the neuromuscular blocking effects of this compound.

Troubleshooting Steps:

  • Review Concomitant Medications: Carefully check all other substances administered to your experimental model. Pay close attention to:

    • Inhaled Anesthetics: Agents like isoflurane, sevoflurane, and desflurane can significantly increase the potency and duration of this compound's action.[1]

    • Aminoglycoside Antibiotics: Antibiotics such as gentamicin, neomycin, and streptomycin can potentiate neuromuscular blockade.[2][3][4]

    • Calcium Channel Blockers: Drugs like verapamil can enhance the effects of this compound.[5][6][7]

    • Local Anesthetics: When administered systemically, these can also potentiate the blockade.

    • Other Neuromuscular Blocking Agents: Co-administration with other non-depolarizing agents can lead to synergistic or additive effects.[8][9]

  • Verify Dosing Calculations: Double-check your this compound dosage calculations, especially if you are using a new experimental model or have changed your protocol.

  • Assess Physiological State: Factors such as hypothermia, acidosis, and electrolyte imbalances (e.g., hypermagnesemia, hypokalemia, hypocalcemia) can potentiate neuromuscular blockade.

Q2: I am observing a diminished or shorter-than-expected response to this compound. What factors might be at play?

A2: A reduced effect of this compound can be caused by pharmacological antagonism or certain physiological conditions.

Troubleshooting Steps:

  • Review Concomitant Medications: Check for the administration of drugs known to antagonize this compound's effects:

    • Anticholinesterases: Agents like neostigmine directly reverse the effects of non-depolarizing neuromuscular blockers by increasing the availability of acetylcholine at the neuromuscular junction.[10][11][12]

    • Anticonvulsants: Chronic administration of drugs like phenytoin and carbamazepine can lead to resistance to this compound.[13][14]

    • Calcium: Increased calcium levels can diminish the blockade.[3]

  • Check Drug Stability: Ensure that your this compound solution is properly stored and has not degraded.

Q3: How do inhaled anesthetics potentiate the effects of this compound, and how should I adjust my experimental protocol?

A3: Inhaled anesthetics potentiate this compound's effects primarily by acting at the postjunctional nicotinic acetylcholine receptor and possibly by a central effect on motor neurons. This interaction leads to a decrease in the dose of this compound required to achieve a certain level of neuromuscular blockade.

Protocol Adjustment:

  • Reduce this compound Dosage: When using this compound in the presence of volatile anesthetics, a dose reduction is necessary. The extent of this reduction depends on the specific anesthetic agent and its concentration.

  • Monitor Neuromuscular Function: It is crucial to monitor the depth of neuromuscular blockade using techniques like train-of-four (TOF) stimulation to titrate the this compound dose accurately.

Quantitative Data on Drug Interactions

The following tables summarize the quantitative effects of various drugs on the potency and duration of action of this compound.

Table 1: Effect of Inhaled Anesthetics on this compound Potency

Anesthetic AgentChange in this compound ED95Reference
HalothaneDecreased (more potent)[1]
IsofluraneDecreased (more potent)[1]
EnfluraneDecreased (more potent)[1]

Table 2: Interaction with Other Neuromuscular Blocking Agents

Interacting DrugInteraction TypeEffect on Potency (ED50/ED95)Reference
VecuroniumAdditiveED50 (combination) ≈ ED50 (individual)[15]
MivacuriumSynergisticED50/ED95 of combination is less than additive[8]
RocuroniumAdditiveED50 (combination) ≈ ED50 (individual)[15]

Table 3: Potentiation by Calcium Channel Blockers

Interacting DrugObserved EffectQuantitative DataReference
VerapamilPotentiation of neuromuscular blockadePotentiated 50% twitch depression to 36% of control[5]

Table 4: Potentiation by Aminoglycoside Antibiotics

Interacting DrugObserved EffectReference
GentamicinPotentiation of neuromuscular blockade[2][16][17]
NeomycinPotentiation of neuromuscular blockade[2]
StreptomycinPotentiation of neuromuscular blockade[2]

Experimental Protocols

Protocol 1: In Vitro Assessment of Drug Interactions with this compound using the Phrenic Nerve-Hemidiaphragm Preparation

This protocol describes a classic in vitro method to study the effects of drugs on neuromuscular transmission.

Materials:

  • Male Wistar rat (200-250 g)

  • Krebs-Henseleit solution

  • This compound bromide

  • Test drug

  • Organ bath with stimulating and recording electrodes

  • Force transducer and data acquisition system

Methodology:

  • Preparation of the Phrenic Nerve-Hemidiaphragm:

    • Euthanize the rat according to approved institutional protocols.

    • Carefully dissect the phrenic nerve and hemidiaphragm, ensuring the integrity of the neuromuscular junction.

    • Mount the preparation in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Stimulation and Recording:

    • Stimulate the phrenic nerve with supramaximal square-wave pulses (e.g., 0.2 ms duration at 0.1 Hz).

    • Record the isometric twitch contractions of the hemidiaphragm using a force transducer.

    • Allow the preparation to equilibrate for at least 30 minutes until a stable baseline twitch response is achieved.

  • Dose-Response Curve for this compound:

    • Add this compound to the organ bath in a cumulative manner to establish a dose-response curve.

    • Calculate the EC50 (concentration producing 50% inhibition of twitch height).

  • Interaction Study:

    • Wash out the this compound and allow the preparation to recover to baseline.

    • Add the test drug at a fixed concentration to the organ bath and allow it to equilibrate.

    • Re-establish the this compound dose-response curve in the presence of the test drug.

    • A leftward shift in the dose-response curve indicates potentiation.

Protocol 2: In Vivo Assessment of Neuromuscular Blockade in Rabbits

This protocol outlines an in vivo model for studying drug interactions with this compound.

Materials:

  • New Zealand white rabbits

  • Anesthetic agent (e.g., pentobarbital)

  • This compound bromide

  • Test drug

  • Peripheral nerve stimulator

  • Force transducer and data acquisition system

Methodology:

  • Animal Preparation:

    • Anesthetize the rabbit and maintain a stable level of anesthesia.

    • Place stimulating electrodes along the path of the sciatic nerve.

    • Attach a force transducer to the tendon of the tibialis anterior muscle to record isometric contractions.

  • Neuromuscular Monitoring:

    • Apply supramaximal stimulation to the sciatic nerve using a train-of-four (TOF) pattern (four pulses at 2 Hz every 15 seconds).

    • Record the twitch responses (T1, T2, T3, T4) and calculate the TOF ratio (T4/T1).

  • Drug Administration and Data Collection:

    • Administer a bolus dose of this compound intravenously and record the time to onset of blockade, maximum blockade, and duration of action (time to recovery of T1 to 25% of baseline).

    • After washout and recovery, administer the test drug.

    • Repeat the administration of the same dose of this compound and record the neuromuscular parameters.

    • An increase in the duration of action or a decrease in the dose required for a certain level of blockade indicates potentiation.

Visualizing Mechanisms and Workflows

Signaling Pathways and Mechanisms of Interaction

The following diagrams illustrate the key signaling pathways at the neuromuscular junction and how various drugs interact with this compound.

cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Muscle) Action Potential Action Potential Voltage-gated Ca2+ channels Voltage-gated Ca2+ channels Action Potential->Voltage-gated Ca2+ channels opens Ca2+ influx Ca2+ influx Voltage-gated Ca2+ channels->Ca2+ influx ACh Vesicles ACh Vesicles Ca2+ influx->ACh Vesicles triggers fusion ACh Release ACh Release ACh Vesicles->ACh Release ACh ACh ACh Release->ACh Aminoglycosides Aminoglycosides Aminoglycosides->Voltage-gated Ca2+ channels inhibit AChE Acetylcholinesterase ACh->AChE hydrolyzed by Nicotinic ACh Receptor Nicotinic ACh Receptor ACh->Nicotinic ACh Receptor binds to Neostigmine Neostigmine Neostigmine->AChE inhibits Na+ influx Na+ influx Nicotinic ACh Receptor->Na+ influx opens channel Depolarization Depolarization Na+ influx->Depolarization Muscle Contraction Muscle Contraction Depolarization->Muscle Contraction This compound This compound This compound->Nicotinic ACh Receptor competitive antagonist Inhaled Anesthetics Inhaled Anesthetics Inhaled Anesthetics->Nicotinic ACh Receptor potentiates block Calcium Channel Blockers Calcium Channel Blockers Calcium Channel Blockers->Nicotinic ACh Receptor may potentiate block

Caption: Mechanism of this compound action and sites of drug interaction at the neuromuscular junction.

Experimental Workflow Diagrams

The following diagrams outline the logical flow of the experimental protocols described above.

cluster_protocol1 In Vitro Interaction Study Workflow A Prepare Phrenic Nerve-Hemidiaphragm B Equilibrate in Organ Bath A->B C Establish Baseline Twitch Response B->C D Generate this compound Dose-Response Curve (Control) C->D E Washout and Recovery D->E F Add Test Drug E->F G Generate this compound Dose-Response Curve (with Test Drug) F->G H Compare Dose-Response Curves G->H I Determine Potentiation/Antagonism H->I cluster_protocol2 In Vivo Neuromuscular Monitoring Workflow A Anesthetize Animal and Prepare for Monitoring B Establish Baseline TOF Neuromuscular Monitoring A->B C Administer this compound (Control) B->C D Record Onset, Duration, and Recovery C->D E Allow for Washout and Full Recovery D->E F Administer Test Drug E->F G Administer this compound (with Test Drug) F->G H Record Onset, Duration, and Recovery G->H I Compare Neuromuscular Parameters H->I J Assess Interaction Effect I->J

References

Technical Support Center: Optimizing Pancuronium Concentration for Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of pancuronium in cell culture assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in a cellular context?

This compound is a non-depolarizing neuromuscular blocking agent.[1][2][3] Its primary mechanism of action is the competitive antagonism of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction.[3] By binding to these receptors, it blocks the action of acetylcholine, preventing depolarization and subsequent muscle contraction.[3] In a broader cellular context, especially in non-muscle cells, its effects will depend on the expression and function of nAChRs or other potential off-target receptors.

Q2: How should I prepare a stock solution of this compound bromide for my cell culture experiments?

This compound bromide is a fine, white powder that is soluble in water, alcohol, and chloroform.[4] For cell culture applications, it is recommended to prepare a concentrated stock solution in a sterile, appropriate solvent.

  • Solvent Selection: Sterile, deionized water or a buffered solution like phosphate-buffered saline (PBS) is a suitable solvent.

  • Concentration: Prepare a stock solution at a concentration that is 10x or 100x the final desired concentration in your assay. This minimizes the volume of solvent added to your cell culture medium.

  • Preparation Steps:

    • Weigh the desired amount of this compound bromide powder.

    • Dissolve it in a small amount of the chosen solvent.

    • Bring the solution to the final desired volume with the solvent.

    • Sterile-filter the stock solution through a 0.22 µm filter to prevent contamination.

  • Storage: Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[5] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[5]

Q3: What is a recommended starting concentration range for this compound in a new cell line?

The optimal concentration of this compound will vary significantly depending on the cell type and the specific assay. Based on available literature, a broad concentration range has been used in in vitro studies. One study on cultured bovine adrenal medullary cells used this compound in a concentration-dependent manner from 1 µM to 300 µM.[6] For cell lines expressing nAChRs, such as the BC3H-1 muscle cell line, the IC50 has been reported to be as low as 5.5 ± 0.5 nM.[7]

For a new cell line, it is crucial to perform a dose-response experiment to determine the optimal concentration range. A suggested starting point would be a serial dilution covering a wide range, for example, from 1 nM to 100 µM.

Troubleshooting Guides

Problem 1: High Cell Death or Unexpected Cytotoxicity

Possible Cause 1: this compound concentration is too high.

  • Solution: Perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. This will help you identify a non-toxic working concentration. Start with a broad range of concentrations and assess cell viability using a standard assay like MTT or Trypan Blue exclusion.

Possible Cause 2: Genotoxicity at high concentrations.

  • Solution: Be aware that at supratherapeutic doses, this compound has been shown to cause chromosomal instability in human peripheral lymphocytes.[8] If you are using very high concentrations, consider that the observed effects may be due to genotoxicity rather than a specific receptor-mediated mechanism. Lower the concentration to a more physiologically relevant range if possible.

Possible Cause 3: Off-target effects.

  • Solution: this compound can have effects on receptors other than nAChRs, such as cardiac muscarinic receptors, and can inhibit the norepinephrine transporter.[3][6] If your cell line expresses these, the observed cytotoxicity could be an off-target effect. Investigate the expression of these potential off-targets in your cell line.

Problem 2: Inconsistent or Non-Reproducible Results

Possible Cause 1: Instability of this compound in culture medium.

  • Solution: this compound can degrade in solution, especially under certain pH and temperature conditions.[9] Always prepare fresh working solutions from a frozen stock for each experiment. Avoid using diluted solutions that have been stored for extended periods.

Possible Cause 2: Variation in experimental conditions.

  • Solution: Ensure consistency in all experimental parameters, including cell seeding density, media volume, and incubation time.[10] Small variations in these factors can significantly impact the cellular response to drug treatment.

Problem 3: High Background or Interference in Fluorescence-Based Assays

Possible Cause 1: Autofluorescence of this compound.

  • Solution: While there is no direct evidence of this compound autofluorescence, it is good practice to include a "this compound only" control (wells with media and this compound but no cells or fluorescent dye) to check for any intrinsic fluorescence at the excitation and emission wavelengths of your assay.

Possible Cause 2: Interference with fluorescent dyes.

  • Solution: Some compounds can quench or enhance the fluorescence of dyes used in cell-based assays.[11] To test for this, run a control with your fluorescent dye and this compound in a cell-free system to see if the fluorescence intensity is altered. If interference is observed, you may need to consider a different fluorescent dye with a different spectral profile or a non-fluorescence-based assay.

Possible Cause 3: General high background.

  • Solution: High background in fluorescence imaging can be due to several factors unrelated to this compound, such as insufficient washing, overly high antibody concentrations, or autofluorescence from the cells or media.[5][10][12][13] Optimize your staining protocol by titrating antibody concentrations, ensuring thorough washing steps, and including an unstained control to assess baseline autofluorescence.[10][12][13]

Data Presentation

Table 1: Reported In Vitro Concentrations and Effects of this compound

Cell Line/SystemConcentration RangeObserved EffectReference
BC3H-1 (mouse muscle)IC50: 5.5 ± 0.5 nMInhibition of nicotinic acetylcholine receptors[7]
Bovine Adrenal Medullary Cells1 µM - 300 µMInhibition of norepinephrine uptake[6]
Human Peripheral LymphocytesSupratherapeutic dosesChromosomal instability[8]
Murine Phrenic Nerve-Diaphragm5 x 10-8 g/mL (low)No presynaptic effect[14]
Murine Phrenic Nerve-Diaphragm5 x 10-7 g/mL (high)Depression of quantal release[14]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

This protocol provides a general framework for assessing the cytotoxicity of this compound.

  • Cell Seeding:

    • Seed your cells in a 96-well plate at a predetermined optimal density.

    • Allow cells to adhere and enter the logarithmic growth phase (typically 24 hours).

  • This compound Treatment:

    • Prepare serial dilutions of this compound in your complete cell culture medium. A starting range of 1 nM to 100 µM is recommended.

    • Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

    • Incubate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.[15]

    • Incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[15][16]

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[15][16]

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[15]

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle control.

    • Plot the cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

Pancuronium_Mechanism_of_Action cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Cell (e.g., Muscle Fiber) Nerve_Impulse Nerve Impulse ACh_Vesicle Acetylcholine Vesicles Nerve_Impulse->ACh_Vesicle triggers release ACh Acetylcholine (ACh) ACh_Vesicle->ACh releases nAChR Nicotinic ACh Receptor (nAChR) Ion_Channel Ion Channel (Closed) nAChR->Ion_Channel prevents opening No_Depolarization No Depolarization Ion_Channel->No_Depolarization This compound This compound This compound->nAChR Competitively Binds ACh->nAChR attempts to bind

Caption: Competitive antagonism of the nicotinic acetylcholine receptor by this compound.

Troubleshooting_Workflow Start Experiment with This compound Problem Problem Encountered? Start->Problem High_Cytotoxicity High Cytotoxicity? Problem->High_Cytotoxicity Yes Inconsistent_Results Inconsistent Results? Problem->Inconsistent_Results Yes Assay_Interference Assay Interference? Problem->Assay_Interference Yes End Successful Experiment Problem->End No High_Cytotoxicity->Inconsistent_Results No Dose_Response Perform Dose-Response (e.g., MTT Assay) High_Cytotoxicity->Dose_Response Yes Inconsistent_Results->Assay_Interference No Check_Stability Check this compound Stability / Fresh Prep Inconsistent_Results->Check_Stability Yes Control_Experiment Run Interference Controls Assay_Interference->Control_Experiment Yes Optimize_Protocol Optimize Assay Protocol Assay_Interference->Optimize_Protocol No Dose_Response->Optimize_Protocol Check_Stability->Optimize_Protocol Control_Experiment->Optimize_Protocol Optimize_Protocol->Start

Caption: A logical workflow for troubleshooting common issues with this compound in cell culture.

References

Technical Support Center: Troubleshooting Variability in Pancuronium Effectiveness

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting variability in the effectiveness of pancuronium bromide between experimental subjects. The following information is presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: We are observing significant differences in the onset and duration of neuromuscular blockade with this compound in our animal models, despite administering the same dose. What are the potential causes?

A1: Variability in the response to this compound is a known phenomenon and can be attributed to a range of factors including:

  • Pharmacokinetic differences: Variations in drug absorption, distribution, metabolism, and excretion among subjects can significantly alter the concentration of this compound at the neuromuscular junction.

  • Pharmacodynamic differences: The sensitivity of the nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction to this compound can vary between individuals.

  • Drug interactions: Concomitant administration of other drugs can potentiate or inhibit the effects of this compound.

  • Genetic factors: Polymorphisms in genes encoding metabolizing enzymes (e.g., cholinesterases) or nAChR subunits can alter a subject's response.

  • Physiological and pathological states: Factors such as age, renal or hepatic impairment, and certain neuromuscular diseases can influence this compound's effectiveness.

Q2: Could the type of anesthetic we are using influence the effectiveness of this compound?

A2: Yes, absolutely. Volatile anesthetics are well-documented to potentiate the neuromuscular blocking effects of non-depolarizing agents like this compound. This means a lower dose of this compound is required to achieve the same level of blockade. For instance, the ED95 (the dose required to produce 95% suppression of muscle twitch response) of this compound is approximately 0.05 mg/kg under balanced anesthesia but can be reduced to around 0.03 mg/kg under halothane anesthesia.[1][2]

Q3: We suspect a drug interaction is causing the variability. Which classes of drugs are known to interact with this compound?

A3: A wide range of drugs can interact with this compound, either potentiating or diminishing its effect. It is crucial to review all co-administered substances.

  • Potentiating Drugs (Increased Effect):

    • Antibiotics: Aminoglycosides (e.g., gentamicin, neomycin), tetracyclines, polymyxins, and clindamycin can enhance neuromuscular blockade.[3][4]

    • Anesthetics: Volatile anesthetics (e.g., halothane, isoflurane) and some intravenous anesthetics.[4]

    • Cardiovascular Drugs: Calcium channel blockers, beta-blockers, and antiarrhythmics.[4]

    • Other: Magnesium salts, lithium, and diuretics.[3][4][5]

  • Diminishing Drugs (Decreased Effect):

    • Anticonvulsants: Chronic administration of phenytoin or carbamazepine can lead to resistance.

    • Corticosteroids: May decrease the effect of this compound.[4]

    • Cholinesterase inhibitors: Drugs like neostigmine will antagonize the block.

Q4: Can underlying health conditions of the experimental subjects affect our results?

A4: Yes, the health status of your subjects is a critical factor.

  • Renal Impairment: this compound is primarily cleared by the kidneys. Renal failure can lead to a 30-50% decrease in plasma clearance and prolonged neuromuscular blockade.[4] Dose reduction is necessary in subjects with renal dysfunction.

  • Hepatic Impairment: Liver disease can increase the volume of distribution and prolong the elimination half-life of this compound, leading to a longer duration of action.[2][6]

  • Neuromuscular Diseases: Conditions like myasthenia gravis can increase sensitivity to non-depolarizing muscle relaxants, requiring dose adjustments.[4]

Q5: Are there any known genetic factors that could explain the observed variability?

A5: While research is ongoing, some genetic factors are known to influence the response to neuromuscular blocking agents.

  • Cholinesterase Polymorphisms: Variations in the gene encoding butyrylcholinesterase (BCHE) can affect the metabolism of some muscle relaxants. While this compound is not primarily metabolized by cholinesterases, these enzymes can still influence its duration of action. Some studies have shown that this compound can inhibit plasma cholinesterase.[7][8]

  • Acetylcholine Receptor Subunit Polymorphisms: Variations in the genes encoding the subunits of the nicotinic acetylcholine receptor (nAChR) could theoretically alter the binding affinity of this compound, leading to differences in potency and duration of action. Studies have shown that the switch from the fetal (gamma subunit) to the adult (epsilon subunit) form of the nAChR alters the antagonism by this compound.[9]

Troubleshooting Guides

Issue: Increased or Prolonged Neuromuscular Blockade

If you observe an unexpectedly potent or prolonged effect of this compound, consider the following troubleshooting steps:

  • Review Co-administered Medications: Carefully check for any drugs known to potentiate this compound's effects (see FAQ Q3 and Table 1).

  • Assess Renal and Hepatic Function: If not already part of your protocol, assess the renal and hepatic health of your subjects.

  • Reduce this compound Dosage: For future experiments in the same cohort, consider a dose reduction and titrate to effect using neuromuscular monitoring.

  • Consider Genetic Screening: If variability persists and is critical to your research, consider screening for polymorphisms in genes related to drug metabolism and acetylcholine receptors.

Issue: Decreased or Shortened Neuromuscular Blockade (Resistance)

If you find that this compound is less effective than expected or its duration of action is shorter, follow these steps:

  • Review Co-administered Medications: Check for drugs that may antagonize this compound's effects, such as anticonvulsants or corticosteroids (see FAQ Q3).

  • Evaluate for Upregulation of Acetylcholine Receptors: Certain conditions, such as burns or prolonged immobilization, can lead to an increase in the number of acetylcholine receptors, causing resistance to non-depolarizing muscle relaxants.[10]

  • Increase this compound Dosage: A higher dose may be required to achieve the desired level of neuromuscular blockade. Always use a peripheral nerve stimulator to guide dosing and avoid overdose.

  • Investigate Alternative Neuromuscular Blocking Agents: If resistance is significant and problematic for your experimental design, consider using an alternative agent with a different pharmacological profile.

Data Presentation

The following tables summarize key quantitative data related to factors influencing this compound effectiveness.

Table 1: Impact of Drug Interactions on this compound Effectiveness

Interacting Drug ClassExample Drug(s)Effect on this compoundQuantitative Impact (where available)
Volatile Anesthetics Halothane, IsofluranePotentiationReduces ED95 by approximately 40% (from ~0.05 mg/kg to ~0.03 mg/kg).[1][2]
Aminoglycoside Antibiotics Gentamicin, NeomycinPotentiationCan significantly prolong neuromuscular blockade. Combinations of ineffective concentrations of this compound and aminoglycosides can cause an 82-98% neuromuscular block.[11]
Tetracycline Antibiotics DoxycyclinePotentiationIncreases the risk of respiratory depression.[3]
Polymyxin Antibiotics Polymyxin BPotentiationIncreases the risk of respiratory depression.[3]
Lincosamide Antibiotics ClindamycinPotentiationIncreases the risk of respiratory depression.[3]
Magnesium Salts Magnesium SulfatePotentiationEnhances neuromuscular blockade.[3][5]
Anticonvulsants (chronic use) PhenytoinAntagonismMay increase this compound dose requirements.
Corticosteroids PrednisoneAntagonismMay decrease the effect of this compound.[4]

Table 2: Influence of Pathophysiological States on this compound Pharmacokinetics

ConditionParameterChange in this compound Pharmacokinetics
Renal Failure Plasma ClearanceDecreased by 30-50%.[4]
Elimination Half-lifeProlonged.
Liver Cirrhosis Volume of DistributionIncreased by approximately 50%.[2][6]
Plasma ClearanceDecreased by approximately 22%.[2][6]
Elimination Half-lifeDoubled.[2][6]

Table 3: this compound Pharmacokinetic Parameters in Healthy Adults

ParameterValue
Elimination Half-life 89 - 161 minutes[2][6]
Volume of Distribution 241 - 280 mL/kg[2][6]
Plasma Clearance 1.1 - 1.9 mL/minute/kg[2][6]
ED95 (balanced anesthesia) ~0.05 mg/kg[1][2]

Experimental Protocols

In Vivo Assessment of Neuromuscular Blockade: Train-of-Four (TOF) Monitoring

Objective: To quantitatively assess the degree of neuromuscular blockade induced by this compound.

Methodology:

  • Subject Preparation: Anesthetize the subject according to your approved institutional protocol.

  • Electrode Placement: Place two stimulating electrodes along the path of a peripheral motor nerve (e.g., the ulnar nerve in larger animals).

  • Stimulator Setup: Connect the electrodes to a peripheral nerve stimulator. Set the stimulator to deliver a Train-of-Four (TOF) stimulus, which consists of four supramaximal electrical impulses at a frequency of 2 Hz.[12][13][14]

  • Baseline Measurement: Before administering this compound, deliver a TOF stimulus and record the baseline twitch response (T1, T2, T3, T4). In the absence of a neuromuscular blocker, all four twitches should be of equal height (TOF ratio = T4/T1 = 1.0).[12]

  • This compound Administration: Administer this compound intravenously.

  • Monitoring: Deliver TOF stimuli at regular intervals (e.g., every 15 seconds) and record the twitch responses.

  • Data Analysis:

    • TOF Count: Count the number of visible twitches. A count of 0 indicates a deep block, while a count of 4 suggests recovery.[13]

    • TOF Ratio: Calculate the ratio of the amplitude of the fourth twitch to the first twitch (T4/T1). A TOF ratio of less than 0.9 indicates residual neuromuscular blockade.[15]

In Vitro Acetylcholinesterase (AChE) Activity Assay (Spectrophotometric)

Objective: To determine the activity of acetylcholinesterase in a sample, which can be relevant for understanding potential indirect effects on this compound's duration of action.

Methodology (based on Ellman's method): [16][17][18]

  • Reagent Preparation:

    • Prepare a phosphate buffer (e.g., 0.1 M, pH 8.0).

    • Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the phosphate buffer.

    • Prepare a solution of acetylthiocholine iodide (substrate) in the phosphate buffer.

  • Sample Preparation: Prepare tissue homogenates or plasma samples in the phosphate buffer.

  • Assay Procedure (in a 96-well plate):

    • To each well, add the sample, DTNB solution, and phosphate buffer.

    • Initiate the reaction by adding the acetylthiocholine iodide solution.

    • Immediately measure the absorbance at 412 nm in a microplate reader in kinetic mode for a set period (e.g., 5-10 minutes) at regular intervals (e.g., every minute).[16]

  • Data Analysis: The rate of change in absorbance over time is proportional to the AChE activity. Calculate the activity based on the molar extinction coefficient of the product formed (TNB).

In Vitro Cytochrome P450 (CYP) Activity Assay (Fluorometric)

Objective: To assess the activity of specific cytochrome P450 enzymes that may be involved in the metabolism of co-administered drugs that could interact with this compound.

Methodology (example for CYP3A4): [19][20][21][22][23]

  • Reagent Preparation:

    • Prepare a potassium phosphate buffer (e.g., 100 mM, pH 7.4).

    • Prepare a solution of a fluorogenic CYP3A4 substrate (e.g., 7-benzyloxy-4-(trifluoromethyl)coumarin - BFC) in an appropriate solvent.

    • Prepare a solution of the NADPH-generating system.

    • Prepare a stop solution (e.g., acetonitrile).

  • Enzyme Source: Use human liver microsomes or recombinant CYP3A4 enzymes.

  • Assay Procedure (in a 96-well plate):

    • To each well, add the enzyme source, buffer, and the test compound (if screening for inhibitors).

    • Pre-incubate the plate at 37°C.

    • Initiate the reaction by adding the NADPH-generating system and the fluorogenic substrate.

    • Incubate at 37°C for a specified time.

    • Stop the reaction by adding the stop solution.

  • Data Analysis: Measure the fluorescence of the product using a fluorescence microplate reader. The fluorescence intensity is proportional to the CYP3A4 activity.

Visualizations

Signaling_Pathway cluster_NMJ Neuromuscular Junction Motor_Neuron Motor Neuron Terminal ACh_Vesicles Acetylcholine (ACh) Vesicles Motor_Neuron->ACh_Vesicles Action Potential Synaptic_Cleft Synaptic Cleft ACh_Vesicles->Synaptic_Cleft Release ACh Acetylcholine (ACh) Muscle_End_Plate Muscle End Plate nAChR Nicotinic ACh Receptor (nAChR) Muscle_Fiber Muscle Fiber nAChR->Muscle_Fiber Depolarization Blockade Neuromuscular Blockade nAChR->Blockade Contraction Muscle Contraction Muscle_Fiber->Contraction This compound This compound This compound->nAChR Competitively Binds ACh->nAChR Binds Troubleshooting_Workflow Start Variability in this compound Effectiveness Observed Check_Drugs Review Co-administered Medications Start->Check_Drugs Potentiating_Drug Potentiating Drug Identified? Check_Drugs->Potentiating_Drug Yes Antagonizing_Drug Antagonizing Drug Identified? Check_Drugs->Antagonizing_Drug No Check_Health Assess Subject Health (Renal/Hepatic Function) Check_Genetics Consider Genetic Factors (Polymorphisms) Check_Health->Check_Genetics No Disease_State Underlying Disease Identified? Check_Health->Disease_State Yes Alternative_NMBA Consider Alternative Neuromuscular Blocker Check_Genetics->Alternative_NMBA Adjust_Dose Adjust this compound Dose (Titrate to Effect) Resolve Variability Resolved Adjust_Dose->Resolve Alternative_NMBA->Resolve Potentiating_Drug->Adjust_Dose Antagonizing_Drug->Check_Health Disease_State->Adjust_Dose Experimental_Workflow Start Start Experiment Anesthetize Anesthetize Subject Start->Anesthetize Baseline_TOF Establish Baseline TOF Measurement Anesthetize->Baseline_TOF Administer_this compound Administer this compound Baseline_TOF->Administer_this compound Monitor_TOF Monitor TOF Count and Ratio T4/T1 Ratio Twitch Count Administer_this compound->Monitor_TOF Data_Analysis Analyze Onset, Duration, and Recovery Monitor_TOF->Data_Analysis End End Experiment Data_Analysis->End

References

impact of temperature and pH on pancuronium activity in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of temperature and pH on pancuronium activity in in vitro experimental settings.

Troubleshooting Guides

This section addresses specific issues that may arise during in vitro experiments with this compound.

Issue Potential Cause Recommended Action
Variability in this compound Potency (EC50/IC50) Temperature fluctuations in the experimental setup.Ensure precise and stable temperature control of the organ bath or cell culture medium. Even slight variations can alter neuromuscular blockade.[1][2]
Inconsistent pH of the physiological buffer.Prepare fresh buffer for each experiment and verify the pH immediately before use. Acidosis can potentiate the effects of non-depolarizing muscle relaxants.[3]
Degradation of this compound stock solution.This compound solutions should be stored refrigerated (2-8°C) and protected from light. For prolonged storage, adhere to the manufacturer's expiration date. Room temperature storage is suitable for short-term use (up to 6 months).[4][5]
Slower than Expected Onset of Neuromuscular Blockade Suboptimal temperature of the preparation.Verify that the experimental temperature is at the desired level (e.g., 37°C for mammalian preparations).
Incorrect drug concentration.Double-check all calculations for drug dilutions. Prepare fresh dilutions from a reliable stock solution.
Unexpectedly Prolonged Duration of Action Low experimental temperature (hypothermia).Hypothermia can prolong the duration of action of this compound.[6] Ensure the temperature is maintained at the intended physiological level.
Acidic pH of the buffer.An acidic environment may prolong the neuromuscular blockade.[3] Re-verify and adjust the pH of your physiological salt solution.

Frequently Asked Questions (FAQs)

Temperature Effects

Q1: How does temperature affect the potency of this compound in vitro?

A1: In vitro studies on isolated nerve-muscle preparations have shown that temperature can influence the potency of this compound. Cooling has been observed to shift the dose-response curve to the left, indicating a slight increase in potency (a lower concentration is required to produce the same level of block).[1][2] However, some studies suggest that this compound's potency is less affected by hypothermia compared to other non-depolarizing relaxants.[7] Conversely, both hypothermia and hyperthermia have been reported to potentiate the effects of this compound in some preparations.[8]

Q2: What is the quantitative impact of temperature on the ED50 of this compound?

A2: The following table summarizes data from a study using an isolated mouse nerve-diaphragm preparation, which demonstrates a slight increase in this compound potency with cooling.[1][2]

TemperatureThis compound Concentration for 50% Block (ED50)
37°C0.65 ± 0.012 µM
25°C0.46 ± 0.009 µM

Data from a study on isolated mouse nerve-diaphragm preparations.[1][2]

Another study using a rat phrenic nerve-hemidiaphragm preparation found that this compound, unlike other non-depolarizing relaxants, retains its potency at hypothermic conditions.[7]

TemperatureRelative ED50
37°CBaseline
31°CNo significant change
25°CNo significant change

Data from a study on rat phrenic nerve-hemidiaphragm preparations.[7]

Q3: Why do different studies report conflicting results on the effect of temperature?

A3: The conflicting results in the literature may be due to differences in the experimental models (e.g., mouse vs. rat preparations), the specific temperatures investigated, and the experimental protocols used.[8] The steepness of the dose-response curve for this compound can also lead to seemingly large effects from small horizontal shifts in the curve.[1][2]

pH Effects

Q4: What is the expected impact of pH on this compound activity in vitro?

A4: While specific in vitro quantitative data on the effect of pH on this compound's neuromuscular blocking activity is limited, the general understanding from in vivo studies and the pharmacology of aminosteroid neuromuscular blockers suggests that acidosis (lower pH) would potentiate the neuromuscular blockade, while alkalosis (higher pH) would antagonize it.[3]

Q5: How does pH theoretically influence this compound's action?

A5: this compound is a bis-quaternary aminosteroid.[9] Changes in pH can alter the ionization state of molecules at the neuromuscular junction, potentially affecting the binding of this compound to the nicotinic acetylcholine receptor. An acidic environment may enhance the attraction of the drug to its receptor.[3]

Q6: Is this compound stable at different pH values?

A6: this compound bromide is soluble in water over a wide pH range (2.0 to 12.0).[10] However, its activity at the neuromuscular junction is what is expected to be influenced by the pH of the physiological buffer.

Experimental Protocols

Key Experiment: Isolated Phrenic Nerve-Hemidiaphragm Preparation

This is a classic in vitro method to study the effects of neuromuscular blocking agents.

Methodology:

  • Animal Model: Mice or rats are commonly used.[1][7][8]

  • Dissection: The phrenic nerve and the attached hemidiaphragm are carefully dissected and mounted in an organ bath.

  • Physiological Solution: The preparation is bathed in a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at a specific temperature and pH, and continuously aerated with a gas mixture (e.g., 95% O2, 5% CO2).

  • Stimulation: The phrenic nerve is stimulated supramaximally with electrodes to elicit indirect muscle contractions (twitches).

  • Measurement: The isometric tension of the muscle contractions is recorded using a force transducer.

  • Drug Application: this compound is added to the organ bath in increasing concentrations to establish a dose-response curve.

  • Data Analysis: The concentration of this compound that produces a 50% reduction in twitch height (ED50) is determined.[1][7]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Mouse, Rat) Dissection Dissect Phrenic Nerve- Hemidiaphragm Animal_Model->Dissection Mounting Mount Preparation in Organ Bath Dissection->Mounting Equilibration Equilibrate in Physiological Solution (Temp & pH Controlled) Mounting->Equilibration Stimulation Supramaximal Nerve Stimulation Equilibration->Stimulation Recording Record Baseline Twitch Tension Stimulation->Recording Drug_Addition Cumulative Addition of this compound Recording->Drug_Addition Washout Washout Drug_Addition->Washout Dose_Response Construct Dose-Response Curve Drug_Addition->Dose_Response ED50 Calculate ED50 Dose_Response->ED50

Caption: Experimental workflow for determining this compound ED50.

Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Muscle Membrane Nerve_Impulse Nerve Impulse ACh_Release Acetylcholine (ACh) Release Nerve_Impulse->ACh_Release nAChR Nicotinic ACh Receptor (nAChR) ACh_Release->nAChR ACh binds Muscle_Contraction Muscle Contraction nAChR->Muscle_Contraction This compound This compound This compound->nAChR Competitively Blocks

Caption: this compound's mechanism at the neuromuscular junction.

Logical_Relationships Temp Temperature Potency This compound Potency (ED50) Temp->Potency Influences Duration Duration of Action Temp->Duration Influences pH pH pH->Potency Theoretically Influences (Acidosis Potentiates) pH->Duration Theoretically Influences (Acidosis Prolongs)

Caption: Factors influencing this compound's in vitro activity.

References

Technical Support Center: Pancuronium Administration and Histamine Release

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals. It provides detailed information on minimizing histamine release associated with pancuronium administration through troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: Does this compound administration cause histamine release?

A1: this compound, a long-acting aminosteroid neuromuscular blocking agent, is known to have a low propensity for causing histamine release, especially when compared to older agents like d-tubocurarine or benzylisoquinolinium compounds such as atracurium.[1] However, while not a characteristic action, rare hypersensitivity reactions possibly mediated by histamine release, including bronchospasm, flushing, hypotension, and tachycardia, have been reported.[2] Severe anaphylactic reactions, though infrequent, can also occur.[2]

Q2: What is the mechanism of this compound-induced histamine release?

A2: Histamine release from mast cells and basophils can occur through two primary pathways: IgE-mediated and non-IgE-mediated (or direct) degranulation.

  • IgE-Mediated: In sensitized individuals, this compound can act as an allergen, cross-linking IgE antibodies on the surface of mast cells and basophils. This triggers a signaling cascade leading to the release of histamine and other inflammatory mediators.[3] This is a classic allergic reaction and can occur even at very low drug concentrations.

  • Non-IgE-Mediated: Some drugs can directly trigger mast cell degranulation without the involvement of IgE. This is thought to occur through the activation of specific receptors on mast cells, such as the Mas-related G-protein-coupled receptor member X2 (MRGPRX2). While less common with aminosteroids like this compound, this pathway can contribute to histamine release, particularly at higher concentrations.

Q3: What are the clinical signs of histamine release during an experiment?

A3: Researchers should be vigilant for clinical signs of histamine release, which can range from mild to severe. These include:

  • Cutaneous: Flushing, erythema (redness), urticaria (hives), and angioedema.

  • Cardiovascular: Hypotension (a drop in blood pressure) and tachycardia (an increased heart rate).

  • Respiratory: Bronchospasm (wheezing) and increased airway pressure.

  • Systemic: Anaphylaxis, a severe, life-threatening allergic reaction characterized by cardiovascular collapse and respiratory compromise.

Q4: Is there a risk of cross-reactivity with other neuromuscular blocking agents (NMBAs)?

A4: Yes, cross-reactivity between different NMBAs is a significant concern. The allergenic properties of NMBAs are primarily attributed to the presence of quaternary ammonium epitopes.[4] If a subject has an allergic reaction to this compound, there is a possibility of reacting to other NMBAs, both within the aminosteroid class (e.g., rocuronium, vecuronium) and the benzylisoquinolinium class (e.g., atracurium, cisatracurium).[2][5] Skin testing is often recommended to identify safe alternatives for future procedures.[6]

Q5: Are there any preventative strategies to minimize histamine release?

A5: While this compound has a low intrinsic risk, general strategies to mitigate potential histamine release, especially in sensitive individuals or high-risk experiments, can be adapted from protocols used for other NMBAs. Pretreatment with a combination of H1 and H2 receptor antagonists can be effective in blocking the physiological effects of released histamine.[7][8][9]

  • H1 Antagonists: (e.g., diphenhydramine) primarily block the effects of histamine on smooth muscle and blood vessels.

  • H2 Antagonists: (e.g., cimetidine, famotidine) block histamine's effects on gastric acid secretion and can also have cardiovascular effects.

A common prophylactic regimen involves administering an H1 and H2 antagonist prior to the administration of the potential histamine-releasing agent.[8][10][11]

Troubleshooting Guides

Scenario 1: Unexpected Hypotension and Tachycardia Observed Post-Pancuronium Administration

  • Immediate Actions:

    • Confirm that the observed hemodynamic changes are not due to other experimental variables (e.g., anesthetic depth, surgical stimulation, blood loss).

    • If histamine release is suspected, administer appropriate supportive care as per institutional guidelines. This may include fluid resuscitation and vasopressors.

  • Investigation:

    • Collect a blood sample for plasma histamine and tryptase measurement as soon as possible (ideally within 15-60 minutes of the reaction) to confirm mast cell degranulation.

    • Review the experimental protocol to ensure the correct dosage of this compound was administered.

    • Consider the possibility of subject sensitization from previous exposure to NMBAs or other compounds with quaternary ammonium ions.

  • Future Prevention:

    • For subsequent experiments with the same subject or model, consider pretreatment with H1 and H2 antagonists.

    • If the reaction was severe, consider using an alternative NMBA with a different chemical structure (e.g., a benzylisoquinolinium if an aminosteroid was implicated), but be mindful of potential cross-reactivity. Skin testing may be warranted.

Scenario 2: Cutaneous Reactions (Flushing, Hives) Noted at the Injection Site or Systemically

  • Immediate Actions:

    • Monitor the subject closely for any progression to more severe systemic reactions, such as hypotension or bronchospasm.

    • Administer an H1 antagonist as per protocol to mitigate the cutaneous effects.

  • Investigation:

    • Document the nature and extent of the cutaneous reaction.

    • Consider performing a cutaneous wheal and flare test at a later date to confirm a localized histamine-releasing effect of this compound in the subject.

  • Future Prevention:

    • Ensure that the this compound solution is appropriately diluted and administered at a controlled rate, as rapid bolus injections of some drugs are more likely to cause histamine release.

    • Pretreatment with antihistamines may be considered for future experiments.

Data Presentation

Table 1: Relative Cutaneous Histamine-Releasing Ability of Neuromuscular Blocking Agents

Neuromuscular Blocking AgentChemical ClassRelative Histamine-Releasing Ability (this compound = 1)
This compound Aminosteroid 1.0
VecuroniumAminosteroid1.1
RocuroniumAminosteroidNo significant histamine release reported in comparative studies
SuxamethoniumDepolarizing1.7
AlcuroniumBenzylisoquinolinium5.0
AtracuriumBenzylisoquinolinium52.0
d-TubocurarineBenzylisoquinolinium172.0

Data synthesized from comparative studies of cutaneous wheal diameter following intradermal injection.

Table 2: Plasma Histamine Concentrations Following Administration of Various NMBAs

Neuromuscular Blocking AgentDoseMean Peak Plasma Histamine Concentration (% of control)Time to Peak
This compound 0.09 mg/kgNo significant change from baselineN/A
Vecuronium0.1 mg/kgNo significant change from baselineN/A
Rocuronium0.6 mg/kgNo significant change from baselineN/A
Atracurium0.5 - 0.6 mg/kg~232%1-3 minutes
d-Tubocurarine0.5 mg/kg~240%1 minute

This table represents typical findings from clinical studies. Absolute values can vary based on the assay used and individual patient factors. Studies consistently show that aminosteroids like this compound, vecuronium, and rocuronium do not cause significant elevations in plasma histamine.[12][13]

Experimental Protocols

Protocol 1: Quantification of Plasma Histamine by Radioimmunoassay (RIA)

This protocol outlines the general steps for a competitive binding radioimmunoassay to measure histamine in plasma samples.

  • Sample Collection and Preparation:

    • Collect blood samples in EDTA-containing tubes at baseline (before this compound administration) and at specified time points post-administration (e.g., 1, 3, 5, and 10 minutes).

    • Immediately place the tubes on ice to prevent ex-vivo histamine release.

    • Centrifuge the samples at 4°C to separate the plasma.

    • Carefully aspirate the plasma, avoiding the buffy coat (white cell layer), and transfer to a new tube.

    • Freeze the plasma samples at -20°C or lower until the assay is performed.

  • Assay Procedure (Competitive Binding):

    • Standard Curve Preparation: Prepare a series of standards with known concentrations of histamine.

    • Incubation: In a series of tubes, add the plasma sample (or standard), a fixed amount of radiolabeled histamine (e.g., 125I-histamine), and a limited amount of a specific anti-histamine antibody.

    • Competition: The unlabeled histamine in the sample/standard competes with the radiolabeled histamine for binding to the antibody.

    • Incubation: Allow the mixture to incubate for a specified period (e.g., 16-24 hours) at 4°C to reach equilibrium.

  • Separation and Detection:

    • Precipitation: Add a precipitating reagent (e.g., a secondary antibody) to separate the antibody-bound histamine from the free histamine.

    • Centrifugation: Centrifuge the tubes to pellet the antibody-bound complexes.

    • Aspiration: Carefully decant or aspirate the supernatant containing the free radiolabeled histamine.

    • Counting: Measure the radioactivity of the pellet using a gamma counter.

  • Data Analysis:

    • Construct a standard curve by plotting the radioactivity of the standards against their known concentrations. The amount of radioactivity will be inversely proportional to the concentration of unlabeled histamine.

    • Determine the histamine concentration in the unknown samples by interpolating their radioactivity values on the standard curve.

Protocol 2: Assessment of Cutaneous Histamine Release (Intradermal Wheal and Flare Test)

This protocol describes a method to assess the direct histamine-releasing potential of this compound in the skin.

  • Subject Preparation:

    • Ensure the subject has not taken any antihistamines or other interfering medications for an appropriate washout period.

    • Select a suitable test area, typically the volar surface of the forearm. Clean the area with an alcohol swab.

  • Test Solutions:

    • Prepare serial dilutions of this compound in sterile, preservative-free saline.

    • Use a positive control (histamine solution, e.g., 10 mg/mL) and a negative control (sterile saline).

  • Intradermal Injection:

    • Using a fine-gauge needle (e.g., 27-30G), inject a small, precise volume (e.g., 0.02-0.05 mL) of each test solution intradermally to create a small bleb.

    • Mark each injection site clearly.

  • Measurement and Interpretation:

    • After a set time (typically 15-20 minutes), measure the diameter of the wheal (the raised, blanched area) and the flare (the surrounding red area) at each injection site.

    • A positive test is typically defined as a wheal diameter that is a certain size larger than the negative control (e.g., ≥3 mm larger).

Visualizations

Histamine_Release_Pathways cluster_IgE IgE-Mediated Pathway (Sensitized Individuals) cluster_NonIgE Non-IgE-Mediated Pathway Pancuronium_IgE This compound IgE IgE on Mast Cell Pancuronium_IgE->IgE Binds to Crosslinking Cross-linking of IgE IgE->Crosslinking Signal_IgE Signal Transduction Cascade Crosslinking->Signal_IgE Degranulation_IgE Degranulation Signal_IgE->Degranulation_IgE Histamine Histamine Release Degranulation_IgE->Histamine Pancuronium_NonIgE This compound (High Concentration) MRGPRX2 MRGPRX2 Receptor on Mast Cell Pancuronium_NonIgE->MRGPRX2 Activates Activation Direct Receptor Activation MRGPRX2->Activation Signal_NonIgE G-Protein Signaling Activation->Signal_NonIgE Degranulation_NonIgE Degranulation Signal_NonIgE->Degranulation_NonIgE Degranulation_NonIgE->Histamine Effects Physiological Effects (Hypotension, Bronchospasm, etc.) Histamine->Effects

Caption: Mechanisms of this compound-induced histamine release.

Experimental_Workflow cluster_Plasma Plasma Histamine Assay cluster_Cutaneous Cutaneous Wheal & Flare Test Start_Plasma Baseline Blood Sample Administer_Pancuronium_P Administer this compound Start_Plasma->Administer_Pancuronium_P Timed_Samples Collect Timed Blood Samples Administer_Pancuronium_P->Timed_Samples Process_Plasma Isolate and Freeze Plasma Timed_Samples->Process_Plasma RIA Perform Radioimmunoassay (RIA) Process_Plasma->RIA Analyze_Plasma Analyze Data RIA->Analyze_Plasma Conclusion Conclusion on Histamine Release Potential Analyze_Plasma->Conclusion Prepare_Subject Prepare Subject Inject_Controls Intradermal Injection (this compound, Controls) Prepare_Subject->Inject_Controls Incubate_Skin Incubate (15-20 min) Inject_Controls->Incubate_Skin Measure Measure Wheal and Flare Incubate_Skin->Measure Analyze_Skin Interpret Results Measure->Analyze_Skin Analyze_Skin->Conclusion Start Experiment Start Start->Start_Plasma Start->Prepare_Subject

Caption: Workflow for assessing this compound-induced histamine release.

References

addressing incomplete neuromuscular blockade with pancuronium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the neuromuscular blocking agent, pancuronium.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce neuromuscular blockade?

This compound bromide is a long-acting, non-depolarizing neuromuscular blocking drug.[1] Its primary mechanism of action is to act as a competitive antagonist to acetylcholine (ACh) at the nicotinic receptors on the postsynaptic membrane of the neuromuscular junction.[2][3] By binding to these receptors without activating them, this compound prevents ACh from binding and initiating the depolarization necessary for muscle contraction, resulting in muscle relaxation.[2][3]

Q2: How is the depth of this compound-induced neuromuscular blockade measured?

The depth of blockade is most commonly assessed by stimulating a peripheral nerve and measuring the corresponding muscle response.[4][5] The most prevalent method is Train-of-Four (TOF) stimulation, which involves four supramaximal stimuli delivered at a frequency of 2 Hz.[4][6] The response is quantified by the TOF count (number of twitches) and the TOF ratio (amplitude of the fourth twitch divided by the first).[7]

  • Deep Block: No response to TOF stimulation (TOF count of 0).[8]

  • Moderate Block: 1 to 3 responses to TOF stimulation.[8]

  • Surgical Blockade: Generally corresponds to a TOF count of 1-2, or 85-95% receptor occupancy.[6]

  • Recovery: A TOF ratio of ≥ 0.9 is considered adequate recovery of neuromuscular function.[5][7]

Q3: What are the common causes of incomplete or resistant neuromuscular blockade with this compound?

Resistance to this compound can arise from various pharmacokinetic and pharmacodynamic factors.[9]

  • Upregulation of Acetylcholine Receptors (AChRs): Conditions like central nerve injury, burns, or prolonged immobilization can increase the number of AChRs, including extrajunctional receptors, requiring higher doses of this compound to achieve blockade.[9]

  • Drug Interactions: Certain drugs can interfere with this compound's effects. For example, chronic use of anticonvulsants like phenytoin may induce resistance.[9][10] Conversely, volatile anesthetics, aminoglycoside antibiotics, and local anesthetics can potentiate the blockade.[1][10]

  • Pathophysiological States: Critical illnesses and liver disease can alter the volume of distribution and protein binding of this compound, affecting its concentration at the neuromuscular junction.[9]

Q4: How is this compound-induced neuromuscular blockade typically reversed?

Reversal is commonly achieved by administering an acetylcholinesterase (AChE) inhibitor, such as neostigmine.[2][11] Neostigmine inhibits the enzyme that breaks down ACh, thereby increasing the concentration of ACh at the neuromuscular junction.[11] This increased level of ACh competes more effectively with this compound for the nicotinic receptors, restoring neuromuscular transmission.[11] It is important to note that AChE inhibitors have a "ceiling effect" and may not be able to reverse a very deep blockade.[11][12]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound.

Issue / Observation Potential Causes Troubleshooting Steps & Recommendations
Failure to achieve target level of blockade (e.g., 95% twitch depression) with standard doses. 1. This compound Resistance: Upregulation of acetylcholine receptors due to experimental conditions or subject pathology.[9] 2. Drug Antagonism: Concurrent administration of drugs that antagonize neuromuscular blockade (e.g., aminophylline, corticosteroids).[13] 3. Incorrect Dose Calculation: Errors in calculating the dose based on subject weight or concentration of the stock solution.1. Review Subject History: Check for conditions or concurrent treatments known to cause resistance.[9][13] 2. Increase Dose Cautiously: Titrate the this compound dose upwards while carefully monitoring the depth of blockade. 3. Verify Drug Concentration: Double-check all calculations and, if possible, verify the concentration of the this compound solution.
Train-of-Four (TOF) ratio remains below 0.9 after administration of a standard dose of neostigmine. 1. Deep Blockade: Neostigmine is less effective at reversing a deep neuromuscular block (e.g., TOF count of 0 or 1).[14] There is a ceiling to its effect.[11][12] 2. Insufficient Time: The peak effect of neostigmine may not occur for up to 10 minutes.[15][16] 3. Potentiating Factors: Presence of agents that enhance neuromuscular blockade, such as certain antibiotics or volatile anesthetics.[1]1. Assess Block Depth Before Reversal: Ensure some recovery is present (ideally a TOF count of 3 or 4) before administering neostigmine for more reliable reversal.[4] 2. Allow Sufficient Time: Wait at least 10 minutes after neostigmine administration before concluding reversal is incomplete.[15] 3. Review Concomitant Drugs: Identify and consider the effects of any potentiating agents.[1]
Spontaneous muscle activity or fasciculations observed after neostigmine administration. Anticholinesterase Overdose: High concentrations of AChE inhibitors can lead to excessive acetylcholine at the neuromuscular junction, causing spontaneous and repetitive muscle firing.[12] This can manifest as paradoxical weakness.[11]1. Administer Appropriate Dose: Use quantitative monitoring to guide the dose of the reversal agent. Empiric maximum doses are not recommended.[11] 2. Monitor for Recovery: If overdose is suspected, monitor neuromuscular function closely and allow for spontaneous recovery as the excess neostigmine is metabolized.
Variability in onset time and duration of action between experimental subjects. 1. Physiological Differences: Age, renal function, and hepatic function can alter the pharmacokinetics of this compound.[1][17] 2. Coexisting Conditions: Neuromuscular disorders can significantly alter sensitivity to blocking agents.[10]1. Standardize Subject Population: Use subjects with similar physiological characteristics where possible. 2. Individual Titration: Titrate the dose of this compound for each subject to the desired level of blockade rather than using a fixed dose. 3. Monitor Core Parameters: Record and account for factors like body temperature and acid-base status, which can influence blockade.

Quantitative Data Summary

The following tables provide key quantitative data related to this compound and its reversal.

Table 1: Dose-Response Data for this compound

Parameter Value (mcg/kg) Method Reference
ED95 (Effective Dose, 95% block) 59 - 60 Cumulative-dose / Single-dose [18]
ED95 (Effective Dose, 95% block) 64 Cumulative dose-response [19]
ED95 (Effective Dose, 95% block) 59 Incremental administration [20]
ED95 (Effective Dose, 95% block) 70 - 76 Mechanical/Electrical response [21]

| ED95 (Effective Dose, 95% block) | 59.5 | During ketamine anesthesia |[22] |

Table 2: Pharmacokinetics of Neostigmine for Reversal

Parameter Value Reference
Onset of Action ~1 minute [15][16]
Peak Effect ~10 minutes [15][16]
Duration of Action (IV) 20 - 30 minutes [15][16]
Elimination Half-life ~50 - 90 minutes [16]

| Recommended Reversal Dose | 0.04 - 0.07 mg/kg |[16] |

Signaling Pathways & Experimental Workflows

Mechanism of Neuromuscular Blockade and Reversal

The following diagram illustrates the competitive interaction between acetylcholine (ACh) and this compound at the nicotinic acetylcholine receptor (nAChR) and the mechanism of reversal by neostigmine.

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Muscle Fiber Nerve Nerve Action Potential AChVesicle ACh Vesicles Nerve->AChVesicle Triggers AChRelease ACh Release AChVesicle->AChRelease ACh ACh AChRelease->ACh AChE AChE ACh->AChE Hydrolysis nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds & Activates This compound This compound This compound->nAChR Competitively Blocks Neostigmine Neostigmine Neostigmine->AChE Inhibits Contraction Muscle Contraction nAChR->Contraction NoContraction No Contraction (Blockade) nAChR->NoContraction

Caption: Competitive antagonism of this compound at the nAChR and its reversal by neostigmine.

Experimental Workflow for Assessing Neuromuscular Blockade

This diagram outlines a typical experimental procedure for inducing, monitoring, and reversing neuromuscular blockade.

G Start Start Experiment Baseline 1. Establish Baseline - Stimulate nerve (e.g., ulnar) - Record baseline twitch response (T0) Start->Baseline Administer 2. Administer this compound - Intravenous injection - ED95 dose (e.g., ~60 mcg/kg) Baseline->Administer MonitorBlock 3. Monitor Onset of Blockade - Continuous TOF stimulation - Record twitch depression - Target: 95% depression or TOF count 0-1 Administer->MonitorBlock Maintain 4. Maintain Blockade - Administer maintenance doses if required - Continue monitoring MonitorBlock->Maintain Blockade Achieved Reverse 5. Administer Reversal Agent - e.g., Neostigmine (0.05 mg/kg) - Administer when TOF count ≥ 2 Maintain->Reverse End of Procedure MonitorRecovery 6. Monitor Recovery - Continuous TOF stimulation - Record TOF count and ratio Reverse->MonitorRecovery Endpoint 7. Define Endpoint - TOF ratio ≥ 0.9 MonitorRecovery->Endpoint Recovery Phase End End Experiment Endpoint->End

Caption: Standard workflow for inducing and reversing this compound-induced neuromuscular blockade.

Troubleshooting Logic for Incomplete Reversal

This decision tree provides a logical pathway for troubleshooting incomplete reversal of this compound blockade.

G Start Issue: TOF Ratio < 0.9 10 min after Neostigmine CheckDepth What was the TOF count before reversal? Start->CheckDepth DeepBlock TOF Count was 0 or 1 (Deep Block) CheckDepth->DeepBlock Deep ShallowBlock TOF Count was 2, 3, or 4 (Adequate for Reversal) CheckDepth->ShallowBlock Shallow Cause1 Cause: Insufficient ACh to compete with this compound. Neostigmine has a ceiling effect. DeepBlock->Cause1 CheckDrugs Are potentiating drugs present (e.g., aminoglycosides, volatile anesthetics)? ShallowBlock->CheckDrugs Solution1 Solution: Wait for spontaneous recovery. In future experiments, ensure TOF count is ≥ 2 before reversing. Cause1->Solution1 DrugsYes Yes CheckDrugs->DrugsYes DrugsNo No CheckDrugs->DrugsNo Cause2 Cause: Blockade is potentiated, making standard reversal dose insufficient. DrugsYes->Cause2 CheckPatientFactors Are there underlying factors (e.g., renal impairment, hypothermia) that prolong this compound's action? DrugsNo->CheckPatientFactors Solution2 Solution: Remove potentiating agent if possible. Consider that a higher level of spontaneous recovery may be needed. Cause2->Solution2 FactorsYes Yes CheckPatientFactors->FactorsYes Yes Cause3 Cause: Decreased clearance or altered metabolism of this compound. FactorsYes->Cause3 Solution3 Solution: Support subject and wait for metabolism/clearance. Normalize physiological parameters (e.g., temperature). Cause3->Solution3

Caption: Decision tree for troubleshooting incomplete reversal of this compound blockade.

Experimental Protocols

Protocol: Induction and Reversal of this compound Blockade in a Rat Phrenic Nerve-Hemidiaphragm Preparation

This in vitro protocol is adapted from methodologies used to assess neuromuscular function.

1. Preparation:

  • Isolate the phrenic nerve-hemidiaphragm from a rat and mount it in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

  • Attach the diaphragm to a force-displacement transducer to record isometric twitch contractions.

  • Stimulate the phrenic nerve with supramaximal square-wave pulses (e.g., 0.2 ms duration) at a frequency of 0.1 Hz.

2. Induction of Blockade:

  • After a stabilization period where twitch height is consistent, add this compound to the organ bath to achieve a target concentration. For initial dose-response studies, cumulative concentrations can be used.

  • To achieve a specific level of blockade (e.g., 95% twitch depression), add this compound until the twitch height is reduced to 5% of the initial baseline.

3. Monitoring:

  • Continuously record the twitch height.

  • To assess fade, apply a Train-of-Four (TOF) stimulus (four pulses at 2 Hz) and calculate the TOF ratio.

4. Reversal:

  • Once a stable, deep neuromuscular blockade is achieved (e.g., >95% twitch depression for 15-20 minutes), add the reversal agent to the bath.

  • For neostigmine, a concentration of 2 µg/mL can be effective for reversal.[23]

  • Continue to monitor and record the recovery of the twitch height and the TOF ratio until a stable plateau is reached.

5. Data Analysis:

  • Express twitch height as a percentage of the pre-drug baseline.

  • Calculate the time to 90% blockade (onset), and the time from reversal agent administration to 90% recovery of baseline twitch height.

  • Plot dose-response curves to determine parameters like ED50 and ED95.

References

Pancuronium Bromide Solutions: A Technical Guide to Long-Term Stability for Repeat Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of pancuronium bromide solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during the storage and use of this compound in a laboratory setting, ensuring the reliability and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound bromide solutions to ensure long-term stability?

For optimal long-term stability, this compound bromide solutions should be stored under refrigeration at 2°C to 8°C (36°F to 46°F).[1] Under these conditions, the solution can be expected to remain stable for up to three years or until the manufacturer's expiration date.[1][2] For shorter periods, the solution can be stored at room temperature (15°C to 30°C) for up to six months while maintaining its clinical potency.[1][2] It is crucial to protect the solution from freezing and light.[1]

Q2: How long are diluted this compound bromide solutions stable?

Diluted solutions of this compound bromide are stable for up to 48 hours when stored at either room temperature or under refrigeration.[2] It is recommended to prepare dilutions fresh for each set of experiments to ensure consistent potency.

Q3: What are the primary degradation products of this compound bromide in solution?

This compound bromide primarily degrades via hydrolysis into three main products:

  • 3-desacetylthis compound (3-dPC)

  • 17-desacetylthis compound (17-dPC)

  • 3,17-didesacetylthis compound (3,17-ddPC)

The 3-desacetylthis compound metabolite has been shown to have approximately half to two-thirds the neuromuscular blocking potency of the parent compound.[3]

Q4: What factors can accelerate the degradation of this compound bromide solutions?

The stability of this compound bromide solutions is primarily influenced by:

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.

  • pH: The solution is most stable in an acidic pH range, typically around 4.0.[4] Exposure to alkaline conditions can lead to rapid degradation and precipitation.

Q5: Is it necessary to use a specific type of container for storing this compound bromide solutions?

This compound bromide solutions are compatible with both glass and plastic containers for short-term storage (up to 48 hours) with no significant adsorption observed.[2][5] For long-term storage, Type I glass vials are commonly used.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Precipitation in the solution - Mixing with an alkaline solution (e.g., barbiturates). The pH of the this compound solution is acidic (around 4.0), and a significant increase in pH will cause precipitation. - Incompatibility with other drugs or solutions in the mixture.- Do not mix this compound bromide with alkaline solutions in the same syringe or infusion line.[6] - If co-administering with an incompatible drug, ensure the intravenous line is thoroughly flushed between administrations. - Visually inspect the solution for any particulate matter before use. If precipitation is observed, discard the solution.
Discoloration of the solution - Chemical degradation due to improper storage conditions (e.g., exposure to light or high temperatures over an extended period). - Contamination of the solution.- Always store the solution according to the recommended conditions (refrigerated and protected from light).[1][6] - Visually inspect the solution for any discoloration prior to each use. If the solution is not clear and colorless, it should be discarded.[7]
Loss of potency or inconsistent experimental results - Degradation of this compound bromide due to prolonged storage at room temperature or repeated freeze-thaw cycles. - Inaccurate initial dilution. - Adsorption to container surfaces during prolonged storage of highly diluted solutions.- For repeat experiments, use a fresh vial or a solution that has been stored under recommended refrigerated conditions. - Prepare fresh dilutions for each experiment. - Consider using a peripheral nerve stimulator to functionally assess the potency of the solution if in doubt, especially in in-vivo experiments.[1] - For highly sensitive assays, consider preparing solutions in low-adsorption containers.

Data Presentation: Stability of this compound Bromide Solutions

The following table summarizes the stability of this compound bromide solutions under different storage conditions.

Storage ConditionConcentrationDurationStability
Refrigerated (2°C - 8°C)UndilutedUp to 3 yearsStable, retains full clinical potency[1][2]
Room Temperature (15°C - 30°C)UndilutedUp to 6 monthsStable, retains full clinical potency[1][2]
Room Temperature or RefrigeratedDiluted48 hoursStable[2]
Accelerated (40°C)Undiluted> 6 monthsPredicted shelf-life significantly reduced
Accelerated (80°C)Undiluted96 hoursSignificant degradation observed

Experimental Protocols

Preparation of this compound Bromide Solution for In Vitro Experiments
  • Materials:

    • This compound bromide vial (e.g., 1 mg/mL or 2 mg/mL)

    • Sterile, pyrogen-free diluent (e.g., 0.9% Sodium Chloride Injection, 5% Dextrose Injection)[4]

    • Sterile syringes and needles

    • Sterile glass or polypropylene tubes/vials

  • Procedure:

    • Visually inspect the this compound bromide vial for any particulate matter or discoloration.

    • Using aseptic technique, withdraw the required volume of this compound bromide from the vial.

    • Dilute the this compound bromide solution to the desired final concentration with the appropriate sterile diluent.

    • Gently mix the solution by inverting the container several times. Avoid vigorous shaking.

    • If not for immediate use, store the diluted solution at 2°C to 8°C and use within 48 hours.

    • Before use, allow the solution to equilibrate to room temperature.

Stability Indicating HPLC-MS Method for this compound Bromide and its Degradation Products

This protocol is adapted from a validated method for the quantification of this compound and its degradation products.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Mass Spectrometer (MS) with an electrospray ionization (ESI) source

  • Chromatographic Conditions:

    • Column: Kinetex 2.6 µm C18 100 Å, 100×2.1 mm LC Column

    • Mobile Phase A: 5 mM ammonium formate buffer (pH = 3)

    • Mobile Phase B: Acetonitrile with 10% of mobile phase A

    • Gradient:

      • 0-2 min: 10% to 90% B

      • 2-3 min: Hold at 90% B

      • 3-4 min: 90% to 10% B

    • Flow Rate: 0.5 mL/min

    • Injection Volume: 2 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Ions to Monitor:

      • This compound: m/z = 286.2

      • 3-dPC and 17-dPC: m/z = 265.2

      • 3,17-ddPC: m/z = 244.2

    • Capillary Voltage: 3 kV

    • Desolvation Gas (N₂): 12 L/min at 350°C

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stability Stability Testing cluster_analysis Analysis cluster_conclusion Conclusion start Obtain this compound Bromide Vial inspect1 Visual Inspection (Particulates, Discoloration) start->inspect1 prep_dilution Prepare Dilution with Sterile Diluent inspect1->prep_dilution storage Store at 2-8°C (if not for immediate use) prep_dilution->storage aliquot Aliquot Samples into Appropriate Containers storage->aliquot expose Expose to Different Storage Conditions (e.g., 2-8°C, 25°C, 40°C) aliquot->expose sampling Sample at Predetermined Time Points expose->sampling inspect2 Visual Inspection of Stored Samples sampling->inspect2 ph_measure pH Measurement inspect2->ph_measure hplc_ms HPLC-MS Analysis ph_measure->hplc_ms data_analysis Data Analysis (Quantify this compound & Degradants) hplc_ms->data_analysis shelf_life Determine Shelf-Life and Degradation Kinetics data_analysis->shelf_life

Caption: Experimental workflow for assessing the stability of this compound bromide solutions.

troubleshooting_logic cluster_performance Performance Issue cluster_actions Corrective Actions start Problem Encountered with This compound Solution is_precipitate Is there precipitation? start->is_precipitate is_discolored Is the solution discolored? start->is_discolored is_potent Inconsistent results/ Loss of potency? start->is_potent discard1 Discard Solution is_precipitate->discard1 Yes check_compatibility Check for pH issues or incompatible mixtures is_precipitate->check_compatibility No discard2 Discard Solution is_discolored->discard2 Yes check_storage Review storage conditions (temp, light) is_discolored->check_storage No check_prep Review solution prep (age, dilution) is_potent->check_prep Yes check_compatibility->is_discolored check_storage->is_potent use_fresh Prepare fresh solution check_prep->use_fresh

References

Validation & Comparative

A Comparative Analysis of the Potency of Pancuronium and Vecuronium in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuromuscular blocking potency of pancuronium and vecuronium in rats, supported by experimental data. The information presented is intended to assist researchers in selecting the appropriate agent for their studies and in understanding the methodologies for assessing neuromuscular blockade.

Potency Comparison

The potency of a neuromuscular blocking agent is typically quantified by its Effective Dose 50 (ED50), which is the dose required to produce a 50% reduction in muscle twitch height. Based on studies conducted in rats under isoflurane anesthesia, this compound is demonstrated to be a more potent neuromuscular blocking agent than vecuronium.

A study by Iwasaki and colleagues (1996) reported the intravenous ED50 of this compound for neuromuscular blockade in rats to be 63 µg/kg.[1] In a separate but methodologically similar study, the ED50 of vecuronium under isoflurane anesthesia in rats was determined to be 149 µg/kg. A lower ED50 value indicates a higher potency, as a smaller dose is required to achieve the same level of effect. Therefore, in this experimental model, this compound is approximately 2.4 times more potent than vecuronium.

DrugED50 (µg/kg) in Rats (under Isoflurane Anesthesia)
This compound 63[1]
Vecuronium 149

Experimental Protocols

The determination of the ED50 for neuromuscular blocking agents in rats typically involves an in vivo preparation that allows for the direct measurement of muscle contraction in response to nerve stimulation. A commonly used and well-documented method is the sciatic nerve-tibialis anterior muscle preparation.

Animal Model:

  • Species: Rat

  • Strain: Commonly used strains include Sprague-Dawley or Wistar.[1]

Anesthesia:

  • Anesthesia is induced and maintained with an inhalational anesthetic, such as isoflurane, at a stable concentration (e.g., 1.1% or 1.25 MAC).[1] The depth of anesthesia is monitored to ensure the animal remains unresponsive to noxious stimuli.

Surgical Preparation:

  • The rat is placed in a supine or lateral position.

  • The sciatic nerve in one of the hind limbs is surgically exposed.

  • The tendon of the tibialis anterior muscle is isolated and attached to a force-displacement transducer to measure isometric muscle contractions.

  • Electrodes are placed on the sciatic nerve for stimulation.

Drug Administration:

  • The neuromuscular blocking agent (this compound or vecuronium) is administered intravenously, typically through a cannulated jugular or tail vein.

  • The drug can be given as a single bolus injection or in a cumulative fashion, where small, incremental doses are administered until the desired level of blockade is achieved.[1]

Nerve Stimulation and Data Acquisition:

  • The sciatic nerve is stimulated with supramaximal electrical pulses.

  • A common stimulation pattern is the "train-of-four" (TOF), which consists of four pulses delivered at a frequency of 2 Hz.

  • The resulting muscle twitches of the tibialis anterior are recorded by the force-displacement transducer.

  • The percentage of twitch height depression is calculated relative to the baseline twitch height recorded before drug administration.

ED50 Determination:

  • A dose-response curve is constructed by plotting the percentage of twitch depression against the corresponding drug dose.

  • The ED50 is then calculated from this curve, representing the dose at which a 50% reduction in twitch height is observed.

Mechanism of Action: Competitive Antagonism

Both this compound and vecuronium are non-depolarizing neuromuscular blocking agents. Their mechanism of action involves competitive antagonism of acetylcholine (ACh) at the nicotinic acetylcholine receptors (nAChRs) on the motor endplate of the neuromuscular junction.

In a normal state, the binding of ACh to nAChRs leads to the opening of ion channels, depolarization of the muscle cell membrane, and subsequent muscle contraction. This compound and vecuronium, being structurally similar to ACh, bind to the same receptors but do not activate them. By occupying the receptor binding sites, they prevent ACh from binding, thereby inhibiting neuromuscular transmission and causing muscle relaxation.

Signaling Pathway of this compound and Vecuronium cluster_0 Neuromuscular Junction cluster_1 Normal Neuromuscular Transmission cluster_2 Action of this compound/Vecuronium Motor Neuron Motor Neuron ACh Acetylcholine Motor Neuron->ACh Releases Synaptic Cleft Synaptic Cleft nAChR Nicotinic ACh Receptor Muscle Fiber Muscle Fiber ACh->nAChR Binds to Contraction Muscle Contraction nAChR->Contraction Activates Drug This compound or Vecuronium nAChR2 Nicotinic ACh Receptor Drug->nAChR2 Competitively binds to Blockade Blockade of Neuromuscular Transmission nAChR2->Blockade Prevents ACh binding Experimental Workflow for ED50 Determination cluster_0 Preparation cluster_1 Data Collection cluster_2 Analysis A1 Anesthetize Rat (e.g., Isoflurane) A2 Surgical Preparation: - Expose Sciatic Nerve - Isolate Tibialis Anterior Tendon A1->A2 A3 Attach Tendon to Force Transducer A2->A3 A4 Place Electrodes on Sciatic Nerve A3->A4 B1 Record Baseline Twitch Response A4->B1 B2 Administer Drug (IV) (this compound or Vecuronium) B1->B2 B3 Stimulate Sciatic Nerve (e.g., Train-of-Four) B2->B3 B4 Record Depressed Twitch Response B3->B4 C1 Calculate % Twitch Depression B4->C1 C2 Construct Dose-Response Curve C1->C2 C3 Determine ED50 C2->C3

References

Pancuronium's Selective Action on Nicotinic Receptors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of pancuronium's performance as a selective antagonist of nicotinic acetylcholine receptors (nAChRs) against other neuromuscular blocking agents. The information is supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.

This compound bromide is a long-acting, non-depolarizing neuromuscular blocking drug that functions as a competitive antagonist at the nicotinic acetylcholine receptor (nAChR) on the postsynaptic membrane of the neuromuscular junction.[1][2] Its molecular structure, featuring two quaternary ammonium groups on a steroid nucleus, mimics acetylcholine (ACh), allowing it to bind to the α-subunits of the nAChR without activating the ion channel.[2][3][4] This "silent binding" prevents the depolarization of the motor endplate, leading to muscle relaxation.[2]

Comparative Performance at the Nicotinic Receptor

The efficacy and selectivity of this compound have been extensively studied and compared to other neuromuscular blocking agents, primarily other aminosteroid compounds like vecuronium and rocuronium, as well as benzylisoquinolinium compounds like cisatracurium.

Binding Affinity and Potency

Electrophysiological and binding assays have been employed to determine the inhibitory potency (often expressed as IC50) of these agents on various nAChR subtypes.

CompoundReceptor SubtypeIC50 (nM)SpeciesExperimental SystemReference
This compound Embryonic mouse muscle nAChR5.5 ± 0.5MouseBC3H-1 cells (patch clamp)[5][6]
Adult mouse muscle nAChR (α1β1δε)-MouseBOSC23 cells (patch clamp)[7]
Zebrafish αβδ nAChR-ZebrafishXenopus oocytes (TEVC)[8][9]
Zebrafish αβδε nAChR-ZebrafishXenopus oocytes (TEVC)[8][9]
Vecuronium Embryonic mouse muscle nAChR-Mouse--
Adult mouse muscle nAChR (α1β1δε)-MouseBOSC23 cells (patch clamp)[7]
Zebrafish αβδ nAChR-ZebrafishXenopus oocytes (TEVC)[8][9]
Zebrafish αβδε nAChR-ZebrafishXenopus oocytes (TEVC)[8][9]
Rocuronium Adult mouse muscle nAChR (α1β1δε)-MouseBOSC23 cells (patch clamp)[7]
Zebrafish αβδ nAChR-ZebrafishXenopus oocytes (TEVC)[8][9]
Zebrafish αβδε nAChR-ZebrafishXenopus oocytes (TEVC)[8][9]
(+)-tubocurarine Embryonic mouse muscle nAChR41 ± 2MouseBC3H-1 cells (patch clamp)[5][6]

Note: Some IC50 values were not explicitly provided in the search results as a single numerical value but were part of a broader study on receptor subtypes or comparative potencies.

Studies have shown that this compound and vecuronium exhibit competitive antagonism with each other.[7] Interestingly, recent research on zebrafish nAChRs suggests that this compound may also act as an allosteric inhibitor, a mechanism not solely dependent on competing with acetylcholine at its binding site.[8][10] This is supported by findings that the IC50 of this compound remained similar at different acetylcholine concentrations.[8][10]

Receptor Subtype Selectivity

The adult muscle-type nAChR has two distinct ACh binding sites, located at the α-δ and α-ε subunit interfaces. Research on mouse receptors has revealed varying site selectivity among different antagonists.

CompoundBinding Site Selectivity (Lαε/Lαδ)InterpretationReference
This compound 20 (range: 9-29)Preferential binding to the α-ε site[7]
Vecuronium 21 (range: 4-36)Preferential binding to the α-ε site[7]
Rocuronium 1.5 (range: 0.3-2.9)Relatively poor selectivity[7]
Cisatracurium 0.22 (range: 0.14-0.34)Preferential binding to the α-δ site[7]

This data indicates that this compound and vecuronium have a strong preference for the α-ε binding site, whereas cisatracurium preferentially binds to the α-δ site.[7] Rocuronium shows little preference between the two sites.[7]

Pharmacodynamics and In Vivo Performance

In vivo studies in various animal models and clinical settings provide a broader picture of the neuromuscular blockade profile of this compound compared to its alternatives.

ParameterThis compoundVecuroniumRocuroniumCisatracuriumReference
Onset of Action SlowerMore rapid than this compoundRapid-[1][11]
Duration of Action LongShorter than this compoundShorter than this compoundIntermediate[1][2][12]
Potency HighEqual to or slightly greater than this compound--[1][11]
Cumulative Effects PresentLittle to no cumulative effect--[1][11]
Cardiovascular Effects Moderate tachycardia (vagolytic)MinimalMinimalMinimal[1][2][13]

This compound is known for its longer duration of action, which can be advantageous for lengthy surgical procedures but may lead to residual postoperative muscle weakness.[2][12] In contrast, vecuronium and rocuronium have a more rapid onset and shorter duration of action.[1][11] this compound can cause a slight to moderate increase in heart rate due to its vagolytic properties, an effect that is minimal with vecuronium, rocuronium, and cisatracurium.[1][2][13]

Experimental Protocols

The validation of this compound's selective action on nicotinic receptors relies on a variety of experimental techniques. Below are detailed methodologies for key experiments cited in the literature.

Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes

This technique is used to study the function of ion channels, such as nAChRs, expressed in the membrane of Xenopus oocytes.

  • Oocyte Preparation: Oocytes are surgically removed from a female Xenopus laevis frog and treated with collagenase to remove the follicular layer.

  • cRNA Injection: Complementary RNA (cRNA) encoding the desired nAChR subunits (e.g., α, β, δ, ε) is injected into the oocytes. The oocytes are then incubated for 2-6 days to allow for protein expression.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and perfused with a bath solution (e.g., ND96).

    • Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.

    • The membrane potential is clamped at a holding potential (e.g., -80 mV).

    • Agonist (e.g., acetylcholine) is applied to elicit an inward current.

    • To test the effect of an antagonist (e.g., this compound), the oocyte is pre-incubated with the antagonist before the co-application of the antagonist and agonist.

  • Data Analysis: The peak current amplitude in the presence of the antagonist is compared to the control current (agonist alone) to determine the percentage of inhibition. Dose-response curves are generated by testing a range of antagonist concentrations to calculate the IC50.[8]

Outside-Out Patch Clamp on Mammalian Cell Lines

This high-resolution technique allows for the study of single or a small number of ion channels.

  • Cell Culture and Transfection: A mammalian cell line (e.g., BOSC23 or BC3H-1) is cultured. The cells are then transfected with plasmids containing the cDNA for the nAChR subunits.

  • Patch Pipette Preparation: Glass micropipettes are pulled to a fine tip and fire-polished. The pipette is filled with an internal solution.

  • Patch Formation: The pipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (gigaohm seal). A small patch of the membrane is then excised by pulling the pipette away from the cell, forming an "outside-out" patch with the extracellular side of the receptors facing the bath solution.

  • Rapid Perfusion and Recording: The patch is moved into the stream of a rapid perfusion system that allows for the fast application of different solutions (e.g., control, agonist, antagonist). Macroscopic currents are recorded in response to the application of acetylcholine, both in the presence and absence of the antagonist.

  • Data Analysis: The inhibition of the acetylcholine-induced current by the antagonist is measured. Kinetic parameters, such as association (kon) and dissociation (koff) rates, can also be determined by analyzing the time course of the onset and offset of the block.[5][6][7]

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate the nicotinic acetylcholine receptor signaling pathway and a typical experimental workflow for assessing neuromuscular blockade.

nAChR_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_post Postsynaptic Membrane Nerve Impulse Nerve Impulse Voltage-gated Ca2+ Channel Voltage-gated Ca2+ Channel Nerve Impulse->Voltage-gated Ca2+ Channel Activates Ca2+ Influx Ca2+ Influx Voltage-gated Ca2+ Channel->Ca2+ Influx ACh Vesicles ACh Vesicles Ca2+ Influx->ACh Vesicles Triggers fusion ACh Release ACh Release ACh Vesicles->ACh Release ACh ACh ACh Release->ACh nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds This compound Pan This compound->nAChR Competitively Blocks Ion Channel Opening Ion Channel Opening nAChR->Ion Channel Opening Na+ Influx Na+ Influx Ion Channel Opening->Na+ Influx Depolarization End-Plate Potential (Depolarization) Na+ Influx->Depolarization Muscle Contraction Muscle Contraction Depolarization->Muscle Contraction

Caption: Nicotinic Acetylcholine Receptor Signaling Pathway at the Neuromuscular Junction.

Experimental_Workflow cluster_prep Preparation cluster_rec Electrophysiological Recording cluster_analysis Data Analysis A1 Isolate Oocytes or Culture Cell Line A2 Inject nAChR cRNA or Transfect with cDNA A1->A2 A3 Incubate for Receptor Expression A2->A3 B1 Establish Voltage Clamp or Patch Clamp Configuration A3->B1 B2 Apply Acetylcholine (Control) B1->B2 B4 Apply this compound + Acetylcholine B1->B4 B3 Record Baseline Current B2->B3 C1 Measure Peak Current Amplitudes B3->C1 B5 Record Inhibited Current B4->B5 B5->C1 C2 Calculate % Inhibition C1->C2 C3 Generate Dose-Response Curve C2->C3 C4 Determine IC50 C3->C4

Caption: Experimental Workflow for Assessing Neuromuscular Blockade.

References

Pancuronium vs. Rocuronium: A Comparative Analysis of Onset and Duration of Action in Porcine Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals working with porcine models, understanding the nuances of neuromuscular blocking agents is critical for procedural success and animal welfare. This guide provides a comparative analysis of two commonly used non-depolarizing neuromuscular blocking agents, pancuronium and rocuronium, with a focus on their onset and duration of action in pigs. The information presented is based on available experimental data to facilitate informed decisions in a research setting.

Quantitative Comparison of Neuromuscular Blockade

The following table summarizes the available data on the onset and duration of action for this compound and rocuronium in pigs. It is important to note that the data are derived from different studies and may not represent a direct head-to-head comparison under identical experimental conditions.

ParameterThis compoundRocuronium
Dose 0.06 mg/kg0.5 mg/kg
Onset of Action 182.6 +/- 68.5 seconds[1]Approximately 80 seconds[2]
Duration of Action Data not available in the same studyData not available in the same study

Experimental Methodologies

The data presented in this guide are based on studies employing specific experimental protocols to assess the neuromuscular blocking effects of this compound and rocuronium in pigs. Understanding these methodologies is crucial for interpreting the results and for designing future studies.

General Experimental Protocol for Assessing Neuromuscular Blockade in Pigs

A common experimental workflow for evaluating the onset and duration of action of neuromuscular blocking agents in pigs involves the following key steps:

  • Animal Preparation: Healthy domestic pigs are selected and acclimatized to the laboratory environment. Anesthesia is induced and maintained throughout the experiment. Common anesthetic agents include a combination of ketamine, diazepam, and atropine for induction, with maintenance using agents like pentobarbital, fentanyl, and midazolam.[1]

  • Instrumentation and Monitoring: The animal is instrumented for continuous monitoring of vital signs, including heart rate and arterial blood pressure. For neuromuscular monitoring, electrodes are placed to stimulate a peripheral nerve, typically the ulnar nerve. The evoked muscle response, such as the twitch of the adductor pollicis muscle, is measured and recorded.

  • Drug Administration: A predetermined dose of the neuromuscular blocking agent (this compound or rocuronium) is administered intravenously.

  • Data Acquisition: The time from the injection of the drug to the point of maximal suppression of the muscle twitch (onset of action) is recorded. The muscle response is then monitored over time to determine the duration of action, which is often defined as the time from drug administration to the recovery of the twitch height to a certain percentage of the baseline (e.g., 25% or 75% recovery).

The following diagram illustrates a generalized experimental workflow for comparing the neuromuscular blocking effects of this compound and rocuronium in a porcine model.

G cluster_preparation Animal Preparation cluster_experiment Experimental Procedure cluster_data Data Analysis Animal_Selection Select Healthy Pig Anesthesia Induce and Maintain Anesthesia Animal_Selection->Anesthesia Instrumentation Instrument for Monitoring (Vitals, Neuromuscular) Anesthesia->Instrumentation Drug_Admin Administer this compound or Rocuronium (IV) Instrumentation->Drug_Admin Begin Experiment Monitor_Onset Record Time to Maximal Twitch Suppression (Onset of Action) Drug_Admin->Monitor_Onset Monitor_Duration Monitor Twitch Response Over Time (Duration of Action) Monitor_Onset->Monitor_Duration Data_Collection Collect and Analyze Pharmacodynamic Data Monitor_Duration->Data_Collection Conclude Monitoring Comparison Compare Onset and Duration Between Drugs Data_Collection->Comparison

Experimental workflow for neuromuscular drug comparison.

Signaling Pathways and Logical Relationships

The neuromuscular blockade induced by both this compound and rocuronium occurs at the neuromuscular junction. The following diagram illustrates the competitive antagonism at the nicotinic acetylcholine receptor, which is the fundamental mechanism of action for these non-depolarizing muscle relaxants.

G cluster_pathway Mechanism of Action at the Neuromuscular Junction ACh Acetylcholine (ACh) Receptor Nicotinic ACh Receptor (on Muscle End-Plate) ACh->Receptor Binds to Blockade Blockade of Receptor Receptor->Blockade Leads to Panc_Roc This compound / Rocuronium Panc_Roc->Receptor Competitively Binds to No_Depolarization No Muscle Fiber Depolarization Blockade->No_Depolarization Relaxation Muscle Relaxation No_Depolarization->Relaxation

Competitive antagonism at the nicotinic receptor.

References

A Comparative Analysis of the Vagolytic Effects of Pancuronium and Vecuronium

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the differential vagolytic profiles of two common neuromuscular blocking agents.

This guide provides an objective comparison of the vagolytic effects of pancuronium and vecuronium, two structurally related aminosteroid neuromuscular blocking agents. While both effectively induce muscle relaxation, their distinct cardiovascular side-effect profiles, primarily driven by their differential impact on the vagus nerve, are a critical consideration in clinical practice and drug development. This analysis is supported by experimental data, detailed methodologies, and visual representations of the underlying mechanisms and experimental workflows.

Executive Summary

This compound exhibits significant vagolytic effects, leading to tachycardia and hypertension.[1][2][3] This is attributed to its ability to block cardiac muscarinic receptors.[4][[“]] In contrast, vecuronium is characterized by its cardiovascular stability, demonstrating minimal to no vagolytic activity.[3] This key difference makes vecuronium a preferred agent in patients where cardiovascular stability is paramount.

Quantitative Comparison of Vagolytic Effects

The following table summarizes the quantitative data on the vagolytic and neuromuscular blocking potencies of this compound and vecuronium from various studies.

ParameterThis compoundVecuroniumSpeciesKey FindingsReference
Vagal:Neuromuscular Block Ratio (50% Inhibition) 3.0-CatA ratio greater than unity indicates greater potency at the neuromuscular junction compared to the vagus nerve.[6]
ED95 (Neuromuscular Block) 59 µg/kg57 µg/kgHumanDoses producing 95% neuromuscular block are comparable.[7]
Effect on Heart Rate Significant IncreaseNo Significant ChangeHumanThis compound (0.08 mg/kg) caused a significant increase in heart rate, while an equipotent dose of vecuronium (0.05 mg/kg) did not.[3]
Effect on Mean Arterial Pressure Significant ChangesNo Significant ChangesHumanThis compound led to significant changes in arterial pressure, whereas vecuronium did not.[3]
Cardiac Muscarinic Receptor Blockade PresentAbsent/MinimalGuinea PigThis compound antagonizes the effects of vagal stimulation on the atrial pacemaker, while vecuronium (ORG NC45) affects the atrial system only at very high concentrations.[8][9]

Mechanism of Vagolytic Action

The vagolytic effect of this compound stems from its structural similarity to acetylcholine, allowing it to act as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs) in the heart.[1][4][[“]] Specifically, it blocks the M2 subtype of muscarinic receptors on the sinoatrial node, thereby inhibiting the negative chronotropic effects of the vagus nerve and leading to an increase in heart rate.[4][[“]]

Vecuronium, a monoquaternary analogue of this compound, has a markedly reduced affinity for these cardiac muscarinic receptors.[3] This structural difference accounts for its lack of significant vagolytic activity and its cardiovascular stability.[3]

cluster_this compound This compound Pathway cluster_Vecuronium Vecuronium Pathway This compound This compound M2_Receptor_P Cardiac M2 Muscarinic Receptor This compound->M2_Receptor_P Antagonizes Vagal_Inhibition_P Blockade of Vagal Nerve Action M2_Receptor_P->Vagal_Inhibition_P Heart_Rate_P Increased Heart Rate (Tachycardia) Vagal_Inhibition_P->Heart_Rate_P Vecuronium Vecuronium M2_Receptor_V Cardiac M2 Muscarinic Receptor Vecuronium->M2_Receptor_V Minimal Affinity No_Blockade No Significant Blockade M2_Receptor_V->No_Blockade Stable_Heart_Rate Stable Heart Rate No_Blockade->Stable_Heart_Rate

Signaling pathways of this compound and Vecuronium at cardiac M2 receptors.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative analysis of this compound and vecuronium's vagolytic effects.

In Vivo Assessment of Vagolytic Effects in Animal Models

This protocol is a synthesis of methodologies described in studies investigating the cardiovascular effects of neuromuscular blocking agents in anesthetized animals.[10][11]

Objective: To determine the vagolytic potency of this compound and vecuronium by measuring their effect on vagally-induced bradycardia.

Materials:

  • Animal model (e.g., cats, rats)

  • Anesthetic agents (e.g., thiopental, halothane)

  • This compound bromide and vecuronium bromide solutions

  • Apparatus for artificial respiration

  • ECG and blood pressure monitoring equipment

  • Nerve stimulator for vagus nerve stimulation

  • Ganglionic stimulant (e.g., dimethyl-phenyl-piperazinium - DMPP)

Procedure:

  • Anesthetize the animal and initiate artificial respiration.

  • Cannulate the femoral artery and vein for blood pressure monitoring and drug administration, respectively.

  • Isolate and prepare the vagus nerve in the neck for electrical stimulation.

  • Record baseline heart rate and mean arterial pressure.

  • Induce bradycardia through either:

    • Electrical stimulation of the vagus nerve at a set frequency and voltage.

    • Intravenous injection of a ganglionic stimulant like DMPP.

  • Administer incremental doses of this compound or vecuronium intravenously.

  • After each dose, repeat the induction of bradycardia and record the heart rate and blood pressure responses.

  • Calculate the dose required to produce a 50% inhibition of the vagally-induced bradycardia (ED50) for each drug.

Start Anesthetize Animal & Initiate Respiration Setup Surgical Preparation: - Cannulate Artery & Vein - Isolate Vagus Nerve Start->Setup Baseline Record Baseline Heart Rate & Blood Pressure Setup->Baseline Induce_Bradycardia Induce Bradycardia (Vagal Stimulation or DMPP) Baseline->Induce_Bradycardia Administer_Drug Administer Test Drug (this compound or Vecuronium) Induce_Bradycardia->Administer_Drug Record_Response Record Post-Drug Heart Rate & Blood Pressure Administer_Drug->Record_Response Analyze Calculate ED50 for Vagolytic Effect Record_Response->Analyze

Experimental workflow for in vivo assessment of vagolytic effects.
Isolated Guinea Pig Atria Preparation

This protocol is based on studies examining the direct effects of neuromuscular blockers on the cardiac pacemaker.[8][9]

Objective: To assess the direct action of this compound and vecuronium on the heart's response to cholinergic stimulation, independent of systemic factors.

Materials:

  • Guinea pig

  • Krebs-Henseleit solution

  • Organ bath with temperature and oxygenation control

  • Force-displacement transducer to record atrial contractions

  • Stimulating electrodes for pre- and postganglionic vagal stimulation

  • Carbachol solution

  • This compound bromide and vecuronium bromide solutions

Procedure:

  • Euthanize the guinea pig and rapidly excise the heart.

  • Isolate the right atrium, including the sinoatrial node and vagal nerve supply.

  • Mount the atrial preparation in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.

  • Attach the atrium to a force-displacement transducer to record the rate and force of spontaneous contractions.

  • Induce a negative chronotropic response by:

    • Electrical stimulation of the pre- or postganglionic vagal nerve fibers.

    • Addition of carbachol to the organ bath.

  • Record the baseline response to stimulation or carbachol.

  • Add this compound or vecuronium to the bath at varying concentrations.

  • After incubation with the neuromuscular blocker, repeat the stimulation or carbachol administration and record the response.

  • Determine the concentration of each drug required to antagonize the negative chronotropic effect.

Conclusion

The experimental evidence unequivocally demonstrates that this compound possesses significant vagolytic properties, primarily through the blockade of cardiac muscarinic receptors, resulting in clinically relevant tachycardia. Conversely, vecuronium is largely devoid of these effects, offering a superior cardiovascular stability profile. This comparative analysis provides a data-driven foundation for informed decision-making in both clinical settings and future drug development endeavors focused on neuromuscular blocking agents with optimized safety profiles.

References

A Comparative Analysis of Recovery Profiles from Pancuronium and Atracurium Blockade

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the recovery profiles following neuromuscular blockade with pancuronium and atracurium, supported by experimental data. The information is intended to assist researchers, scientists, and drug development professionals in understanding the distinct characteristics of these two commonly used neuromuscular blocking agents.

Executive Summary

This compound, a long-acting aminosteroid, and atracurium, an intermediate-acting benzylisoquinolinium, exhibit significantly different recovery profiles due to their distinct metabolic pathways. Atracurium's metabolism via Hofmann elimination and ester hydrolysis, which are independent of renal and hepatic function, results in a faster and more predictable recovery compared to this compound, which relies primarily on renal excretion.[1][2][3][4][5] This guide details the quantitative differences in their onset, duration, and recovery indices, outlines typical experimental protocols for their comparison, and visualizes their mechanisms of action and metabolic pathways.

Quantitative Comparison of Neuromuscular Blockade and Recovery

The following table summarizes key pharmacokinetic and pharmacodynamic parameters for this compound and atracurium based on clinical trial data. These values represent averages and can vary based on patient-specific factors and anesthetic techniques.

ParameterThis compoundAtracuriumReference
Onset of Action (to 95% twitch depression) 3.6 minutes2.7 minutes[6]
Clinical Duration (to 25% recovery of control twitch height) 45.1 - 93 minutes27.6 - 39 minutes[6]
Recovery Index (Time from 25% to 75% twitch recovery) SlowerFaster[7]
Time to TOF Ratio ≥ 0.7 (after neostigmine) Slower and less predictableFaster and more predictable[8]
TOF Ratio 15 minutes after Neostigmine Antagonism 0.76 (SEM 0.01)0.92 (SEM 0.01)[9]
Metabolism Primarily renal excretion (~80%), with some hepatic metabolism.[1][5][6][10][11]Hofmann elimination (pH and temperature-dependent) and ester hydrolysis by non-specific plasma esterases.[1][2][3][12]
Elimination Half-life Approximately 110 minutesApproximately 20 minutes[2][5]

Experimental Protocols

A standardized methodology is crucial for the accurate comparison of neuromuscular blocking agents. Below is a typical experimental protocol for assessing and comparing the recovery profiles of this compound and atracurium in a clinical setting.

Protocol: Comparative Assessment of Neuromuscular Blockade Recovery

1. Patient Selection and Preparation:

  • Enroll ASA physical status I or II patients scheduled for elective surgery under general anesthesia.

  • Obtain informed consent.

  • Exclude patients with neuromuscular diseases, renal or hepatic impairment, or those receiving medications known to interfere with neuromuscular transmission.

2. Anesthesia Induction and Maintenance:

  • Induce anesthesia with a standard intravenous agent (e.g., propofol).

  • Maintain anesthesia with an inhalational agent (e.g., sevoflurane) in a mixture of nitrous oxide and oxygen.

  • Administer an opioid analgesic (e.g., fentanyl) as required.

3. Neuromuscular Monitoring:

  • Establish neuromuscular monitoring using an acceleromyograph or mechanomyograph at the adductor pollicis muscle.

  • Stimulate the ulnar nerve at the wrist using a supramaximal square-wave stimulus of 0.2 ms duration.

  • Record the train-of-four (TOF) ratio, which is the ratio of the fourth to the first twitch response (T4/T1).[13][14]

  • Obtain a stable baseline TOF ratio of 1.0 before administration of the neuromuscular blocking agent.[15]

4. Drug Administration:

  • Randomly assign patients to receive either this compound (e.g., 0.1 mg/kg) or atracurium (e.g., 0.5 mg/kg) intravenously.

  • Administer the drug as a rapid bolus.

5. Data Collection:

  • Record the time from drug administration to the disappearance of the fourth twitch (T4) and the first twitch (T1) of the TOF to determine the onset of action.

  • Monitor for the return of T1 to 25% of its baseline value to determine the clinical duration of action.

  • Continuously record the TOF ratio during spontaneous recovery.

  • Measure the time taken for the TOF ratio to recover to 0.7 and 0.9, as a TOF ratio of ≥ 0.9 is considered evidence of adequate recovery from neuromuscular blockade.[15][16]

  • Optionally, at a predefined level of spontaneous recovery (e.g., reappearance of the second twitch), administer a reversal agent like neostigmine (e.g., 0.04 mg/kg) and record the time to achieve a TOF ratio of ≥ 0.9.[9]

6. Data Analysis:

  • Compare the mean onset time, clinical duration, and recovery times to TOF ratios of 0.7 and 0.9 between the two groups using appropriate statistical tests.

Signaling Pathways and Metabolism

The differing recovery profiles of this compound and atracurium are a direct consequence of their distinct mechanisms of action at the neuromuscular junction and their subsequent metabolic pathways.

Mechanism of Action at the Neuromuscular Junction

Both this compound and atracurium are non-depolarizing neuromuscular blocking agents that act as competitive antagonists to acetylcholine (ACh) at the nicotinic receptors on the postsynaptic membrane of the neuromuscular junction.[4][17][18] By blocking these receptors, they prevent the influx of sodium ions and subsequent depolarization of the muscle cell, leading to muscle relaxation.

cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane Nerve Impulse Nerve Impulse ACh Vesicle ACh Nerve Impulse->ACh Vesicle Triggers Release ACh ACh Vesicle->ACh Releases nAChR Nicotinic ACh Receptor ACh->nAChR Binds to This compound This compound->nAChR Competitively Blocks Atracurium Atracurium->nAChR Competitively Blocks IonChannel Ion Channel (Closed) nAChR->IonChannel Gating NoContraction Muscle Relaxation nAChR->NoContraction Blockade Leads to MuscleContraction Muscle Contraction IonChannel->MuscleContraction Na+ Influx

Mechanism of Action at the Neuromuscular Junction.
Metabolic Pathways

The significant difference in recovery stems from how the body eliminates these drugs.

Atracurium: Undergoes rapid degradation in the plasma through two main pathways:

  • Hofmann Elimination: A spontaneous, non-enzymatic chemical breakdown that is dependent on physiological pH and temperature.[1][2][3]

  • Ester Hydrolysis: Catalyzed by non-specific plasma esterases.[1][2]

This organ-independent elimination results in a consistent and predictable recovery profile, even in patients with renal or hepatic impairment.[2]

Atracurium Atracurium Hofmann Hofmann Elimination (pH and Temp Dependent) Atracurium->Hofmann Ester Ester Hydrolysis (Non-specific Esterases) Atracurium->Ester Metabolites Inactive Metabolites (e.g., Laudanosine) Hofmann->Metabolites Ester->Metabolites Elimination Rapid Elimination Metabolites->Elimination

Metabolic Pathway of Atracurium.

This compound: Is primarily cleared by the kidneys, with a smaller portion undergoing hepatic metabolism.[1][5][6][10][11] This reliance on organ-based elimination means that its duration of action and recovery can be significantly prolonged in patients with renal or, to a lesser extent, hepatic dysfunction.

This compound This compound Renal Renal Excretion (~80% unchanged) This compound->Renal Hepatic Hepatic Metabolism (~10-20%) This compound->Hepatic Elimination Slow Elimination Renal->Elimination Metabolites Active & Inactive Metabolites Hepatic->Metabolites Metabolites->Elimination

Metabolic Pathway of this compound.

Conclusion

The choice between this compound and atracurium has significant implications for the recovery from neuromuscular blockade. Atracurium offers a faster, more predictable, and organ-independent recovery, making it a suitable choice for a broad range of patients, including those with renal or hepatic insufficiency. This compound, while effective, has a longer duration of action and a recovery profile that is highly dependent on renal function, necessitating careful patient selection and prolonged monitoring. For research and drug development, understanding these fundamental differences is critical for designing studies, interpreting results, and developing novel neuromuscular blocking agents with optimized recovery profiles.

References

Pancuronium's Neuromuscular Blockade: A Comparative Guide Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pancuronium bromide, a long-acting, non-depolarizing neuromuscular blocking agent, has been a staple in both clinical and research settings for decades. Its primary mechanism of action involves competitive antagonism of acetylcholine at the nicotinic receptors on the motor end-plate, leading to muscle relaxation.[1][2] Understanding the variable effects of this compound across different animal species is paramount for preclinical research and the development of novel neuromuscular drugs. This guide provides a comparative analysis of this compound's pharmacodynamics and pharmacokinetics in various animal models, supported by experimental data and detailed protocols.

Pharmacodynamic Comparison

The potency and duration of action of this compound exhibit significant variability among different species. Key pharmacodynamic parameters are summarized in the table below.

ParameterRatCatRabbitDogMonkey (Rhesus)Human
ED95 (mg/kg) ~0.03-0.05~0.02-0.03~0.05~0.06Not explicitly found0.05-0.07
Onset of Action Not explicitly foundNot explicitly found~1.5 min3-5 minNot explicitly found3-5 minutes[3][4]
Duration of Action Not explicitly foundProlonged~56 min60-100 minNot explicitly found60-90 minutes[3]
Recovery Index (25-75%) Not explicitly foundNot explicitly foundSlower than cisatracuriumNot explicitly foundNot explicitly foundNot explicitly found

Key Observations:

  • Potency: Cats appear to be among the most sensitive species to the neuromuscular blocking effects of this compound, exhibiting a lower ED95 compared to other animals. Rats and rabbits show similar sensitivity, while dogs require a slightly higher dose to achieve the same level of blockade.

  • Onset and Duration: The onset of action in dogs and humans is comparable, typically occurring within 3 to 5 minutes.[3][4] The duration of action is consistently long across species for which data is available, reinforcing its classification as a long-acting agent. A study in rabbits indicated a mean duration of 55.8 minutes.[5] In humans, the duration of action is reported to be between 60 and 90 minutes.[3]

Pharmacokinetic Comparison

The pharmacokinetic profile of this compound, including its distribution, metabolism, and elimination, also differs across species, influencing its duration of action and potential for accumulation.

ParameterRatCatRabbitDogMonkey (Rhesus)Human
Plasma Clearance Not explicitly foundNot explicitly foundNot explicitly found~1.8 ml/kg/minNot explicitly found1.1-1.9 ml/minute/kg[6]
Elimination Half-Life Not explicitly foundNot explicitly foundNot explicitly found~110 minNot explicitly found89-161 minutes[6]
Metabolism MinimalPrimarily renal excretionPrimarily renal excretionPrimarily renal excretionPrimarily renal excretionPrimarily renal (80%), with minor hepatic metabolism[1]

Key Observations:

  • Elimination: this compound is primarily cleared by the kidneys in most species, with a smaller portion undergoing hepatic metabolism.[1] This reliance on renal excretion means that species with compromised renal function will experience a prolonged duration of action.

  • Half-Life: The elimination half-life in dogs and humans is comparable, contributing to the long duration of neuromuscular blockade observed.

Experimental Protocols

Accurate assessment of neuromuscular blockade is critical for obtaining reliable comparative data. The following is a generalized experimental protocol for measuring the effects of this compound in vivo.

Objective: To determine the pharmacodynamic parameters (ED95, onset, duration, recovery) of this compound-induced neuromuscular blockade.

Animal Model: Anesthetized and mechanically ventilated animals (e.g., rat, rabbit, cat, dog).

Materials:

  • This compound bromide solution

  • General anesthetic (e.g., isoflurane, pentobarbital)

  • Mechanical ventilator

  • Peripheral nerve stimulator

  • Force-displacement transducer or electromyography (EMG) recording equipment

  • Data acquisition system

Procedure:

  • Anesthesia and Instrumentation: Anesthetize the animal and initiate mechanical ventilation to maintain normal physiological parameters.[7] Place stimulating electrodes along the path of a peripheral motor nerve (e.g., sciatic nerve in rodents, ulnar nerve in larger animals). Attach a force transducer to the corresponding muscle tendon to measure isometric twitch tension or place recording electrodes on the muscle belly for EMG.

  • Baseline Measurement: After a stabilization period, deliver supramaximal square-wave stimuli (e.g., 0.2 ms duration at a frequency of 0.1 Hz) to the nerve and record the baseline twitch response.

  • Drug Administration: Administer incremental intravenous doses of this compound.

  • Data Recording: Continuously record the muscle twitch height or EMG amplitude.

  • Parameter Determination:

    • ED95: The dose of this compound that causes a 95% reduction in the baseline twitch height is determined from the cumulative dose-response curve.[6]

    • Onset of Action: The time from the administration of a bolus dose to the maximum depression of the twitch response.

    • Duration of Action: The time from drug administration until the twitch height recovers to a certain percentage (e.g., 25% or 90%) of the baseline value.

    • Recovery Index: The time taken for the twitch height to recover from 25% to 75% of baseline.

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

G cluster_0 Neuromuscular Junction This compound This compound Nicotinic Receptor Nicotinic Receptor This compound->Nicotinic Receptor Competitively Blocks Muscle Relaxation Muscle Relaxation This compound->Muscle Relaxation Leads to Acetylcholine Acetylcholine Acetylcholine->Nicotinic Receptor Binds to Muscle Contraction Muscle Contraction Nicotinic Receptor->Muscle Contraction Activates

Caption: Mechanism of this compound Action.

G Start Start Anesthetize & Ventilate Animal Anesthetize & Ventilate Animal Start->Anesthetize & Ventilate Animal Place Electrodes & Transducer Place Electrodes & Transducer Anesthetize & Ventilate Animal->Place Electrodes & Transducer Record Baseline Twitch Record Baseline Twitch Place Electrodes & Transducer->Record Baseline Twitch Administer this compound (IV) Administer this compound (IV) Record Baseline Twitch->Administer this compound (IV) Record Twitch Depression Record Twitch Depression Administer this compound (IV)->Record Twitch Depression Monitor Recovery Monitor Recovery Record Twitch Depression->Monitor Recovery End End Monitor Recovery->End

Caption: Experimental Workflow for In Vivo Neuromuscular Blockade Assessment.

References

A Quantitative Comparison of the Side Effect Profiles of Different Neuromuscular Blocking Agents (NMBAs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the side effect profiles of commonly used neuromuscular blocking agents (NMBAs). The information is compiled from experimental data to assist researchers and drug development professionals in making informed decisions. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Cardiovascular Side Effects

Cardiovascular side effects of NMBAs are primarily due to their effects on cardiac muscarinic receptors and autonomic ganglia, as well as their potential to trigger histamine release.

Quantitative Comparison of Cardiovascular Effects
Neuromuscular Blocking AgentChange in Heart RateChange in Mean Arterial Pressure (MAP)Mechanism of Cardiovascular Side Effects
Pancuronium Increase (vagolytic effect)[1]IncreaseBlocks cardiac muscarinic receptors.[2][3]
Vecuronium Minimal to no changeMinimal to no changeHigh selectivity for neuromuscular junction, minimal autonomic effects.[1]
Rocuronium Minimal to no changeMinimal to no changeStructurally similar to vecuronium with a favorable cardiovascular profile.
Atracurium Potential for tachycardiaPotential for hypotensionCan induce histamine release.[4]
Cisatracurium Minimal to no changeMinimal to no changeLess propensity for histamine release compared to atracurium.[5][6]
Mivacurium Potential for tachycardiaPotential for hypotensionCan induce histamine release.[4]
Succinylcholine Bradycardia (especially in children), or tachycardiaVariableCan stimulate cardiac muscarinic receptors (bradycardia) or autonomic ganglia (tachycardia).
Experimental Protocol: Measurement of Cardiovascular Effects in a Clinical Setting

Objective: To assess the hemodynamic effects of NMBAs in patients.

Methodology:

  • Patient Selection: A cohort of patients undergoing a specific surgical procedure requiring general anesthesia and neuromuscular blockade is recruited. Patients with significant pre-existing cardiovascular disease may be studied as a specific cohort.

  • Anesthetic Induction: Anesthesia is induced using a standardized protocol with agents known to have minimal intrinsic cardiovascular effects.

  • Hemodynamic Monitoring: Continuous monitoring of heart rate (HR), mean arterial pressure (MAP), and cardiac output (if applicable) is established using an arterial line and other appropriate monitoring devices.

  • Baseline Measurements: Baseline hemodynamic parameters are recorded after the induction of anesthesia and before the administration of the NMBA.

  • NMBA Administration: The study NMBA is administered intravenously at a standardized dose.

  • Data Collection: Hemodynamic parameters are recorded at predefined intervals (e.g., 1, 2, 5, and 10 minutes) following NMBA administration.

  • Data Analysis: Changes in HR and MAP from baseline are calculated for each time point and compared between different NMBA groups using appropriate statistical methods.

Histamine Release and Anaphylaxis

The release of histamine from mast cells is a significant side effect of some NMBAs, particularly those of the benzylisoquinolinium class. This can lead to cutaneous reactions, hypotension, bronchospasm, and in rare cases, life-threatening anaphylaxis.

Quantitative Comparison of Histamine Release and Anaphylaxis
Neuromuscular Blocking AgentRelative Histamine Releasing Potency (this compound = 1)Incidence of Anaphylaxis (per 100,000 administrations)
d-Tubocurarine HighData not recent, but historically significant
Atracurium Moderate~2.3
Cisatracurium LowLower than atracurium
Mivacurium ModerateData limited
Rocuronium Low~1.0 - 9.7
Vecuronium Very Low~0.2
This compound Low~0.3
Succinylcholine Low~3.4 - 11.2
Experimental Protocol: Radioimmunoassay (RIA) for Histamine Measurement

Objective: To quantify plasma histamine concentrations following NMBA administration.

Methodology:

  • Blood Sample Collection: Venous blood samples are collected in chilled tubes containing EDTA at baseline (before NMBA administration) and at specific time points (e.g., 1, 3, 5, and 10 minutes) after NMBA injection.

  • Plasma Separation: The blood samples are immediately centrifuged at a low temperature (e.g., 4°C) to separate the plasma.

  • Sample Storage: Plasma samples are stored at -70°C until the assay is performed.

  • Histamine Acylation: Histamine in the plasma samples and standards is acylated by adding a solution of succinic anhydride.

  • Radioimmunoassay:

    • A standard curve is prepared using known concentrations of acylated histamine.

    • A fixed amount of radiolabeled histamine (e.g., ¹²⁵I-histamine) and a specific anti-histamine antibody are added to both the samples and the standards.

    • The mixture is incubated to allow competitive binding between the acylated histamine in the sample/standard and the radiolabeled histamine for the antibody.

    • The antibody-bound histamine is separated from the free histamine (e.g., by precipitation with a second antibody).

    • The radioactivity of the bound fraction is measured using a gamma counter.

  • Data Analysis: The concentration of histamine in the plasma samples is determined by comparing their radioactivity with the standard curve.[7][8][9][10][11]

Experimental Protocol: Basophil Activation Test (BAT) for Anaphylaxis Diagnosis

Objective: To identify the causative NMBA in a suspected anaphylactic reaction by measuring basophil activation in vitro.

Methodology:

  • Blood Sample Collection: A fresh whole blood sample is collected from the patient in a tube containing an anticoagulant (e.g., heparin).

  • Cell Stimulation: Aliquots of the whole blood are incubated with different concentrations of the suspected NMBAs, a positive control (e.g., anti-IgE antibody), and a negative control (buffer).

  • Staining: After incubation, the cells are stained with fluorescently labeled monoclonal antibodies against basophil-specific surface markers (e.g., CCR3 or CD203c) and an activation marker (e.g., CD63).[12][13][14][15][16]

  • Flow Cytometry: The samples are analyzed using a flow cytometer to identify the basophil population and quantify the percentage of activated (CD63-positive) basophils.

  • Data Analysis: An increase in the percentage of activated basophils in the presence of a specific NMBA compared to the negative control indicates a positive result, suggesting an IgE-mediated allergy to that agent. A stimulation index (ratio of the percentage of activated basophils with the allergen to the percentage with the negative control) is often calculated.[12][13][14][15][16]

Residual Neuromuscular Blockade

Incomplete recovery from neuromuscular blockade can lead to postoperative complications, including impaired swallowing, airway obstruction, and respiratory compromise.

Quantitative Comparison of Residual Neuromuscular Blockade
Neuromuscular Blocking AgentIncidence of Residual Blockade (Train-of-Four Ratio < 0.9)
This compound Higher due to long duration of action
Vecuronium Lower than this compound
Rocuronium Variable, depends on dose and use of reversal agents
Atracurium Moderate
Cisatracurium Similar to atracurium
Mivacurium Lower due to short duration of action

Note: The incidence of residual blockade is highly dependent on the dose administered, the duration of the surgical procedure, and the use and timing of reversal agents.

Experimental Protocol: Train-of-Four (TOF) Monitoring

Objective: To quantitatively assess the degree of neuromuscular blockade and recovery.

Methodology:

  • Electrode Placement: Two electrodes are placed over a peripheral nerve, typically the ulnar nerve at the wrist or the facial nerve. The distal electrode is placed over the nerve, and the proximal electrode is placed 2-3 cm proximally along the nerve path.[17]

  • Supramaximal Stimulation: The current intensity is gradually increased until a maximal twitch response is observed, and then increased by another 10-20% to ensure supramaximal stimulation.[17][18][19]

  • TOF Stimulation: A train-of-four stimulus, consisting of four supramaximal electrical impulses delivered at a frequency of 2 Hz, is applied to the nerve.[17][18][19][20]

  • Measurement of Response: The evoked muscle response (twitch) is measured. In quantitative monitoring, this is typically done using acceleromyography, which measures the acceleration of the thumb in response to ulnar nerve stimulation.

  • Calculation of TOF Ratio: The TOF ratio is calculated as the ratio of the amplitude of the fourth twitch to the amplitude of the first twitch (T4/T1). A TOF ratio of ≥ 0.9 is generally considered indicative of adequate recovery from neuromuscular blockade.[20][21]

  • Data Recording: The TOF count (number of visible twitches) and the TOF ratio are recorded at regular intervals throughout the anesthetic and in the post-anesthesia care unit.

Other Side Effects

Autonomic Ganglionic Blockade

Some NMBAs, particularly older compounds, can block nicotinic receptors in autonomic ganglia, leading to a range of side effects including hypotension and tachycardia.

  • This compound has a known vagolytic effect due to its blockade of cardiac muscarinic receptors, which is a more significant contributor to its cardiovascular effects than ganglionic blockade.[1][2] In contrast, a dose approximately sixty times greater than the neuromuscular blocking dose of vecuronium was required to block responses to vagal stimulation.[2]

  • The ratio of the 50% effective concentration (EC50) for ganglion blockade to the EC50 for neuromuscular blockade provides a quantitative measure of this side effect. For this compound, this ratio is high (200.0), indicating a wide safety margin, while for a drug like fazadinium, the ratio is much lower (2.3), suggesting a greater potential for ganglionic blockade at clinically relevant doses.[22]

Laudanosine Toxicity

Laudanosine is a metabolite of atracurium and cisatracurium.[23][24][25][26] It can cross the blood-brain barrier and, in high concentrations, may cause central nervous system excitation and seizures.[23][24][25] High plasma concentrations can also lead to hypotension and bradycardia.[23][24] Patients with renal or hepatic failure may have higher plasma concentrations of laudanosine.[23][24][25] The use of cisatracurium results in lower plasma laudanosine concentrations compared to atracurium.[23][24][25]

Signaling Pathways and Experimental Workflows

IgE_Mediated_Anaphylaxis cluster_sensitization Sensitization Phase cluster_effector Effector Phase (Re-exposure) Allergen NMBA Allergen APC Antigen Presenting Cell Allergen->APC Uptake Th2 Th2 Cell APC->Th2 Presentation B_Cell B Cell Th2->B_Cell Activation Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation IgE IgE Antibodies Plasma_Cell->IgE Production Mast_Cell Mast Cell / Basophil IgE->Mast_Cell Binds to FcεRI Mediators Release of Mediators (Histamine, Tryptase, etc.) Mast_Cell->Mediators Degranulation Symptoms Clinical Symptoms (Hypotension, Bronchospasm) Mediators->Symptoms Induces Allergen2 NMBA Allergen Allergen2->Mast_Cell Cross-links IgE

Caption: IgE-Mediated Anaphylaxis Pathway for NMBAs.

Histamine_RIA_Workflow Start Start: Collect Blood Sample Centrifuge Centrifuge to Separate Plasma Start->Centrifuge Store Store Plasma at -70°C Centrifuge->Store Acylate Acylate Histamine in Samples & Standards Store->Acylate Incubate Incubate with Radiolabeled Histamine & Antibody Acylate->Incubate Separate Separate Bound and Free Histamine Incubate->Separate Count Measure Radioactivity (Gamma Counter) Separate->Count Analyze Analyze Data and Determine Histamine Concentration Count->Analyze End End Analyze->End

Caption: Experimental Workflow for Histamine Radioimmunoassay.

Muscarinic_Antagonism_Heart cluster_parasympathetic Parasympathetic Innervation cluster_cardiac_cell Cardiac Pacemaker Cell Vagus_Nerve Vagus Nerve ACh Acetylcholine (ACh) Vagus_Nerve->ACh Releases M2_Receptor M2 Muscarinic Receptor ACh->M2_Receptor Binds to Gi_Protein Gi Protein M2_Receptor->Gi_Protein Activates Adenylate_Cyclase Adenylyl Cyclase Gi_Protein->Adenylate_Cyclase Inhibits cAMP ↓ cAMP Adenylate_Cyclase->cAMP Heart_Rate ↓ Heart Rate cAMP->Heart_Rate NMBA NMBA (e.g., this compound) NMBA->M2_Receptor Blocks

References

A Comparative Guide to the Efficacy of Reversal Agents for Pancuronium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of commonly used reversal agents for the neuromuscular blocking agent pancuronium. The information presented is intended to assist researchers and drug development professionals in evaluating and selecting appropriate reversal strategies. This document summarizes key quantitative data, details experimental protocols for efficacy validation, and visualizes the underlying molecular mechanisms.

Executive Summary

This compound is a long-acting, non-depolarizing neuromuscular blocking agent that competitively antagonizes acetylcholine receptors at the neuromuscular junction.[1] Its effects can be reversed by increasing the concentration of acetylcholine in the synaptic cleft or by direct encapsulation of the this compound molecule. The primary reversal agents discussed in this guide are neostigmine, an acetylcholinesterase inhibitor, and sugammadex, a selective relaxant binding agent. While neostigmine has been the traditional standard of care, sugammadex offers a different mechanism of action with a potentially faster and more complete reversal profile, although its use for this compound is considered off-label and requires higher doses.[2]

Data Presentation: Quantitative Comparison of Reversal Agents

The following tables summarize the quantitative data on the efficacy of neostigmine and provide a comparative overview with sugammadex, primarily based on data from the reversal of other aminosteroid neuromuscular blocking agents (NMBAs) due to the limited direct comparative data for this compound.

Table 1: Efficacy of Neostigmine for this compound Reversal

Depth of BlockadeNeostigmine Dose (µg/kg)Time to TOF Ratio ≥ 0.75Time to 95% Recovery of First Twitch (T1)Reference
Moderate (70-80% twitch depression)60Within 12.5 minutes< 10 minutes[3]
Deep (>90% twitch depression)30> 30 minutes≥ 20 minutes[3]
Deep (>90% twitch depression)60> 30 minutes15.8 minutes[3]
Deep (>90% twitch depression)80> 30 minutes14.8 minutes[3]

Table 2: Comparative Efficacy of Neostigmine and Sugammadex for Rocuronium-Induced Moderate Neuromuscular Blockade

Reversal AgentDoseMean Time to TOF Ratio ≥ 0.9Reference
Neostigmine50 µg/kg9.1 - 14.8 minutes[4][5]
Sugammadex2 mg/kg1.4 - 1.8 minutes[4][5]

Note: The data for sugammadex in Table 2 is for rocuronium reversal and is provided for comparative context. Direct head-to-head clinical trial data for sugammadex in this compound reversal is limited.

Experimental Protocols

A standardized and rigorous experimental protocol is crucial for the valid assessment of the efficacy of reversal agents. The following protocol outlines the key steps for conducting such a study using Train-of-Four (TOF) monitoring.

Protocol: Assessment of Neuromuscular Blockade Reversal Using Train-of-Four (TOF) Monitoring

1. Objective: To quantitatively assess the efficacy of a reversal agent in antagonizing this compound-induced neuromuscular blockade.

2. Materials:

  • This compound bromide for injection
  • Reversal agent(s) for injection (e.g., neostigmine, sugammadex)
  • Peripheral nerve stimulator capable of delivering TOF stimulation
  • Recording equipment for quantitative neuromuscular monitoring (e.g., acceleromyography, electromyography)
  • Surface electrodes
  • Anesthetized and mechanically ventilated research subject (e.g., animal model or human volunteer in a clinical trial setting)

3. Procedure:

Mandatory Visualizations

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways at the neuromuscular junction and the mechanisms of action of this compound and its reversal agents.

cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Motor End-Plate) ActionPotential Action Potential Arrives Ca_channel Voltage-gated Ca²⁺ Channel Opens ActionPotential->Ca_channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Vesicle_fusion Vesicle Fusion Ca_influx->Vesicle_fusion ACh_release Acetylcholine (ACh) Release Vesicle_fusion->ACh_release ACh ACh ACh_release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds to Na_channel Na⁺ Channel Opens nAChR->Na_channel Depolarization Depolarization Na_channel->Depolarization Muscle_Contraction Muscle Contraction Depolarization->Muscle_Contraction

Caption: Neuromuscular Junction Signaling Pathway.

cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane ACh Acetylcholine (ACh) nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binding Blocked This compound This compound This compound->nAChR Competitive Antagonist No_Depolarization No Depolarization nAChR->No_Depolarization Muscle_Relaxation Muscle Relaxation No_Depolarization->Muscle_Relaxation

Caption: Mechanism of Action of this compound.

cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane ACh Acetylcholine (ACh) Increased_ACh Increased ACh Concentration AChE Acetylcholinesterase (AChE) AChE->ACh Hydrolysis Blocked Neostigmine Neostigmine Neostigmine->AChE Inhibits nAChR Nicotinic ACh Receptor (nAChR) Increased_ACh->nAChR Increased Binding Muscle_Contraction Muscle Contraction nAChR->Muscle_Contraction

Caption: Mechanism of Action of Neostigmine.

cluster_plasma Plasma cluster_neuromuscular_junction Neuromuscular Junction This compound Free this compound Complex This compound-Sugammadex Complex (Inactive) This compound->Complex Encapsulation Sugammadex Sugammadex Sugammadex->Complex Renal Excretion Renal Excretion Complex->Renal Excretion nAChR Nicotinic ACh Receptor (nAChR) Pancuronium_bound Bound this compound Pancuronium_bound->this compound Diffusion Gradient

Caption: Mechanism of Action of Sugammadex.

References

A Comparative Analysis of the Metabolic Pathways of Pancuronium and Vecuronium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the metabolic pathways of two commonly used neuromuscular blocking agents: pancuronium and vecuronium. Both are aminosteroid compounds that induce muscle relaxation by competitively blocking acetylcholine receptors at the neuromuscular junction. However, their distinct metabolic profiles significantly influence their pharmacokinetic and pharmacodynamic properties, impacting their clinical application and safety profiles. This report synthesizes experimental data to highlight these differences, offering valuable insights for researchers and drug development professionals.

Executive Summary

This compound, a long-acting agent, is primarily eliminated unchanged through the kidneys. Its metabolism is limited, with the formation of less potent hydroxylated and de-acetylated metabolites. In contrast, vecuronium, an intermediate-acting agent, undergoes more extensive hepatic metabolism, leading to the formation of active metabolites that contribute to its overall neuromuscular blocking effect. The primary route of elimination for vecuronium and its metabolites is biliary excretion. These fundamental differences in their metabolic pathways account for the variations in their duration of action, clearance, and potential for accumulation in patients with renal or hepatic impairment.

Comparative Data on Pharmacokinetics and Metabolism

The following tables summarize key quantitative data from various studies, providing a direct comparison of the pharmacokinetic and metabolic parameters of this compound and vecuronium.

Table 1: Comparative Pharmacokinetic Parameters

ParameterThis compoundVecuronium
Plasma Clearance 1.1 - 1.9 mL/min/kg[1]3.7 - 5.2 mL/kg/min[2][3]
Elimination Half-Life 89 - 161 minutes[1]65 - 75 minutes[4]
Volume of Distribution 241 - 280 mL/kg[1]179 - 244 ml/kg[2]
Primary Route of Elimination Renal (approx. 80%)[5]Hepatic/Biliary (40-75%)[6]

Table 2: Primary Metabolites and Their Potency

Parent DrugPrimary Active Metabolite(s)Potency Relative to Parent Drug
This compound 3-desacetylthis compound50-67%[5]
17-hydroxythis compound~2%[7]
3,17-dihydroxythis compound~1.8%[7]
Vecuronium 3-desacetylvecuronium~80%[8][9]
17-desacetylvecuronium-
3,17-desacetylvecuronium-

Metabolic Pathways

The metabolic fates of this compound and vecuronium diverge significantly, primarily due to differences in their molecular structure. This compound is a bisquaternary aminosteroid, while vecuronium is a monoquaternary aminosteroid, which contributes to its greater lipophilicity and subsequent hepatic uptake.[10]

This compound Metabolism

The metabolism of this compound is relatively minor, with a large portion of the drug excreted unchanged. The primary metabolic reactions involve deacetylation at the 3 and 17 positions of the steroid nucleus.

Pancuronium_Metabolism This compound This compound Metabolite_3OH 3-desacetylthis compound (Active) This compound->Metabolite_3OH Hepatic Deacetylation Metabolite_17OH 17-hydroxythis compound (Less Active) This compound->Metabolite_17OH Hepatic Deacetylation Excretion Renal and Biliary Excretion This compound->Excretion Metabolite_3_17OH 3,17-dihydroxythis compound (Less Active) Metabolite_3OH->Metabolite_3_17OH Hepatic Deacetylation Metabolite_3OH->Excretion Metabolite_17OH->Metabolite_3_17OH Hepatic Deacetylation Metabolite_17OH->Excretion Metabolite_3_17OH->Excretion

Metabolic pathway of this compound.
Vecuronium Metabolism

Vecuronium undergoes more extensive hepatic metabolism compared to this compound. The primary metabolic pathway is deacetylation, leading to the formation of three metabolites: 3-desacetylvecuronium, 17-desacetylvecuronium, and 3,17-desacetylvecuronium.[11] Of these, 3-desacetylvecuronium is a potent neuromuscular blocking agent, contributing significantly to the clinical effects of vecuronium, especially with prolonged administration.[8]

Vecuronium_Metabolism Vecuronium Vecuronium Metabolite_3des 3-desacetylvecuronium (Active) Vecuronium->Metabolite_3des Hepatic Deacetylation Metabolite_17des 17-desacetylvecuronium (Active) Vecuronium->Metabolite_17des Hepatic Deacetylation Excretion Biliary and Renal Excretion Vecuronium->Excretion Metabolite_3_17des 3,17-desacetylvecuronium (Active) Metabolite_3des->Metabolite_3_17des Hepatic Deacetylation Metabolite_3des->Excretion Metabolite_17des->Metabolite_3_17des Hepatic Deacetylation Metabolite_17des->Excretion Metabolite_3_17des->Excretion

Metabolic pathway of Vecuronium.

Experimental Protocols

The characterization of the metabolic pathways of this compound and vecuronium has been achieved through a combination of in vivo and in vitro experimental approaches. Below are detailed methodologies for key experiments cited in the literature.

Analysis of this compound, Vecuronium, and their Metabolites by Liquid Chromatography-Mass Spectrometry (LC-MS)

This method is used for the simultaneous determination of the parent drugs and their metabolites in biological fluids like plasma and urine.

a. Sample Preparation:

  • Protein Precipitation: To remove interfering proteins, a precipitating agent such as acetonitrile or methanol is added to the plasma or serum sample. The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE): For cleaner samples and to concentrate the analytes, SPE can be employed. A weak cation exchange cartridge is often used for the extraction of these quaternary ammonium compounds. The sample is loaded onto the conditioned cartridge, washed to remove impurities, and then the analytes are eluted with an appropriate solvent.

b. Chromatographic Separation:

  • HPLC System: A high-performance liquid chromatography system is used to separate the parent drug and its metabolites.

  • Column: A C18 or a phenyl-hexyl reversed-phase column is typically used.

  • Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile). The gradient is optimized to achieve good separation of all compounds.

  • Flow Rate: A typical flow rate is around 0.2-0.4 mL/min.

c. Mass Spectrometric Detection:

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used.

  • Mass Analyzer: A triple quadrupole or a time-of-flight (TOF) mass spectrometer can be used.

  • Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is used for quantification, providing high specificity and sensitivity. For MRM, specific precursor-to-product ion transitions are monitored for each analyte.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma/Serum Sample Precipitation Protein Precipitation (e.g., Acetonitrile) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant SPE Solid-Phase Extraction (Optional) Supernatant->SPE HPLC HPLC Separation (C18 column) SPE->HPLC ESI Electrospray Ionization (Positive Mode) HPLC->ESI MS Mass Spectrometry (MRM Detection) ESI->MS Data Data Acquisition and Quantification MS->Data

Workflow for LC-MS/MS analysis.
Isolated Perfused Rat Liver (IPRL) Model for Hepatic Metabolism Studies

The IPRL model allows for the study of hepatic metabolism and biliary excretion in an intact organ, isolated from systemic influences.

a. Surgical Preparation:

  • A rat is anesthetized, and the liver is surgically isolated.

  • The portal vein and the inferior vena cava are cannulated to allow for the inflow and outflow of the perfusion medium.

  • The bile duct is also cannulated to collect bile.

b. Perfusion:

  • The isolated liver is placed in a temperature-controlled chamber and perfused with a physiological buffer (e.g., Krebs-Henseleit buffer) saturated with 95% O2 and 5% CO2.

  • The perfusion is typically carried out in a recirculating or single-pass system at a constant flow rate.

  • The drug (this compound or vecuronium) is added to the perfusion medium.

c. Sample Collection and Analysis:

  • Samples of the perfusate and bile are collected at regular intervals.

  • The concentrations of the parent drug and its metabolites in the perfusate and bile are determined using a validated analytical method, such as LC-MS.

d. Viability Assessment:

  • Liver viability is monitored throughout the experiment by measuring parameters such as bile production, oxygen consumption, and the release of liver enzymes (e.g., lactate dehydrogenase) into the perfusate.

In Vivo Assessment of Neuromuscular Blockade

The neuromuscular blocking effects of the parent drugs and their metabolites are assessed in vivo using animal models (e.g., cats, rats).

a. Animal Preparation:

  • The animal is anesthetized and mechanically ventilated.

  • A peripheral nerve (e.g., the ulnar nerve) is stimulated with electrodes.

  • The resulting muscle contraction (e.g., of the adductor pollicis muscle) is measured using a force transducer.

b. Train-of-Four (TOF) Stimulation:

  • A series of four supramaximal electrical stimuli are delivered to the nerve at a frequency of 2 Hz.

  • The ratio of the amplitude of the fourth twitch to the first twitch (T4/T1 ratio) is calculated. A decrease in this ratio indicates neuromuscular blockade.

c. Data Analysis:

  • The onset, depth, and duration of neuromuscular blockade are determined following the administration of the drug or its metabolites.

  • Dose-response curves can be generated to compare the potencies of the different compounds.

TOF_Monitoring Stimulator Nerve Stimulator Electrodes Electrodes on Peripheral Nerve Stimulator->Electrodes Delivers 4 stimuli (2 Hz) Muscle Muscle Contraction Electrodes->Muscle Stimulates Nerve Transducer Force Transducer Muscle->Transducer Measures Twitch Force Recorder Recording System Transducer->Recorder Sends Signal Analysis TOF Ratio (T4/T1) Calculation Recorder->Analysis Quantifies Blockade

Experimental setup for TOF monitoring.

Conclusion

The metabolic pathways of this compound and vecuronium are distinctly different, leading to significant variations in their clinical profiles. This compound's reliance on renal excretion of the unchanged drug makes it a long-acting agent, with its duration of action being sensitive to renal function. In contrast, vecuronium's extensive hepatic metabolism and biliary excretion result in an intermediate duration of action. The formation of the active metabolite, 3-desacetylvecuronium, can contribute to a prolonged neuromuscular blockade, particularly with continuous infusion or in patients with impaired hepatic or renal function. A thorough understanding of these metabolic differences, supported by robust experimental data, is crucial for the safe and effective use of these neuromuscular blocking agents and for the development of new drugs with improved metabolic profiles.

References

assessing the impact of different anesthetics on pancuronium's efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the impact of various anesthetic agents on the efficacy of pancuronium, a long-acting, non-depolarizing neuromuscular blocking agent. The information presented is collated from experimental data to assist researchers and clinicians in understanding the significant interactions that can influence clinical practice and drug development.

Quantitative Analysis of Anesthetic Effects on this compound

The efficacy of this compound is notably enhanced by the concurrent use of volatile anesthetic agents, a phenomenon known as potentiation. This interaction leads to a prolongation of the neuromuscular blockade. The extent of this potentiation varies among different anesthetics. The following table summarizes key pharmacodynamic parameters of this compound when used with various anesthetic agents.

Anesthetic AgentThis compound Dose (mg/kg)Onset Time (minutes)Clinical Duration (T25) (minutes)Recovery Index (25-75%) (minutes)ED95 (mg/kg)Notes
Balanced Anesthesia (Control) 0.1~4~100-~0.05Baseline values without the influence of potentiation by volatile anesthetics.
Halothane 0.08Not specified124.746.9~0.03Halothane significantly prolongs the duration of action and recovery time of this compound.[1] The ED95 is reduced, indicating increased potency.[2]
Isoflurane Not specified----Potentiation is prominent with isoflurane, enhancing the neuromuscular blockade.[3]
Enflurane Not specified----Enflurane shows the most prominent potentiation of this compound's effects among volatile anesthetics.[3]
Sevoflurane Not specified----Volatile anesthetics, including sevoflurane, are known to potentiate the effects of non-depolarizing muscle relaxants.[3]
Desflurane Not specified----Similar to other volatile anesthetics, desflurane is expected to enhance this compound's neuromuscular blockade.[3]
Ketamine Not specified----Ketamine potentiates the neuromuscular blockade of this compound in a dose-dependent manner.[2]
Propofol Not specified----The interaction between propofol and this compound is less pronounced compared to volatile anesthetics.

Note: The data presented is compiled from various studies and may not be directly comparable due to differences in experimental protocols. The absence of specific values indicates a lack of available quantitative data in the reviewed literature.

Experimental Protocols

The assessment of this compound's efficacy in the presence of different anesthetics typically involves the monitoring of neuromuscular transmission. A standard and widely accepted method is the use of a peripheral nerve stimulator to elicit and measure a muscle's response to a series of electrical stimuli, known as Train-of-Four (TOF) stimulation.

Train-of-Four (TOF) Monitoring Protocol
  • Patient Preparation: The patient is anesthetized with the specific anesthetic agent being studied. Core body temperature is maintained at a stable, normothermic level to avoid influencing neuromuscular function.

  • Nerve Stimulation: Electrodes are placed over a peripheral motor nerve, commonly the ulnar nerve at the wrist. A peripheral nerve stimulator is used to deliver supramaximal square-wave stimuli.

  • Train-of-Four Stimulation: A sequence of four supramaximal stimuli is delivered at a frequency of 2 Hz (i.e., four stimuli in two seconds). This sequence is typically repeated every 10-12 seconds.

  • Measurement of Muscle Response: The evoked mechanical or electromyographic response of the corresponding muscle (e.g., the adductor pollicis muscle for ulnar nerve stimulation) is recorded.

  • Data Acquisition and Analysis:

    • T1 Height: The amplitude of the first twitch in the TOF sequence is measured. The time from this compound administration to a 95% depression of the T1 height is recorded as the onset time .

    • TOF Ratio: The ratio of the amplitude of the fourth twitch (T4) to the first twitch (T1) is calculated (T4/T1 ratio). A decrease in this ratio indicates neuromuscular blockade.

    • Clinical Duration (T25): The time from the administration of this compound until the T1 height recovers to 25% of its baseline value.

    • Recovery Index: The time taken for the T1 height to recover from 25% to 75% of its baseline value.

  • Dose-Response Curves: To determine the ED95 (the dose required to produce a 95% depression in twitch height), incremental doses of this compound are administered, and the resulting neuromuscular block is measured.

Visualizing the Experimental Workflow and Signaling Pathways

To better understand the experimental process and the underlying biological mechanisms, the following diagrams have been generated.

Experimental_Workflow Experimental Workflow for Assessing Anesthetic Impact on this compound Efficacy cluster_preparation Preparation cluster_intervention Intervention cluster_monitoring Monitoring & Data Collection cluster_analysis Data Analysis Patient Patient Undergoes Anesthesia Induction (e.g., Volatile or Intravenous Anesthetic) Monitoring Establishment of Neuromuscular Monitoring (e.g., Acceleromyography of Adductor Pollicis) Patient->Monitoring Baseline Record Baseline Twitch Response (Supramaximal Stimulation) Monitoring->Baseline Pancuronium_Admin Administer this compound (Bolus or Infusion) Baseline->Pancuronium_Admin TOF_Stimulation Continuous Train-of-Four (TOF) Stimulation (2 Hz every 12 seconds) Pancuronium_Admin->TOF_Stimulation Record_T1 Record T1 Twitch Height TOF_Stimulation->Record_T1 Record_TOF_Ratio Record TOF Ratio (T4/T1) TOF_Stimulation->Record_TOF_Ratio Onset Determine Onset Time (Time to 95% T1 depression) Record_T1->Onset Duration Determine Clinical Duration (Time to 25% T1 recovery) Record_T1->Duration Recovery Determine Recovery Index (Time from 25% to 75% T1 recovery) Record_T1->Recovery

Experimental workflow for assessing this compound efficacy.

Neuromuscular_Junction_Signaling Neuromuscular Junction Signaling and this compound's Mechanism of Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Membrane (Motor End-Plate) Action_Potential Action Potential Arrives Ca_Influx Voltage-gated Ca²+ Channels Open Ca²+ Influx Action_Potential->Ca_Influx Vesicle_Fusion Synaptic Vesicles Fuse with Membrane Ca_Influx->Vesicle_Fusion ACh_Release Acetylcholine (ACh) Released into Synaptic Cleft Vesicle_Fusion->ACh_Release ACh_Binding ACh Binds to Nicotinic ACh Receptors (nAChR) ACh_Release->ACh_Binding ACh Na_Influx Na+ Influx through nAChR Channel ACh_Binding->Na_Influx Depolarization End-Plate Potential (Depolarization) Na_Influx->Depolarization Muscle_Contraction Muscle Action Potential & Contraction Depolarization->Muscle_Contraction This compound This compound This compound->ACh_Binding Block Competitive Antagonism Anesthetics Anesthetic Agents (e.g., Volatile Anesthetics) Anesthetics->this compound Potentiation Potentiation

This compound's mechanism at the neuromuscular junction.

Conclusion

The interaction between anesthetic agents and this compound is a critical consideration in clinical anesthesia and pharmacological research. Volatile anesthetics, particularly enflurane and isoflurane, significantly potentiate the neuromuscular blocking effects of this compound, leading to a prolonged duration of action and a reduced dosage requirement. Intravenous anesthetics such as ketamine also exhibit a potentiating effect, though generally to a lesser extent. A thorough understanding of these interactions, facilitated by standardized experimental protocols and a clear comprehension of the underlying signaling pathways, is essential for the safe and effective use of this compound in clinical settings and for the development of novel neuromuscular blocking agents. Researchers are encouraged to conduct further comparative studies to provide a more comprehensive, directly comparable dataset on the effects of modern anesthetic agents on this compound's efficacy.

References

Safety Operating Guide

Navigating the Disposal of Pancuronium Bromide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists handling pancuronium bromide, a potent non-depolarizing neuromuscular blocking agent, adherence to strict disposal protocols is paramount to ensure laboratory safety, regulatory compliance, and environmental protection. This guide provides essential, immediate safety and logistical information for the proper management and disposal of this compound waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is critical to consult the Safety Data Sheet (SDS) for this compound bromide. All personnel handling the substance must use appropriate Personal Protective Equipment (PPE), including gloves, protective clothing, and eye/face protection. Work should be conducted in a well-ventilated area.[1]

In the event of a spill, the area should be contained to prevent spreading. The spilled material should be collected with an absorbent material, and the area should be thoroughly cleaned.[2] All cleanup materials and spilled vials should be transferred to a suitable, sealed, and appropriately labeled container for disposal.[1][2]

Primary Disposal Pathway: Regulatory Compliance

The mandated and primary method for the disposal of this compound bromide is through a licensed professional waste disposal service or an approved pharmaceutical waste disposal plant.[3] This ensures that the compound is managed and disposed of in accordance with all local, state, and national legislation.[1][4] Do not dispose of this compound bromide with household garbage or allow it to enter the sewage system or waterways.[5][6] Empty containers and vials will retain residue and must be treated as hazardous waste.[4]

Key Steps for Compliant Disposal:

  • Segregation: Isolate all this compound bromide waste, including unused solutions, empty vials, and contaminated labware (e.g., syringes, pipette tips, gloves).

  • Containment: Place all waste into a designated, leak-proof, and clearly labeled hazardous waste container. The label should identify the contents as "Hazardous Pharmaceutical Waste: this compound Bromide".

  • Storage: Store the waste container in a secure, designated area away from incompatible materials, such as strong oxidizing agents or highly acidic or alkaline substances.[7]

  • Arrangement for Pickup: Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor to schedule a pickup.

Hazard Profile of this compound Bromide

The stringent disposal requirements for this compound bromide are dictated by its significant toxicity. The following table summarizes key toxicological data, underscoring the importance of preventing environmental release and accidental exposure.

Hazard Classification & DataValue and SpeciesReference
Acute Toxicity (Oral) LD50: 202 mg/kg (rat)[6]
Acute Toxicity (Intraperitoneal) LD50: 0.48 mg/kg (rat)[6]
Acute Toxicity (Intravenous) LD50: 0.15 mg/kg (rat)[6]
Primary Hazard Toxic if swallowed, in contact with skin, or if inhaled.[6]

Experimental Protocols for Chemical Degradation

While the standard and required disposal method is through a licensed waste management service, chemical degradation can be explored for rendering small quantities of this compound non-potent in a research setting. It is critical to note that the resulting degraded solution may still be classified as chemical waste and require disposal according to institutional and local regulations.

For illustrative purposes, the following are detailed methodologies for the forced chemical degradation of rocuronium bromide , a structurally similar neuromuscular blocking agent.[8] These protocols are provided as an experimental example and must be validated specifically for this compound bromide before any application.

1. Oxidative Degradation (Example Methodology)

  • Methodology: A solution of the neuromuscular blocking agent is subjected to oxidative stress using hydrogen peroxide. Protocols suggest treating the compound with 1% hydrogen peroxide (H₂O₂) and refluxing for 1 hour, or using 3% H₂O₂ and refluxing for 3 hours.[8]

  • Procedure:

    • In a fume hood, prepare an aqueous solution of the this compound bromide waste.

    • Add the specified concentration of hydrogen peroxide to the solution.

    • Set up a reflux apparatus and heat the solution for the designated time.

    • Allow the solution to cool to room temperature.

    • Neutralize the solution as required before disposing of it as chemical waste in accordance with institutional guidelines.[8]

2. Acidic and Basic Hydrolysis (Example Methodology)

  • Methodology: The compound can be degraded through hydrolysis by heating it in the presence of an acid or a base.[8]

  • Procedure (Acidic):

    • In a fume hood, prepare a solution of the this compound bromide waste in 2M hydrochloric acid (HCl).

    • Set up a reflux apparatus and heat the solution.

    • After cooling, carefully neutralize the solution with a suitable base (e.g., 2M sodium hydroxide).

    • Dispose of the neutralized solution as chemical waste.[8]

  • Procedure (Basic):

    • In a fume hood, prepare a solution of the this compound bromide waste in 2M sodium hydroxide (NaOH).

    • Set up a reflux apparatus and heat the solution.

    • After cooling, carefully neutralize the solution with a suitable acid (e.g., 2M hydrochloric acid).

    • Dispose of the neutralized solution as chemical waste.[8]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of this compound bromide waste in a laboratory environment.

PancuroniumDisposal start This compound Waste Generated (Unused solution, empty vials, contaminated labware) ppe Wear Appropriate PPE (Gloves, Lab Coat, Eye Protection) start->ppe spill Spill Occurs start->spill Potential Event segregate Segregate Waste ppe->segregate contain_spill Contain Spill & Absorb Material ppe->contain_spill contain Place in Labeled, Leak-Proof Hazardous Waste Container segregate->contain store Store in Secure, Designated Area contain->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs pickup Arrange for Pickup and Compliant Disposal contact_ehs->pickup spill->ppe Ensure PPE is worn decontaminate Decontaminate Area contain_spill->decontaminate spill_waste Package Cleanup Material as Hazardous Waste decontaminate->spill_waste spill_waste->contain Add to container

Caption: Logical workflow for the compliant disposal of this compound bromide waste.

References

Safeguarding the Laboratory: A Comprehensive Guide to Handling Pancuronium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of potent neuromuscular blocking agents like Pancuronium bromide are of paramount importance. Adherence to strict safety protocols is essential to mitigate risks and ensure a secure laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe use of this compound bromide in a research setting.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the first line of defense against accidental exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[1]

Table 1: Recommended Personal Protective Equipment for Handling this compound Bromide

SituationRecommended PPEJustification
Routine Handling (e.g., weighing, preparing solutions) - Double Nitrile Gloves- Safety Glasses or Goggles- Laboratory CoatPrevents skin and eye contact with the potent compound.[2]
Generating Aerosols or Vapors - Approved Air-Purifying Respirator (N95 or equivalent)Protects against inhalation of airborne particles.[3]
Uncontrolled Release or Spill - Powered Air-Purifying Respirator (PAPR) or Supplied-Air Respirator- Chemical-Resistant Gown- Double Nitrile Gloves- Chemical Safety GogglesProvides a higher level of respiratory and skin protection in high-risk situations.[3]

Note: Always consult the specific Safety Data Sheet (SDS) for the this compound bromide product you are using for the most accurate and up-to-date PPE recommendations.

Safe Handling and Storage Procedures

Proper handling and storage practices are critical to minimize the risk of exposure and maintain the integrity of the compound.

Handling:

  • Avoid contact with skin and eyes.[1]

  • Do not eat, drink, or smoke in areas where this compound bromide is handled.[4][5]

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form or creating solutions.[4]

  • Wash hands thoroughly after handling.[2]

Storage:

  • Store this compound bromide in a secure, clearly labeled, and designated area.

  • Given that neuromuscular blocking agents are high-risk medications, they should be segregated from other medications to prevent accidental administration.[6][7][8]

  • Containers should be clearly marked with a "WARNING: PARALYZING AGENT – CAUSES RESPIRATORY ARREST" label.[6][7]

  • For product protection, follow the storage temperature recommendations on the product label, which may include refrigeration.[3][6] Do not freeze.[1]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart. Seek medical attention if irritation persists.[1][3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[1] Seek medical attention if irritation or other symptoms develop.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or signs of toxicity occur, seek immediate medical attention.[3][4]

  • Ingestion: Do NOT induce vomiting.[1] Wash out the mouth with water and seek immediate medical attention.[1][5]

Spill Management:

  • Isolate the Area: Evacuate non-essential personnel from the spill area.[2][3]

  • Don Appropriate PPE: Before cleaning up, put on the appropriate personal protective equipment as outlined in Table 1 for uncontrolled releases.[3]

  • Contain the Spill: For liquid spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).[3] For solid spills, carefully scoop the material to avoid creating dust.

  • Clean the Area: Decontaminate the spill area with soap and water.[3]

  • Dispose of Waste: Collect all contaminated materials (absorbent, PPE, etc.) in a sealed, appropriately labeled container for hazardous waste disposal.[2][3]

Disposal Plan

The disposal of this compound bromide and any associated contaminated materials must be conducted in accordance with federal, state, and local regulations.[1][3]

General Disposal Guidelines:

  • All waste containing this compound bromide, including empty vials, contaminated gloves, and absorbent materials, should be considered hazardous waste.

  • Dispose of this waste through a licensed and approved pharmaceutical waste disposal facility.[9]

  • Empty containers will retain residue and should be treated as hazardous.[1]

  • Do not dispose of this compound bromide down the drain or in the regular trash.[1]

Chemical Degradation (for informational purposes):

Below is a diagram illustrating the workflow for the safe handling and disposal of this compound bromide.

cluster_preparation Preparation & Handling cluster_procedure Experimental Procedure cluster_disposal Waste & Disposal cluster_contingency Contingency start Start: Receive this compound Bromide storage Secure & Segregated Storage (Labeled 'Paralyzing Agent') start->storage risk_assessment Conduct Risk Assessment storage->risk_assessment ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) risk_assessment->ppe handling Handle in Ventilated Area (Fume Hood) ppe->handling experiment Perform Experiment handling->experiment spill Spill Occurs handling->spill exposure Exposure Occurs handling->exposure waste_collection Collect All Waste (Vials, PPE, Contaminated Materials) experiment->waste_collection waste_container Place in Labeled, Sealed Hazardous Waste Container waste_collection->waste_container waste_disposal Dispose via Approved Pharmaceutical Waste Facility waste_container->waste_disposal end End of Process waste_disposal->end spill_ppe Don Enhanced PPE spill->spill_ppe first_aid Administer First Aid exposure->first_aid contain_spill Contain & Clean Spill spill_ppe->contain_spill contain_spill->waste_collection medical_attention Seek Medical Attention first_aid->medical_attention

Caption: Workflow for Safe Handling and Disposal of this compound Bromide.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pancuronium
Reactant of Route 2
Reactant of Route 2
Pancuronium

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.